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  • Product: 2-Pyridin-2-ylsulfanylpyrimidine
  • CAS: 75464-86-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Pyridin-2-ylsulfanylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-Pyridin-2-ylsulfanylpyri...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-Pyridin-2-ylsulfanylpyrimidine. Due to the limited availability of published data on this specific molecule, this guide also incorporates information from closely related analogues to infer its potential characteristics and biological significance. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Introduction

2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a pyridine ring through a sulfur bridge. Both pyrimidine and pyridine moieties are prevalent scaffolds in numerous biologically active compounds, including approved pharmaceuticals. The combination of these two rings via a thioether linkage presents an interesting structural motif for investigation in drug discovery. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, pyridine-containing compounds are integral to many drugs and natural products. The sulfur linkage can influence the molecule's conformation, electronic properties, and metabolic stability, potentially leading to unique biological activities.

Chemical Structure and Properties

The core structure of 2-Pyridin-2-ylsulfanylpyrimidine consists of a pyridine ring attached at the 2-position to the sulfur atom, which is in turn bonded to the 2-position of a pyrimidine ring.

Table 1: Chemical Identifiers and Properties of 2-Pyridin-2-ylsulfanylpyrimidine

IdentifierValueSource
IUPAC Name 2-(pyridin-2-yl)sulfanylpyrimidine-
CAS Number 79318-18-6[1]
Molecular Formula C₉H₇N₃S[1]
Molecular Weight 189.24 g/mol [1]
Canonical SMILES C1=CC=NC(=C1)SC2=NC=CC=N2-

Table 2: Physicochemical Properties of Analogous Compounds

CompoundPropertyValueSource
2-MercaptopyridineMelting Point128 to 130 °C[2]
2-ChloropyridineBoiling Point169-170 °C[3]

Synthesis

While specific experimental protocols for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine are not detailed in the available literature, a plausible and commonly employed method for the formation of aryl thioethers is the nucleophilic aromatic substitution reaction. This would involve the reaction of a halopyridine with a mercaptopyrimidine.

Proposed Synthetic Workflow

A likely synthetic route involves the S-alkylation of 2-mercaptopyrimidine with 2-chloropyridine. This reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptopyrimidine, forming a more nucleophilic thiolate anion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Mercaptopyrimidine 2-Mercaptopyrimidine Reaction 2-Mercaptopyrimidine->Reaction 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Reaction Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Reaction Base Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Solvent 2-Pyridin-2-ylsulfanylpyrimidine 2-Pyridin-2-ylsulfanylpyrimidine Reaction->2-Pyridin-2-ylsulfanylpyrimidine

Caption: Proposed synthesis of 2-Pyridin-2-ylsulfanylpyrimidine.

Experimental Protocol Considerations

A general protocol for this type of synthesis would involve the following steps:

  • Deprotonation: 2-Mercaptopyrimidine would be dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), would be added to generate the thiolate anion.

  • Nucleophilic Substitution: 2-Chloropyridine would then be added to the reaction mixture. The mixture would be stirred, likely at an elevated temperature, to facilitate the nucleophilic aromatic substitution of the chlorine atom by the thiolate.

  • Work-up and Purification: Upon completion of the reaction, the mixture would be worked up by quenching with water and extracting the product with an organic solvent. The crude product would then be purified using techniques such as column chromatography or recrystallization.

Spectroscopic Data

Specific spectroscopic data for 2-Pyridin-2-ylsulfanylpyrimidine is not available in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:

Table 3: Predicted Spectroscopic Signatures for 2-Pyridin-2-ylsulfanylpyrimidine

TechniqueExpected Features
¹H NMR Aromatic protons of the pyridine and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns would depend on the electronic environment of each proton.
¹³C NMR Aromatic carbon signals would be observed in the range of δ 110-160 ppm. The carbon atoms attached to nitrogen and sulfur would have distinct chemical shifts.
Mass Spec. The molecular ion peak (M⁺) would be expected at m/z 189.0415 (for the exact mass of C₉H₇N₃S). Fragmentation patterns would likely involve the cleavage of the C-S bonds.

Biological and Pharmacological Potential (Inferred from Analogues)

While no biological studies have been reported for 2-Pyridin-2-ylsulfanylpyrimidine specifically, the broader classes of pyrimidine and pyridine derivatives are known to possess a wide array of biological activities.

Table 4: Reported Biological Activities of Related Compound Classes

Compound ClassBiological ActivityReference
Pyrimidine DerivativesAnticancer, Antimicrobial, Antiviral, Anti-inflammatory[4]
2-Thio-containing PyrimidinesAntioxidant, Radioprotective, Analgesic, Anticonvulsant[5]
Pyridine DerivativesUsed in fungicides, insecticides, and antihistamines[3]
2-(Pyridin-2-yl)pyrimidine DerivativesAnti-fibrotic[4][6]

Given these activities, it is plausible that 2-Pyridin-2-ylsulfanylpyrimidine could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. The thioether linkage may confer metabolic properties and a three-dimensional structure that could lead to novel interactions with biological targets.

Conclusion

2-Pyridin-2-ylsulfanylpyrimidine is a structurally interesting heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. Although there is a notable lack of specific experimental and biological data for this molecule, its synthesis is feasible through established chemical methods. Based on the known activities of its constituent pyrimidine and pyridine rings, and related thio-substituted heterocycles, further investigation into the synthesis and biological evaluation of 2-Pyridin-2-ylsulfanylpyrimidine and its derivatives is warranted. This guide serves as a starting point for researchers interested in exploring the potential of this and related chemical scaffolds.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 2-Pyridin-2-ylsulfanylpyrimidine, a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 2-Pyridin-2-ylsulfanylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details two core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann Condensation. For each pathway, this guide presents detailed experimental protocols, a comparative analysis of reaction parameters through structured data tables, and visual representations of the reaction mechanisms and workflows using Graphviz diagrams. The information compiled herein is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds.

Introduction

Heterocyclic compounds containing both pyrimidine and pyridine rings linked by a thioether bridge are of significant interest in drug discovery and materials science due to their diverse pharmacological activities and unique electronic properties. The target molecule, 2-Pyridin-2-ylsulfanylpyrimidine, represents a core scaffold for the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore a critical aspect of its exploration and application. This guide focuses on the two most prominent and versatile methods for the construction of the aryl-heteroaryl thioether bond present in 2-Pyridin-2-ylsulfanylpyrimidine.

Synthetic Pathways

The synthesis of 2-Pyridin-2-ylsulfanylpyrimidine can be approached through two principal routes, each with its own set of advantages and considerations regarding starting materials, reaction conditions, and scalability.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a direct and often metal-free method for the formation of the C-S bond. This reaction typically involves the displacement of a halide from an activated pyrimidine ring by a sulfur nucleophile. 2-Chloropyrimidine is a common and reactive substrate for this transformation[1].

The general reaction is as follows:

SNAr_Pathway cluster_reactants Reactants cluster_conditions Conditions 2-Chloropyrimidine 2-Chloropyrimidine Reaction SNAr 2-Chloropyrimidine->Reaction Pyridine-2-thiol Pyridine-2-thiol Pyridine-2-thiol->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Product Byproduct Byproduct Reaction->Product 2-Pyridin-2-ylsulfanylpyrimidine Reaction->Byproduct Base-HCl

SNAr Pathway for 2-Pyridin-2-ylsulfanylpyrimidine Synthesis.

The following table summarizes representative quantitative data for SNAr reactions involving 2-chloropyrimidine and various nucleophiles, providing an expected range for the synthesis of the target compound.

Starting Material (Pyrimidine)NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyrimidineMorpholineK2CO3Water1002495[1]
2-Chloropyrimidinep-AnisidineK2CO3Water1002486[1]
2-ChloropyrimidineIsopropylthiolK2CO3AcetonitrileRT1High[2]
2-ChloropyrimidineThiophenolK2CO3AcetonitrileRT1High[2]

Materials:

  • 2-Chloropyrimidine

  • Pyridine-2-thiol

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of pyridine-2-thiol (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (1.5 mmol).

  • The mixture is stirred at room temperature for 15 minutes to form the corresponding thiolate salt.

  • 2-Chloropyrimidine (1.0 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Pyridin-2-ylsulfanylpyrimidine.

Pathway 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a powerful method for the formation of C-S bonds, particularly when SNAr reactions are sluggish or ineffective. This pathway involves the copper-catalyzed cross-coupling of a halo-pyrimidine with pyridine-2-thiol.

The general reaction is as follows:

Ullmann_Pathway cluster_reactants Reactants cluster_conditions Conditions 2-Bromopyrimidine 2-Bromopyrimidine Reaction Ullmann Condensation 2-Bromopyrimidine->Reaction Pyridine-2-thiol Pyridine-2-thiol Pyridine-2-thiol->Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Product Byproducts Byproducts Reaction->Product 2-Pyridin-2-ylsulfanylpyrimidine Reaction->Byproducts CuBr, Base-HBr

Ullmann Pathway for 2-Pyridin-2-ylsulfanylpyrimidine Synthesis.

The following table presents typical quantitative data for copper-catalyzed C-S cross-coupling reactions, which can serve as a reference for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine.

Starting Material (Aryl Halide)ThiolCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl IodideThiophenolCuI (1-2.5)NoneK₂CO₃NMP100678-96[3]
Aryl HalideThiophenolCuI (5)MNLK₂CO₃DMF120-up to 98[3]
Aryl BromidePrimary AmineCuI (5)L19Cs₂CO₃DMF--Moderate to Good[4]
Aryl IodideThiophenolCuI (10)1,10-PhenanthrolineCs₂CO₃DMF1102492[4]

Materials:

  • 2-Bromopyrimidine

  • Pyridine-2-thiol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Ammonium chloride solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube is added copper(I) iodide (5 mol%), 1,10-phenanthroline (10 mol%), and cesium carbonate (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • 2-Bromopyrimidine (1.0 mmol), pyridine-2-thiol (1.2 mmol), and anhydrous N,N-dimethylformamide (5 mL) are added via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Pyridin-2-ylsulfanylpyrimidine.

Comparative Analysis and Conclusion

Both the Nucleophilic Aromatic Substitution and the Ullmann Condensation pathways offer viable routes to 2-Pyridin-2-ylsulfanylpyrimidine.

  • SNAr is generally preferred due to its operational simplicity and the avoidance of transition metal catalysts, which can simplify purification. The reaction often proceeds under milder conditions.

  • Ullmann Condensation is a more robust alternative, particularly for less reactive halo-pyrimidines. The use of a copper catalyst and a ligand can significantly improve yields and substrate scope, albeit at the cost of more complex reaction setup and purification.

The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns on the pyridine and pyrimidine rings in more complex analogues. This guide provides the foundational protocols and comparative data to enable researchers to make an informed decision for their synthetic endeavors.

References

Foundational

Technical Guide: 2-Pyridin-2-ylsulfanylpyrimidine and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties of 2-Pyridin-2-ylsulfanylpyrimidine and the documented biological activiti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Pyridin-2-ylsulfanylpyrimidine and the documented biological activities and experimental protocols associated with its structural analogs, the 2-(Pyridin-2-yl) pyrimidine derivatives. While specific research on 2-Pyridin-2-ylsulfanylpyrimidine is limited, the exploration of its derivatives offers significant insights into the potential of this chemical scaffold in drug development, particularly in the context of anti-fibrotic therapies.

Core Compound: 2-Pyridin-2-ylsulfanylpyrimidine

Below are the fundamental chemical identifiers for 2-Pyridin-2-ylsulfanylpyrimidine.

PropertyValue
CAS Number 79318-18-6
Molecular Formula C₉H₇N₃S
Molecular Weight 189.237 g/mol

Derivatives in Focus: 2-(Pyridin-2-yl) Pyrimidine Derivatives

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their potential as anti-fibrotic agents. These compounds have demonstrated promising activity in preclinical studies.[1][2]

Biological Activity

The pyrimidine moiety is a well-established "privileged structure" in medicinal chemistry, known to be a core component in compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties.[1] In a notable study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized to explore their anti-fibrotic potential.[1][2]

Fourteen of these synthesized compounds exhibited superior anti-fibrotic activities compared to the positive controls, Pirfenidone and Bipy55′DC, when tested against immortalized rat hepatic stellate cells (HSC-T6).[1] Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), were identified as the most potent, with the following IC₅₀ values:[1][2]

CompoundIC₅₀ (µM) on HSC-T6 Cells
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m)45.69
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)45.81

The anti-fibrotic activity of these compounds was further substantiated by their ability to inhibit the expression of collagen and reduce the content of hydroxyproline in the cell culture medium.[1][2] This suggests a potential mechanism of action related to the inhibition of collagen synthesis, a key process in the progression of fibrosis.

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the evaluation of the 2-(pyridin-2-yl) pyrimidine derivatives.[1]

Synthesis of 2-(Pyridin-2-yl) Pyrimidine Derivatives[1]

A representative synthetic route for a key intermediate is outlined below.

1. Esterification of Nicotinic Acid (to yield Ethyl nicotinate):

  • To a 100 mL round-bottomed flask, add nicotinic acid (2.0 g, 16.24 mmol) and ethanol (50 mL).

  • Add a catalytic amount of concentrated H₂SO₄ at room temperature.

  • Heat the mixture under reflux with continuous stirring for 8 hours at 85 °C.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with an ethyl acetate and hexane (1:4) mobile phase.

  • Once the reaction is complete, allow the mixture to cool to room temperature for further processing.

2. Oxidation to Pyridine N-Oxide (to yield 3-(ethoxycarbonyl)pyridine 1-oxide):

  • Dissolve ethyl nicotinate (2.0 g, 14.6 mmol) in dichloromethane (DCM, 150 mL) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (6.5 g, 29.2 mmol) to the solution at 0 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water and adjust the pH to 8–9 with 2N NaOH.

  • Extract the aqueous layer with DCM (3 x 200 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Biological Assays[1]

1. Cell Proliferation (MTT Assay):

  • Seed immortalized rat hepatic stellate cells (HSC-T6) in a 96-well plate.

  • Culture the cells in a serum-free medium to induce a static period and synchronize the cell cycle.

  • Refresh the medium with a 2% fetal bovine serum-containing medium to stimulate cell activation.

  • Treat the cells with varying concentrations of the synthesized compounds for 48 hours.

  • Assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Calculate the IC₅₀ values, representing the concentration required to inhibit HSC-T6 cell proliferation by 50%.

2. Picro-Sirius Red Staining for Collagen Detection:

  • Culture HSC-T6 cells on coverslips and treat with the test compounds.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells with a Picro-Sirius red solution.

  • Wash with acidified water to remove excess stain.

  • Observe the collagen deposition using light microscopy.

3. Hydroxyproline Assay:

  • Culture HSC-T6 cells and treat with the test compounds.

  • Collect the cell culture supernatant.

  • Hydrolyze the proteins in the supernatant with HCl.

  • Neutralize the samples and react with Chloramine-T and Ehrlich's reagent.

  • Measure the absorbance at 560 nm to quantify the hydroxyproline content, an indicator of collagen levels.

4. ELISA for Collagen Type I Alpha 1 (COL1A1) Protein Expression:

  • Seed HSC-T6 cells and treat with the test compounds.

  • Lyse the cells to extract total protein.

  • Use a commercial ELISA kit to quantify the concentration of COL1A1 in the cell lysates according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate the synthesis workflow and the experimental pipeline for evaluating the anti-fibrotic activity of the 2-(pyridin-2-yl) pyrimidine derivatives.

Synthesis_Workflow reagent reagent intermediate intermediate process process A Nicotinic Acid P1 Esterification A->P1 B Ethanol, H₂SO₄ B->P1 C Ethyl Nicotinate P2 Oxidation C->P2 D m-CPBA D->P2 E 3-(ethoxycarbonyl)pyridine 1-oxide P3 Nucleophilic Substitution E->P3 F TMSCN, TEA F->P3 G Ethyl 6-cyanonicotinate P1->C P2->E P3->G Biological_Evaluation_Workflow cell_line cell_line assay assay endpoint endpoint condition condition A HSC-T6 Cells B Treatment with 2-(Pyridin-2-yl) Pyrimidine Derivatives A->B C MTT Assay B->C D Picro-Sirius Red Staining B->D E Hydroxyproline Assay B->E F ELISA (COL1A1) B->F G Cell Proliferation (IC₅₀) C->G H Collagen Deposition D->H I Hydroxyproline Content E->I J COL1A1 Expression F->J

References

Exploratory

Spectroscopic Profile of 2-(Pyridin-2-yl)sulfanylpyrimidine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for nitrogen-containing heterocyclic compounds related to 2-(Pyridin-2-ylsu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nitrogen-containing heterocyclic compounds related to 2-(Pyridin-2-ylsulfanylpyrimidine). Due to the limited availability of specific experimental data for 2-Pyridin-2-ylsulfanylpyrimidine, this document presents a detailed analysis of a closely related derivative, Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate , as a representative example. The methodologies and data presented herein are crucial for the structural elucidation and characterization of this class of compounds, which hold significant interest in medicinal chemistry.[1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for a representative derivative of 2-(Pyridin-2-yl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate [1]

¹H NMR (300 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm)
9.45 (t, J = 5.9 Hz, 1H)164.37
9.39 (s, 2H)163.36
9.26 (dd, J = 2.2, 0.9 Hz, 1H)162.67
8.59 (dd, J = 8.3, 0.9 Hz, 1H)157.04
8.50 (dd, J = 8.3, 2.2 Hz, 1H)156.78
7.27 (d, J = 8.0 Hz, 2H)150.14
7.16 (d, J = 7.8 Hz, 2H)137.98
4.51 (d, J = 5.8 Hz, 2H)136.02
4.40 (q, J = 7.1 Hz, 2H)135.74
2.28 (s, 3H)128.85
1.37 (t, J = 7.1 Hz, 3H)127.39
126.73
126.71
123.80
61.35
42.48
20.60
14.03
Infrared (IR) Spectroscopy

Table 2: General IR Absorption Ranges for Pyrimidine Derivatives [4][5]

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
N-HStretching3500-3300
C-H (aromatic)Stretching3100-3000
C=NStretching1680-1620
C=C (aromatic)Stretching1600-1450
C-SStretching800-600
Mass Spectrometry (MS)

Mass spectrometry data for the related compound, Pyrimidine, 2-(3-nitro-2-pyridylthio)- , is presented below.

Table 3: Mass Spectrometry Data for Pyrimidine, 2-(3-nitro-2-pyridylthio)- [6]

Parameter Value
Molecular FormulaC₉H₆N₄O₂S
Molecular Weight234.24 g/mol
Exact Mass234.02114662 Da
m/z Top Peak188
m/z 2nd Highest78
m/z 3rd Highest189

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were obtained on a 300 MHz NMR spectrometer.[1] The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) used as the internal standard.[1] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra for solid samples are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A common method involves preparing a potassium bromide (KBr) pellet containing the sample. The solid sample is finely ground with KBr and pressed into a thin, transparent disk. Alternatively, a thin film of the sample can be cast onto a salt plate from a suitable solvent.

Mass Spectrometry (MS)

Mass spectra were obtained using the electrospray ionization (ESI) method.[1] This technique is suitable for polar molecules and allows for the determination of the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

This guide provides a foundational understanding of the spectroscopic properties of 2-(Pyridin-2-ylsulfanylpyrimidine) and its derivatives. The presented data and protocols are essential for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for potential applications in drug discovery and development.

References

Foundational

Unveiling the Biological Potential: A Technical Guide to 2-Pyridin-2-ylsulfanylpyrimidine Derivatives

For Immediate Release This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the known biological activities of 2-Pyridin-2-ylsulfanylpyrimidine derivat...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the known biological activities of 2-Pyridin-2-ylsulfanylpyrimidine derivatives. This document synthesizes available scientific literature, presenting quantitative data, detailed experimental protocols, and visual diagrams of experimental workflows to facilitate further research and development in this area.

Introduction: A Promising Scaffold in Medicinal Chemistry

The pyridine and pyrimidine moieties are fundamental heterocyclic structures that form the backbone of numerous biologically active compounds, including a variety of approved drugs.[1][2] The combination of these two rings through a flexible sulfanyl linkage in the 2-Pyridin-2-ylsulfanylpyrimidine core presents a unique chemical scaffold with the potential for diverse pharmacological activities. While research on this specific derivative class is emerging, preliminary studies have highlighted its significant potential, particularly in the realm of antimicrobial agents. This guide focuses on the currently documented biological activities, providing a foundation for future exploration of this promising chemical space.

Antimicrobial Activity of 2-Pyridin-2-ylsulfanylpyrimidine Derivatives

Recent studies have demonstrated that derivatives of the 2-Pyridin-2-ylsulfanylpyrimidine scaffold exhibit notable antimicrobial properties. Specifically, a series of ethyl 2-(6-(2-chloro-6-ethoxypyridin-4-yl)-3-cyano-4-(substituted phenyl)pyridin-2-ylthio)acetates has been synthesized and evaluated for their efficacy against a panel of bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial activity of these derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The results are summarized in the table below, showcasing the spectrum of activity against various microorganisms.

Compound IDSubstituent (Ar)Streptomyces sp. (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Streptococcus lactis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas sp. (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Penicillium sp. (MIC, µg/mL)Candida albicans (MIC, µg/mL)Rhodotorula ingeniosa (MIC, µg/mL)
5a 4-Fluorophenyl501001005025>100>100100>100
5b 4-Chlorophenyl255050252550>10050>100
5c 2,4-Dichlorophenyl502525505025502550
Streptomycin -12.5252512.525----
Fusidic Acid ------50252550

Data extracted from Hossan et al., 2012.

Experimental Protocol: Antimicrobial Screening

The antimicrobial activity of the synthesized 2-Pyridin-2-ylsulfanylpyrimidine derivatives was determined using the agar diffusion method.

Protocol:

  • Preparation of Media: A suitable microbiological growth medium (e.g., Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganisms.

  • Application of Compounds: Wells are created in the agar, and a specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMF), is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24-48 hours for bacteria and 28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the agar diffusion method used in the antimicrobial screening of 2-Pyridin-2-ylsulfanylpyrimidine derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start media_prep Prepare and Sterilize Growth Media start->media_prep inoculum_prep Prepare Standardized Microbial Inoculum media_prep->inoculum_prep plate_inoculation Inoculate Agar Plates with Microbial Suspension inoculum_prep->plate_inoculation compound_addition Add Test Compounds to Wells in Agar plate_inoculation->compound_addition incubation Incubate Plates at Optimal Conditions compound_addition->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic end_node End determine_mic->end_node

Antimicrobial Screening Workflow

Other Potential Biological Activities

While the antimicrobial activity of 2-Pyridin-2-ylsulfanylpyrimidine derivatives is the most concretely documented, the broader classes of pyridine and pyrimidine compounds are known for a wide array of biological effects, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory activities.[3][4][5] These findings suggest that the 2-Pyridin-2-ylsulfanylpyrimidine scaffold warrants further investigation for additional therapeutic applications. Future research should focus on synthesizing and screening a wider range of derivatives against diverse biological targets to fully elucidate the pharmacological potential of this chemical class.

Conclusion

This technical guide provides a focused overview of the known biological activities of 2-Pyridin-2-ylsulfanylpyrimidine derivatives, with a detailed account of their antimicrobial properties. The provided quantitative data, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for the scientific community, encouraging and facilitating further research into this promising class of heterocyclic compounds. The structural uniqueness of the 2-Pyridin-2-ylsulfanylpyrimidine core holds significant promise for the development of novel therapeutic agents.

References

Exploratory

The Discovery and Development of Pyridine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of pyridine-based compounds in drug discovery. Introduction The pyridine scaffold, a six-membered aromatic heterocycle containing...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of pyridine-based compounds in drug discovery.

Introduction

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and structural similarity to benzene make it a privileged structure in the design of therapeutic agents.[1] Historically, the journey of pyridine and its derivatives began with its isolation from coal tar.[1] The subsequent development of synthetic methodologies has unlocked a vast chemical space, leading to the discovery of numerous pyridine-containing drugs with a wide range of clinical applications, from combating infectious diseases to treating cancer and cardiovascular conditions.[2][3] This technical guide provides a comprehensive literature review on the discovery of pyridine derivatives, focusing on seminal synthetic methods, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Key Synthetic Methodologies for Pyridine Derivatives

The construction of the pyridine ring has been a subject of intense research, leading to the development of several named reactions that are fundamental to the synthesis of pyridine derivatives.

Hantzsch Pyridine Synthesis

One of the earliest and most well-known methods for pyridine synthesis was reported by Arthur Hantzsch in 1881.[4] This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative.[4]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A typical procedure for the Hantzsch synthesis involves the one-pot condensation of an aldehyde, ethyl acetoacetate, and ammonia.[4]

  • Reactants:

    • Aldehyde (e.g., benzaldehyde): 1 equivalent

    • Ethyl acetoacetate: 2 equivalents

    • Ammonium acetate (as ammonia source): 1 equivalent

  • Solvent: Ethanol

  • Procedure:

    • A mixture of the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the precipitated 1,4-dihydropyridine is collected by filtration.

    • The crude product is washed with cold ethanol and dried.

  • Oxidation to Pyridine:

    • The synthesized 1,4-dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid).

    • An oxidizing agent, such as nitric acid or chromium trioxide, is added portion-wise at a controlled temperature.

    • After the oxidation is complete, the reaction mixture is poured into water and neutralized with a base.

    • The pyridine derivative is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the final product.

The workflow for the Hantzsch Pyridine Synthesis is depicted below:

Hantzsch_Synthesis_Workflow reagents Aldehyde + 2x β-Ketoester + Ammonia condensation One-pot Condensation (Reflux in Ethanol) reagents->condensation dihydropyridine 1,4-Dihydropyridine condensation->dihydropyridine oxidation Oxidation (e.g., HNO3 in Acetic Acid) dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

Workflow for the Hantzsch Pyridine Synthesis.
Chichibabin Pyridine Synthesis

Reported by Aleksei Chichibabin in 1924, this method is a cornerstone of industrial pyridine production.[5] It generally involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at high temperatures over a catalyst, such as alumina or silica.[5][6]

Experimental Protocol: Chichibabin Amination of Pyridine

A common application of the Chichibabin reaction is the amination of pyridine to produce 2-aminopyridine.

  • Reactants:

    • Pyridine

    • Sodium amide (NaNH₂)

  • Solvent: Anhydrous solvent such as toluene or xylene.

  • Procedure:

    • Pyridine is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

    • Sodium amide is added portion-wise to the solution at an elevated temperature (typically 110-130 °C).

    • The reaction mixture is stirred at this temperature for several hours, during which hydrogen gas evolves.

    • After the reaction is complete, the mixture is cooled, and the excess sodium amide is carefully quenched with a proton source (e.g., water or ammonium chloride).

    • The product, 2-aminopyridine, is then isolated by extraction and purified.

The logical relationship of the Chichibabin amination is illustrated below:

Chichibabin_Amination pyridine Pyridine addition Nucleophilic Addition pyridine->addition sodium_amide Sodium Amide (NaNH2) sodium_amide->addition intermediate σ-complex intermediate addition->intermediate elimination Hydride Elimination intermediate->elimination aminopyridine 2-Aminopyridine elimination->aminopyridine

Logical steps in the Chichibabin amination of pyridine.
Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a versatile route to highly substituted pyridines.[7] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7]

Experimental Protocol: Kröhnke Pyridine Synthesis

A general procedure for the Kröhnke synthesis is as follows:

  • Reactants:

    • α-Pyridinium methyl ketone salt (e.g., 1-(2-oxo-2-phenylethyl)pyridinium bromide)

    • α,β-Unsaturated carbonyl compound (e.g., chalcone)

    • Ammonium acetate

  • Solvent: Glacial acetic acid or methanol.

  • Procedure:

    • The α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate are dissolved in the solvent.

    • The reaction mixture is heated to reflux for several hours.

    • The solvent is removed under reduced pressure.

    • The residue is treated with water and made alkaline with a base.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by chromatography or recrystallization.

The reaction pathway of the Kröhnke synthesis is outlined below:

Krohnke_Synthesis_Pathway start α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl michael Michael Addition start->michael dicarbonyl 1,5-Dicarbonyl intermediate michael->dicarbonyl cyclization Ring Closure with Ammonia dicarbonyl->cyclization elimination Elimination of Pyridine & Water cyclization->elimination product Substituted Pyridine elimination->product

Reaction pathway of the Kröhnke Pyridine Synthesis.
Bönnemann Cyclization

This method involves the [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne, catalyzed by a cobalt complex, to form a pyridine ring.[1] This reaction is a modification of the Reppe synthesis and can be activated by heat or light.[1]

Biological Activities of Pyridine Derivatives

Pyridine derivatives exhibit a remarkable diversity of biological activities, making them invaluable in drug discovery and development.

Anticancer Activity

Many pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Pyridine-ureasVEGFR-2MCF-70.22[8]
Pyridine-derivedVEGFR-2HepG24.25[9][10][11]
Pyridine-derivedVEGFR-2MCF-76.08[9][10][11]
1,2,4-Triazole-pyridine-B16F1041.12 - 61.11[12][13]
Fused Pyridine-MCF-75.95[14]
Fused Pyridine-HCT-1166.09[14]
Thiazolotriazole-pyridineRenal Cancer Cells--[15]
Spiro-pyridineEGFR/VEGFR-2Caco-27.83[16]
Pyridine-ureaVEGFR-2MCF-71.88[8]

Signaling Pathway: VEGFR-2 Inhibition by Pyridine Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][10][11] Several pyridine derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Pyridine_Inhibitor Pyridine Derivative (Inhibitor) Pyridine_Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.
Antibacterial Activity

Pyridine derivatives have emerged as a promising class of antibacterial agents, particularly in the face of growing antibiotic resistance. They often target essential bacterial enzymes that are absent in eukaryotes.

Table 2: Antibacterial Activity of Selected Pyridine Derivatives

Compound ClassTargetBacterial StrainMIC (µg/mL)Reference
PyrrolamideDNA GyraseS. aureus≤2[7]
N-amino-5-cyano-6-pyridonesDNA Gyrase AE. coli3.91[17]
Pyridine Nucleosides-G(+) and G(-) bacteria-[6]
Pyridine-3-carboxamideDNA GyraseGram-positive bacteria-[18]
2-(Methyldithio)pyridine-3-carbonitrile-Various bacteria0.5 - 64[19]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[7][17] Quinolone antibiotics, a major class of DNA gyrase inhibitors, often contain a pyridine-like core.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Catalyzes Replication DNA Replication DNA_Gyrase->Replication Supercoiling->Replication Enables Pyridine_Inhibitor Pyridine Derivative (Inhibitor) Pyridine_Inhibitor->DNA_Gyrase Inhibits

Mechanism of bacterial DNA gyrase inhibition by pyridine derivatives.
Other Biological Activities

Beyond anticancer and antibacterial effects, pyridine derivatives have shown a wide array of other important biological activities.

Table 3: Diverse Biological Activities of Pyridine Derivatives

ActivityTargetCompound ClassIC₅₀ / MICReference
Acetylcholinesterase InhibitionAcetylcholinesterasePyridine carbamateIC₅₀ = 0.153 µM (hAChE)[20]
CYP17A1 InhibitionCYP17A1Pyridine indole hybridIC₅₀ = 4 nM[1][21]
Antifungal-Pyridine saltsMIC = 0.1 - 12 mM[19]
Antiviral-Pyridine derivativesEC₅₀ = 0.33 - 56.7 µM[22]
NF-κB Signaling InhibitionIKKEF24 (Curcumin analog)IC₅₀ = 1.3 µM[23]

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[20] Inhibitors of AChE are used in the treatment of Alzheimer's disease.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission ACh_Receptor->Signal Pyridine_Inhibitor Pyridine Derivative (Inhibitor) Pyridine_Inhibitor->AChE Inhibits

Inhibition of acetylcholinesterase by pyridine derivatives in the synaptic cleft.

Conclusion

The discovery and development of pyridine derivatives represent a rich and ongoing chapter in the history of medicinal chemistry. From the foundational synthetic methods established over a century ago to the modern, highly specific targeted therapies, the pyridine scaffold continues to demonstrate its versatility and importance. The ability to readily synthesize a diverse range of substituted pyridines, coupled with their broad spectrum of biological activities, ensures that these compounds will remain a focus of research for the development of new and improved therapeutics for the foreseeable future. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the core principles and methodologies that have driven the success of pyridine derivatives in medicine.

References

Foundational

An In-depth Technical Guide on the Solubility of 2-Pyridin-2-ylsulfanylpyrimidine

For: Researchers, Scientists, and Drug Development Professionals Disclaimer: A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2-...

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Pyridin-2-ylsulfanylpyrimidine. The information provided herein is a technical guide outlining the standard methodologies for determining the solubility of a compound such as this, along with relevant contextual information for drug development professionals.

Introduction

2-Pyridin-2-ylsulfanylpyrimidine is a molecule of interest within the broader class of pyrimidine derivatives. Compounds in this class have shown a wide range of biological activities, including potential applications as kinase inhibitors and anti-fibrotic agents. The solubility of a compound is a critical physicochemical parameter that profoundly influences its suitability for therapeutic use. It affects every stage of drug development, from initial in vitro screening and formulation to in vivo absorption, distribution, and overall bioavailability.

This guide provides a framework for researchers to approach the solubility assessment of 2-Pyridin-2-ylsulfanylpyrimidine. It includes a detailed experimental protocol for the gold-standard Shake-Flask method, a workflow for solubility studies, and a representative signaling pathway where such a compound might exert its biological effect.

Solubility Data for 2-Pyridin-2-ylsulfanylpyrimidine

As of the date of this guide, no quantitative solubility data for 2-Pyridin-2-ylsulfanylpyrimidine in various solvents has been published in peer-reviewed literature or indexed in major chemical databases. Researchers are encouraged to perform their own experimental determinations. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Template for Experimental Solubility Data of 2-Pyridin-2-ylsulfanylpyrimidine

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Molar Solubility (mol/L)Notes
Water25Shake-Flask
PBS (pH 7.4)25Shake-Flask
0.1 M HCl (pH 1)25Shake-Flask
Methanol25Shake-Flask
Ethanol25Shake-Flask
DMSO25Shake-Flask
Acetonitrile25Shake-Flask
[Add other solvents as needed]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.[1] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

3.1. Objective To determine the equilibrium solubility of 2-Pyridin-2-ylsulfanylpyrimidine in a specified solvent at a constant temperature.

3.2. Materials

  • 2-Pyridin-2-ylsulfanylpyrimidine (solid, high purity)

  • Selected solvents (e.g., Water, PBS pH 7.4, Methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or LC-MS/MS

  • Volumetric flasks and pipettes

3.3. Procedure

  • Preparation: Add an excess amount of solid 2-Pyridin-2-ylsulfanylpyrimidine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 2-5 mg).

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1-2 mL) to the vial.

  • Equilibration: Cap the vial securely and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After the equilibration period, allow the vials to rest, permitting the excess solid to sediment.[1]

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particulates. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of 2-Pyridin-2-ylsulfanylpyrimidine of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC or LC-MS/MS method.

    • Construct a calibration curve from the standards.

    • Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

  • Verification: Visually inspect the original vial to confirm that an excess of undissolved solid remains. If no solid is present, the experiment must be repeated with a larger amount of the compound.

Visualizations

4.1. Experimental and Logical Workflows

The following diagram illustrates a general workflow for conducting a comprehensive solubility assessment for a research compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_report Reporting A Define Solvents & Temperature C Add Excess Solid to Solvent A->C B Purify/Characterize Compound (e.g., XRD) B->C D Equilibrate via Agitation (24-72h) C->D Shake-Flask Method E Separate Solid/Liquid (Sedimentation/ Centrifugation) D->E H Verify Excess Solid Remains D->H F Filter Supernatant E->F G Quantify Concentration (HPLC, LC-MS) F->G I Calculate Solubility (mg/mL, mol/L) G->I J Tabulate Data I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Hypothetical Inhibitor Inhibitor->RAF Inhibition Gene Gene Expression TF->Gene

References

Exploratory

Potential Therapeutic Targets of 2-Pyridin-2-ylsulfanylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Pyridin-2-ylsulfanylpyrimidine is a molecule belonging to the broad class of pyrimidine derivatives. While direct therapeutic applications of thi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridin-2-ylsulfanylpyrimidine is a molecule belonging to the broad class of pyrimidine derivatives. While direct therapeutic applications of this specific compound are not extensively documented in publicly available research, the pyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs and investigational compounds. This technical guide consolidates information on the known therapeutic targets and biological activities of structurally related pyrimidine and 2-thiopyrimidine analogs to infer the potential therapeutic avenues for 2-Pyridin-2-ylsulfanylpyrimidine. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3.[1][2] This scaffold is a crucial component of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids, DNA, and RNA.[1] The inherent biological significance of the pyrimidine moiety has made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[3] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][4][5] The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[4]

Inferred Potential Therapeutic Targets

Based on the activities of structurally analogous pyrimidine, pyridopyrimidine, and thiopyrimidine derivatives, several key biological targets can be postulated for 2-Pyridin-2-ylsulfanylpyrimidine. These targets are frequently implicated in major disease areas, particularly oncology and inflammatory disorders.

Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Numerous pyrimidine-based compounds have been developed as potent and selective kinase inhibitors.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6] Certain 2-thiopyrimidine derivatives have shown inhibitory activity against CDK-1.[7][8] Palbociclib, a pyridopyrimidine derivative, is a known CDK4/6 inhibitor used in the treatment of breast cancer.[6]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Pyrimidine derivatives have been designed as ATP-competitive EGFR inhibitors for the treatment of various cancers.[9]

  • Fibroblast Growth Factor Receptor 3 (FGFR3): FGFR3 is a potential therapeutic target in bladder cancer. Certain pyrimidine derivatives have demonstrated FGFR3 inhibitory activity, leading to tumor regression in preclinical models.[10]

  • Threonine Tyrosine Kinase (TTK): TTK is a crucial component of the spindle assembly checkpoint and is considered a promising target for treating aggressive cancers.[11]

  • Other Kinases: The broader class of pyridopyrimidine derivatives has also been shown to target MAP kinases and the ephrin receptor (EPH) family of proteins.[6]

Dihydrofolate Reductase (DHFR)

DHFR is an essential enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial agents. Pyrido[2,3-d]pyrimidine derivatives are among the compounds known to target DHFR.[6]

mTOR (Mammalian Target of Rapamycin)

mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. Vistusertib (AZD2014), a pyridopyrimidine derivative, is an mTOR inhibitor that has been investigated for the treatment of advanced gastric adenocarcinoma.[6]

Summary of Potential Biological Activities and Targets

The following table summarizes the observed biological activities and associated molecular targets for various classes of pyrimidine derivatives, providing a framework for investigating 2-Pyridin-2-ylsulfanylpyrimidine.

Compound Class Biological Activity Potential Molecular Target(s) Reference(s)
Pyridopyrimidines AnticancerDHFR, MAP kinases, Abl kinase, EPH receptor, CDK4/6, mTOR[6]
Pyrimidine Derivatives Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, AntioxidantEGFR, HDAC, CDKs, FGFR3[4][10]
2-Thiopyrimidine Derivatives Anticancer, Anti-inflammatory, AnalgesicCDK-1, CDK-5, GSK-3[7][8]
Fused Pyrimidines AnticancerProtein Kinases (PKs)[9]

Postulated Signaling Pathway Involvement

Given the prevalence of kinase inhibition among pyrimidine derivatives, a likely mechanism of action for a biologically active compound like 2-Pyridin-2-ylsulfanylpyrimidine would involve the modulation of key cellular signaling pathways.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Receptor_Kinase->Signaling_Cascade Activates Cell_Cycle_Progression Cell Cycle Progression (CDK/Cyclin) Signaling_Cascade->Cell_Cycle_Progression Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Proliferation_Survival Gene Expression for Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival Transcription_Factors->Proliferation_Survival Pyrimidine_Derivative 2-Pyridin-2-ylsulfanylpyrimidine (Hypothetical Inhibitor) Pyrimidine_Derivative->Receptor_Kinase Inhibits Pyrimidine_Derivative->Cell_Cycle_Progression Inhibits

Caption: Hypothetical inhibition of growth factor signaling pathways by 2-Pyridin-2-ylsulfanylpyrimidine.

Experimental Protocols for Target Validation

To investigate the potential therapeutic targets of 2-Pyridin-2-ylsulfanylpyrimidine, a series of in vitro and in vivo experiments would be necessary. The following outlines general methodologies for key assays.

General Experimental Workflow

Experimental_Workflow Start Compound Synthesis & Purification of 2-Pyridin-2-ylsulfanylpyrimidine Cell_Viability In Vitro Cell Viability Assays (e.g., MTT, CellTiter-Glo) on Cancer Cell Lines Start->Cell_Viability Target_Identification Target Identification Assays (e.g., Kinase Panel Screening) Cell_Viability->Target_Identification If active Enzymatic_Assay Enzymatic Assays for Specific Target (e.g., IC50 determination) Target_Identification->Enzymatic_Assay Western_Blot Western Blot Analysis to Probe Pathway Modulation Enzymatic_Assay->Western_Blot In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Western_Blot->In_Vivo End Lead Optimization In_Vivo->End

Caption: A general workflow for the preclinical evaluation of 2-Pyridin-2-ylsulfanylpyrimidine.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-Pyridin-2-ylsulfanylpyrimidine for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Kinase Inhibition Assay (Example: In Vitro Kinase Panel Screen)
  • Objective: To identify which kinases are inhibited by the compound.

  • Methodology:

    • Utilize a commercial kinase screening service or an in-house platform.

    • The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of purified kinases.

    • Kinase activity is measured by quantifying the phosphorylation of a substrate, often using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.

    • The percentage of inhibition is calculated for each kinase relative to a control.

    • Follow-up dose-response assays are performed for "hit" kinases to determine the IC50 values.

Western Blot Analysis
  • Objective: To assess the effect of the compound on the phosphorylation status of key signaling proteins downstream of the identified target kinase.

  • Methodology:

    • Treat cells with the compound at various concentrations and for different time points.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and downstream effectors.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of 2-Pyridin-2-ylsulfanylpyrimidine is currently lacking, the extensive research on the broader pyrimidine family strongly suggests potential for this compound in areas such as oncology and inflammation. The most promising initial avenues for investigation would be its activity as a kinase inhibitor, particularly against CDKs and growth factor receptor tyrosine kinases. The experimental protocols outlined in this guide provide a clear path for the initial biological characterization and target validation of 2-Pyridin-2-ylsulfanylpyrimidine. Further research, including comprehensive screening against diverse biological targets and subsequent structure-activity relationship (SAR) studies, will be crucial to unlock the full therapeutic potential of this and related chemical scaffolds.

References

Foundational

An In-depth Technical Guide to the Mechanism of Action of Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the diverse mechanisms of action of pyrimidine-containing compounds, a cornerstone in modern pharmacology. T...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse mechanisms of action of pyrimidine-containing compounds, a cornerstone in modern pharmacology. The unique chemical properties of the pyrimidine scaffold have led to its incorporation into a wide array of therapeutics, targeting a range of diseases from cancer to viral infections. This document details the core mechanisms, presents quantitative data for key compounds, outlines detailed experimental protocols for mechanism-of-action studies, and provides visualizations of key signaling pathways and experimental workflows.

Core Mechanisms of Action

Pyrimidine derivatives exert their therapeutic effects through several primary mechanisms, primarily by interfering with essential cellular processes. These can be broadly categorized as follows:

  • Antimetabolites: Pyrimidine analogs structurally mimic endogenous pyrimidines (cytosine, thymine, and uracil), which are essential building blocks of DNA and RNA. By competing with these natural metabolites, they disrupt nucleic acid synthesis and repair, leading to cell death. This is a major strategy in cancer chemotherapy.[1] A unique subset of these antimetabolites, such as azacitidine and decitabine, act as DNA hypomethylating agents, leading to the re-expression of tumor suppressor genes.

  • Kinase Inhibitors: A large and growing class of pyrimidine compounds are designed to inhibit protein kinases. Kinases are crucial enzymes that regulate a vast number of cellular processes, including cell growth, proliferation, differentiation, and survival. By blocking the ATP-binding site of specific kinases, these inhibitors can halt aberrant signaling pathways that drive diseases like cancer.[2]

  • Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a key enzyme in the folate pathway, which is essential for the synthesis of purines and thymidylate, necessary components of DNA.[3] Pyrimidine-based inhibitors can block DHFR, leading to a depletion of these essential building blocks and subsequent inhibition of DNA synthesis and cell division.[4] This mechanism is utilized in both anticancer and antimicrobial therapies.[4]

  • Antiviral and Antibacterial Agents: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.[1] They act by inhibiting viral DNA polymerase or reverse transcriptase. In the realm of antibacterial agents, some pyrimidine derivatives target essential bacterial enzymes that are distinct from their mammalian counterparts, offering selective toxicity.

Kinase Inhibition: A Deeper Dive

The inhibition of protein kinases is one of the most successful strategies in modern drug discovery, and pyrimidine scaffolds are frequently employed in the design of these inhibitors. Below are details on several key kinase targets.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[5] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[6] Pyrimidine-based inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that block the kinase activity of EGFR, thereby inhibiting downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways.[7]

Signaling Pathway:

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Inhibition

Quantitative Data for Pyrimidine-Based EGFR Inhibitors:

CompoundTargetIC50Reference
GefitinibEGFR (L858R)0.075 µM[8]
DacomitinibEGFR (L858R)0.007 µM[8]
MobocertinibEGFR (ex20ins)-[8]
Compound 16 EGFR0.034 µM[9]
Compound 111 EGFR (WT)0.9 nM[6]
Compound 111 EGFR (T790M/L858R)4 nM[6]
Compound 42 EGFR (L858R/T790M/C797S)7.2 nM[6]
Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[10] Their overexpression is frequently observed in various cancers, leading to chromosomal instability. Pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases.[11]

Signaling Pathway:

Aurora_Kinase_Signaling cluster_cell_cycle Cell Cycle Progression (G2/M Phase) Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 Activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation CDC25 CDC25 PLK1->CDC25 Activation CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activation Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Spindle_Assembly Spindle Assembly CDK1_CyclinB->Spindle_Assembly Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Aurora_A Inhibition

Aurora Kinase A Signaling in Mitosis

Quantitative Data for Pyrimidine-Based Aurora Kinase Inhibitors:

CompoundTargetIC50Reference
PF-03814735Aurora A5 nM[12]
PF-03814735Aurora B0.8 nM[12]
AMG-900Aurora A5 nM[12]
AMG-900Aurora B4 nM[12]
AMG-900Aurora C1 nM[12]
SNS-314Aurora A9 nM[12]
SNS-314Aurora B31 nM[12]
SNS-314Aurora C3 nM[12]
Compound 13 Aurora A38.6 ± 7.0 nM[4][13]
Compound 12a Aurora A309 nM[11]
Compound 12a Aurora B293 nM[11]
Compound 40f Aurora A0.015 µM[14]
Polo-like Kinase (PLK) Inhibitors

Polo-like kinases, particularly PLK1, are master regulators of the cell cycle, involved in mitotic entry, spindle formation, and cytokinesis.[15] PLK1 is often overexpressed in cancer, making it an attractive therapeutic target. Pyrimidine-based inhibitors have been developed to target the ATP-binding site of PLK1.

Quantitative Data for Pyrimidine-Based PLK Inhibitors:

CompoundTargetIC50Reference
DAP-81PLK10.9 µM[10]
TAK-960PLK10.8 nM[10]
TAK-960PLK216.9 nM[10]
TAK-960PLK350.2 nM[10]
WY29PLK40.027 µM[16]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of kinases that, when complexed with cyclins, drive the progression of the cell cycle. The CDK4/6-Cyclin D complex is particularly important for the G1-S phase transition. Pyrimidine derivatives have been developed as selective inhibitors of CDK4/6 for the treatment of certain cancers.

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a key role in integrin-mediated signaling, which is crucial for cell adhesion, migration, and survival.[17] Overexpression of FAK is associated with a poor prognosis in several cancers. Pyrimidine-based FAK inhibitors are being investigated as anticancer agents.[18]

Quantitative Data for Pyrimidine-Based FAK Inhibitors:

CompoundTargetIC50Reference
TAE226FAK5.5 nM[18]
PND-1186 (VS-4718)FAK1.5 nM[18]
Compound 14 FAK5.10 nM[18]
Compound 16 FAK19.10 nM[18][19]
Compound 17 FAK0.1 µM[19]
Compound 18 FAK0.2 µM[19]
Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway, essential for B-cell development and function. Pyrimidine-based irreversible inhibitors, such as ibrutinib, have revolutionized the treatment of B-cell malignancies.

Quantitative Data for Pyrimidine-Based BTK Inhibitors:

CompoundTargetIC50Reference
IbrutinibBTK1.5 nM[20]
AcalabrutinibBTK5.1 nM[20]
ZanubrutinibBTK0.5 nM[20]
RN-486BTK4 nM[20]
PRN-1008BTK3.1 nM[20]
Compound 1 BTK0.82 nM[21]
Compound 11 BTK0.39 nM[21]
Compound 18 BTK45 nM[21]
Compound 19 BTK29.9 nM[21]
MDVN1001BTK0.9 nM[22]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR inhibitors block the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This leads to the inhibition of DNA synthesis and cell proliferation. Pyrimidine-based DHFR inhibitors, such as trimethoprim (antibacterial) and pyrimethamine (antiprotozoal), are designed to be selective for the microbial enzyme over the human enzyme.

Quantitative Data for Pyrimidine-Based DHFR Inhibitors:

CompoundTargetIC50Reference
MethotrexateDHFR0.12 ± 0.07 µM[23]
PyrimethamineDHFR52 ± 35 µM[23]
Compound 2 hDHFR0.06 µM[24]
Compound 16 rhDHFR0.06 µM[24]
Compound 17 DHFR3.1 µM[24]
Compound 20 DHFR0.20 µM[5]

Antiviral and Antibacterial Pyrimidines

Pyrimidine nucleoside analogs are widely used as antiviral agents. They are intracellularly phosphorylated to their active triphosphate form, which then inhibits viral DNA or RNA polymerases. In the antibacterial field, pyrimidine derivatives have been developed to target various essential bacterial processes.

Quantitative Data for Antiviral and Antibacterial Pyrimidines:

CompoundActivityTarget Organism/VirusEC50 / MICReference
Compound 48 AntiviralHIV-1-IIIB< 10 nM[25]
CertinibAntitubercularM. tuberculosis H3Ra9.0 µM/mL (MIC)[25]
Compound 3c AntiviralInfluenza A (H1N1)1.9 µM[20]
RibavirinAntiviralHCV81.9 µM[26]
RemdesivirAntiviralSARS-CoV-2-[15]
Halogenated PyrrolopyrimidinesAntibacterialS. aureus8 mg/L (MIC)[27]

Experimental Protocols

Elucidating the mechanism of action of a novel pyrimidine compound requires a series of well-defined experiments. Below are detailed protocols for key assays.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and characterization of a kinase inhibitor typically follow a multi-step process, from initial screening to in-depth mechanistic studies.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Discovery Workflow cluster_moa MoA Confirmation Start Start: Library of Pyrimidine Compounds HTS High-Throughput Screening (Biochemical Kinase Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Hit_ID->Start Inactive IC50 IC50 Determination (Dose-Response Curve) Hit_ID->IC50 Potent Selectivity Kinase Selectivity Profiling (Panel of Kinases) IC50->Selectivity Selectivity->IC50 Non-selective Cell_Viability Cell-Based Assays (e.g., MTT Assay) Selectivity->Cell_Viability Selective Cell_Viability->Selectivity Inactive Mechanism Mechanism of Action Studies Cell_Viability->Mechanism Active in Cells Western_Blot Western Blot (Target Phosphorylation) Mechanism->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Mechanism->Cell_Cycle Lead_Opt Lead Optimization Western_Blot->Lead_Opt Apoptosis_Assay->Lead_Opt Cell_Cycle->Lead_Opt

Workflow for Kinase Inhibitor Discovery
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a pyrimidine compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a 10X kinase reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol, 2 mM DTT).

    • Prepare a 1.13X ATP solution and a suitable peptide substrate solution in 1X kinase reaction buffer.

    • Prepare serial dilutions of the pyrimidine test compound in 50% DMSO.

  • Enzyme Incubation:

    • In a 384-well microtiter plate, pre-incubate 5 µL of the target kinase enzyme with 0.5 µL of the diluted test compound or DMSO (vehicle control) for 30 minutes at room temperature.[19]

  • Reaction Initiation and Monitoring:

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[19]

    • Immediately monitor the reaction kinetics (e.g., fluorescence or luminescence) at regular intervals for 30-120 minutes using a plate reader.[19]

  • Data Analysis:

    • Examine the progress curves for linear reaction kinetics.

    • Determine the initial velocity of the reaction from the slope of the linear portion of the curve.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response) to determine the IC50 value.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[28]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrimidine compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[25]

  • Cell Preparation:

    • Harvest both adherent and floating cells and wash them twice with cold PBS.[25]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[23]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[23]

    • Incubate for 15-20 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[23]

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[29]

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[30]

    • Incubate on ice for at least 30 minutes.[30]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.[30]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis:

    • Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, which is crucial for studying kinase inhibitor mechanisms.[31]

  • Sample Preparation:

    • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[32]

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[32]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Analyze the band intensities to determine the change in protein phosphorylation in response to the pyrimidine compound. It is recommended to also probe for the total protein as a loading control.

Logical Workflow for Drug Development

The development of a new pyrimidine-based therapeutic follows a logical progression from initial discovery to preclinical and clinical evaluation.

Drug_Development_Logic cluster_logic Logical Progression of Drug Development cluster_preclinical In Vitro & In Vivo Testing cluster_clinical Human Studies Discovery Target Identification & Compound Screening Lead_Gen Lead Generation & Optimization Discovery->Lead_Gen Preclinical Preclinical Studies Lead_Gen->Preclinical ADME_Tox ADME/Tox Studies Preclinical->ADME_Tox Efficacy Animal Efficacy Models Preclinical->Efficacy IND Investigational New Drug (IND) Application Clinical_Trials Clinical Trials IND->Clinical_Trials Phase1 Phase I (Safety) Clinical_Trials->Phase1 NDA New Drug Application (NDA) Approval FDA Approval & Post-Market Surveillance NDA->Approval ADME_Tox->IND Efficacy->IND Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 Phase3->NDA

Logical Workflow of Drug Development

This guide provides a foundational understanding of the mechanisms of action of pyrimidine compounds. The versatility of the pyrimidine scaffold ensures its continued importance in the development of novel therapeutics. Further research into the specific interactions between these compounds and their biological targets will undoubtedly lead to the design of more potent and selective drugs with improved therapeutic outcomes.

References

Exploratory

In-depth Technical Guide: Safety and Handling of 2-Pyridin-2-ylsulfanylpyrimidine

Introduction 2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound containing both a pyridine and a pyrimidine ring linked by a sulfide bridge. While specific data is sparse, the chemical structure suggests that it...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound containing both a pyridine and a pyrimidine ring linked by a sulfide bridge. While specific data is sparse, the chemical structure suggests that its safety profile may be influenced by the characteristics of both parent heterocycles. Pyridine is known to be a flammable and toxic liquid, while pyrimidines are a broad class of compounds with varied biological activities and toxicities. Therefore, a cautious approach to handling is warranted.

Hazard Identification and Classification

Without experimental data, a definitive GHS classification for 2-Pyridin-2-ylsulfanylpyrimidine cannot be provided. However, based on related compounds, the following potential hazards should be considered:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A logical workflow for hazard identification and response is crucial when handling a compound with limited safety information.

Hazard_Identification_and_Response_Workflow cluster_assessment Hazard Assessment cluster_handling Safe Handling Protocol cluster_emergency Emergency Response Review Analogous Compounds Review Analogous Compounds Assume High Potency/Toxicity Assume High Potency/Toxicity Review Analogous Compounds->Assume High Potency/Toxicity Consult Institutional Safety Officer Consult Institutional Safety Officer Assume High Potency/Toxicity->Consult Institutional Safety Officer Use Chemical Fume Hood Use Chemical Fume Hood Consult Institutional Safety Officer->Use Chemical Fume Hood Wear Appropriate PPE Wear Appropriate PPE Use Chemical Fume Hood->Wear Appropriate PPE Minimize Quantities Minimize Quantities Wear Appropriate PPE->Minimize Quantities Exposure Event Exposure Event Minimize Quantities->Exposure Event Potential First Aid Measures First Aid Measures Exposure Event->First Aid Measures Seek Medical Attention Seek Medical Attention First Aid Measures->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident

Caption: Hazard Identification and Response Workflow for Novel Compounds.

Physical and Chemical Properties

Quantitative physical and chemical properties for 2-Pyridin-2-ylsulfanylpyrimidine are not available. The table below presents data for the parent compound, Pyridine, for reference.

PropertyValue (for Pyridine)Reference
Molecular FormulaC₅H₅N[1]
Molar Mass79.10 g/mol [1]
AppearanceColorless liquid[1]
Melting Point-41.6 °C[1]
Boiling Point115.2 °C[1]
Density0.9819 g/mL at 20 °C[2]
Solubility in WaterMiscible[1]
log P0.65[1]
Vapor Pressure16 mmHg at 20 °C[1]
Flash Point20 °C (closed cup)[2]
Autoignition Temperature482 °C[2]

Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended:

  • Engineering Controls: Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron is also required.

    • Respiratory Protection: If not handled in a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

The general workflow for safe handling of potent or unknown compounds is outlined below.

Safe_Handling_Workflow Start Start Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Select_Controls Select Engineering & PPE Controls Risk_Assessment->Select_Controls Prepare_Work_Area Prepare Work Area (Fume Hood) Select_Controls->Prepare_Work_Area Weigh_and_Handle Weigh and Handle Compound Prepare_Work_Area->Weigh_and_Handle Decontaminate Decontaminate Glassware & Work Surfaces Weigh_and_Handle->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste End End Dispose_Waste->End

Caption: General Workflow for Safe Handling of Chemical Compounds.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

  • Personal Precautions: Wear appropriate PPE as described in Section 4. Evacuate personnel to a safe area.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Toxicological and Ecological Information

No specific toxicological or ecological data for 2-Pyridin-2-ylsulfanylpyrimidine is available. The toxicological profile of pyridine includes effects on the nervous system, liver, and kidneys.[3] It is not classifiable as to its carcinogenicity to humans. The environmental fate and effects of 2-Pyridin-2-ylsulfanylpyrimidine are unknown. It should be handled in a manner that prevents its release into the environment.

Experimental Protocols

Detailed experimental protocols involving 2-Pyridin-2-ylsulfanylpyrimidine are not available in the public domain. Researchers developing protocols for this compound should incorporate the safety and handling precautions outlined in this guide. A general protocol for preparing a stock solution is provided as an example of how safety considerations should be integrated.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation:

    • Perform a pre-use check of the chemical fume hood.

    • Don the appropriate PPE: safety goggles, nitrile gloves, and a lab coat.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Tare a clean, dry vial on an analytical balance.

    • Carefully add the required amount of 2-Pyridin-2-ylsulfanylpyrimidine to the vial using a spatula.

    • Record the exact weight.

  • Solubilization:

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Using a calibrated pipette, add the calculated volume of DMSO to the vial.

    • Cap the vial and vortex until the compound is fully dissolved.

  • Storage and Cleanup:

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C).

    • Decontaminate all surfaces and equipment used.

    • Dispose of all waste (e.g., pipette tips, weighing paper) in the appropriate chemical waste stream.

References

Foundational

An In-depth Technical Guide to 2-Pyridin-2-ylsulfanylpyrimidine for Research Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a pyridine ring through a sulfur bridge. Whil...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a pyridine ring through a sulfur bridge. While specific research on this exact molecule is limited, the broader class of 2-(pyridin-2-yl)pyrimidine derivatives has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the available information on 2-Pyridin-2-ylsulfanylpyrimidine, including its commercial availability, synthesis, and potential research applications based on the activities of structurally related compounds.

Commercial Suppliers

The availability of 2-Pyridin-2-ylsulfanylpyrimidine for research purposes is currently limited, with few suppliers explicitly listing this compound. The table below summarizes the available information. Researchers are advised to contact the suppliers directly for the most up-to-date information on purity, stock, and pricing.

Table 1: Commercial Suppliers of 2-Pyridin-2-ylsulfanylpyrimidine

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightAdditional Information
AAA-Chem2-(pyridin-2-ylsulfanyl)pyrimidine79318-18-6C₉H₇N₃S189.237Product ID: AR-G8728. Further details on purity and availability require direct inquiry.[3]

Synthesis and Purification

Hypothetical Synthetic Workflow

Synthesis_Workflow reactant1 2-Mercaptopyrimidine intermediate Reaction Mixture (Base, Solvent) reactant1->intermediate reactant2 2-Chloropyridine reactant2->intermediate product 2-Pyridin-2-ylsulfanylpyrimidine intermediate->product Nucleophilic Aromatic Substitution purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Hypothetical workflow for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of 2-arylthiopyrimidine derivatives, which can be adapted for 2-Pyridin-2-ylsulfanylpyrimidine.

Materials:

  • 2-Mercaptopyrimidine

  • 2-Chloropyridine

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

  • Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Deprotonation: To a solution of 2-mercaptopyrimidine (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Stir the mixture at room temperature for 30 minutes to allow for the formation of the thiolate anion.

  • Nucleophilic Substitution: Add a solution of 2-chloropyridine (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1]

Potential Research Applications and Experimental Protocols

Based on the biological activities of related 2-(pyridin-2-yl)pyrimidine derivatives, 2-Pyridin-2-ylsulfanylpyrimidine could be a valuable tool in several research areas, particularly in cancer and fibrosis research.

Anti-Cancer Activity

Derivatives of 2-(pyridin-2-yl)pyrimidine have shown potential as anti-cancer agents, for instance, by inhibiting the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[4]

Proposed Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 2-Pyridin-2-ylsulfanylpyrimidine on a cancer cell line.

  • Cell Culture: Seed cancer cells (e.g., pancreatic cancer cell line BxPC-3) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-Pyridin-2-ylsulfanylpyrimidine in DMSO. Dilute the stock solution to various concentrations and treat the cells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-Fibrotic Activity

Novel 2-(pyridin-2-yl)pyrimidine derivatives have demonstrated anti-fibrotic activities by inhibiting the proliferation of hepatic stellate cells (HSCs) and reducing collagen expression.[1][2]

Proposed Experimental Protocol: Evaluation of Anti-Fibrotic Effects on Hepatic Stellate Cells

  • Cell Culture and Activation: Culture immortalized rat hepatic stellate cells (HSC-T6) and stimulate their activation with a pro-fibrotic agent like TGF-β1.

  • Compound Treatment: Treat the activated HSC-T6 cells with varying concentrations of 2-Pyridin-2-ylsulfanylpyrimidine.

  • Cell Proliferation Assay: Perform an MTT assay as described above to assess the effect on HSC proliferation.

  • Collagen Expression Analysis:

    • Picro-Sirius Red Staining: Stain the cells with Picro-Sirius red to visualize collagen deposition.

    • Hydroxyproline Assay: Quantify the amount of hydroxyproline, a major component of collagen, in the cell culture supernatant.

    • ELISA: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the protein expression of Collagen type I alpha 1 (COL1A1).[1][2]

Potential Signaling Pathway Involvement

Given the bioactivity of its derivatives, 2-Pyridin-2-ylsulfanylpyrimidine could potentially modulate key signaling pathways involved in cell proliferation, differentiation, and fibrosis.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers.[4] Pyridyl pyrimidine derivatives have been identified as inhibitors of this pathway, acting on the Smoothened (SMO) protein.[4]

Hedgehog_Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Relieves Inhibition GLI GLI Transcription Factor SUFU->GLI Inhibits Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Compound 2-Pyridin-2-ylsulfanylpyrimidine (Hypothetical) Compound->SMO Potential Inhibition

Caption: Potential inhibition of the Hedgehog signaling pathway by 2-Pyridin-2-ylsulfanylpyrimidine.

Anti-Fibrosis and Collagen Synthesis Pathway

Fibrosis is characterized by the excessive accumulation of extracellular matrix components, primarily collagen. The transforming growth factor-beta (TGF-β) pathway is a central regulator of this process.

Anti_Fibrosis_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD 2/3 TGFbR->SMAD Phosphorylates pSMAD p-SMAD 2/3 SMAD->pSMAD Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Collagen_Gene Collagen Gene (e.g., COL1A1) Complex->Collagen_Gene Enters Nucleus & Activates Transcription Nucleus Nucleus Collagen_mRNA Collagen mRNA Collagen_Gene->Collagen_mRNA Collagen_Protein Collagen Protein Collagen_mRNA->Collagen_Protein Translation Fibrosis Fibrosis Collagen_Protein->Fibrosis Compound 2-Pyridin-2-ylsulfanylpyrimidine (Hypothetical) Compound->pSMAD Potential Inhibition

References

Exploratory

Theoretical and Computational Insights into 2-Pyridin-2-ylsulfanylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical and computational studies related to 2-Pyridin-2-ylsulfanylpyrimidine and its deri...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies related to 2-Pyridin-2-ylsulfanylpyrimidine and its derivatives. This class of compounds, characterized by a pyrimidine ring linked to a pyridine ring through a sulfur bridge, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by both pyrimidine and pyridine scaffolds.[1][2][3] This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes important concepts to facilitate further research and development in this area.

Core Concepts and Biological Significance

The pyrimidine moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with antimicrobial, antiviral, antitumor, and antifibrotic activities.[1][4] Similarly, pyridine derivatives are integral to many drugs, known to bind effectively to a variety of biological targets.[2][3] The combination of these two heterocyclic systems in 2-Pyridin-2-ylsulfanylpyrimidine and its analogues presents a promising strategy for the design of novel therapeutic agents. Research has particularly focused on their potential as anti-fibrotic agents by inhibiting collagen prolyl-4-hydroxylase.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 2-(Pyridin-2-yl)pyrimidine derivatives, which are structurally related to the core topic and provide valuable insights into potential biological activities.

Table 1: Anti-Fibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives against HSC-T6 Cells [1][5]

Compound IDStructureIC50 (µM)
12m Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69
12q Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81
Pirfenidone (Reference Drug)>100
Bipy55'DC (Reference Drug)>100

Experimental and Computational Protocols

A clear understanding of the methodologies employed in the study of these compounds is crucial for reproducibility and further development.

Synthesis Protocols

The synthesis of 2-(pyridin-2-yl)pyrimidine derivatives typically involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow cluster_0 Preparation of Key Intermediate cluster_1 Final Product Synthesis Nicotinic_Acid Nicotinic_Acid Esterification Esterification Nicotinic_Acid->Esterification Step 1 Pyridine_N-Oxide Pyridine_N-Oxide Esterification->Pyridine_N-Oxide Step 2 (mCPBA) Ortho-substitution Ortho-substitution Pyridine_N-Oxide->Ortho-substitution Step 3 (TMSCN) Intermediate_5 Intermediate_5 Ortho-substitution->Intermediate_5 Step 4 (Na, NH4Cl, EtOH) Final_Derivatives Final_Derivatives Intermediate_5->Final_Derivatives Coupling/Functionalization

Caption: General synthetic route for 2-(pyridin-2-yl)pyrimidine derivatives.[1]

Detailed Steps: [1]

  • Esterification: Nicotinic acid is esterified to yield the corresponding ester.

  • Oxidation: The pyridine ester is oxidized using an agent like 3-chloroperoxybenzoic acid (mCPBA) to form the pyridine N-oxide.

  • Nucleophilic Substitution: A nucleophilic substitution is performed at the ortho-position of the pyridine N-oxide, for example, using trimethylsilyl cyanide (TMSCN).

  • Reduction/Cyclization: The intermediate is then reacted with sodium and ammonium chloride in ethanol to form a key pyrimidine-containing intermediate.

  • Final Derivatization: The intermediate undergoes further reactions, such as coupling or functionalization, to yield the final target compounds.

Biological Assays

MTT Assay for Cell Proliferation: [1] The anti-proliferative activity of the synthesized compounds is often evaluated using the MTT assay on cell lines such as immortalized rat hepatic stellate cells (HSC-T6). This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Hydroxyproline Assay: [1] To assess the inhibition of collagen production, a key factor in fibrosis, the hydroxyproline content in cell lysates is determined. Hydroxyproline is a major component of collagen, and its quantification provides an estimate of collagen levels.

Computational Methodologies

While specific studies on 2-Pyridin-2-ylsulfanylpyrimidine are limited, computational approaches for related pyrimidine and pyridine derivatives typically involve Density Functional Theory (DFT) calculations.[6][7][8]

Quantum Chemical Calculations (DFT): [6][9][10]

  • Software: Gaussian, ORCA, etc.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used functional.

  • Basis Set: 6-311G(d,p) or similar is often employed for geometry optimization and frequency calculations.

  • Calculated Properties:

    • Optimized molecular geometry

    • Frontier molecular orbitals (HOMO, LUMO) and energy gap

    • Molecular Electrostatic Potential (MEP)

    • Global reactivity descriptors (e.g., chemical hardness, softness, electronegativity)

    • Vibrational frequencies (for comparison with experimental IR spectra)

Computational_Workflow Input_Structure Initial Molecular Structure (2-Pyridin-2-ylsulfanylpyrimidine) Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Analysis (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Docking_Studies Molecular Docking (e.g., AutoDock Vina) Geometry_Optimization->Docking_Studies Binding_Analysis Binding Affinity and Interaction Analysis Docking_Studies->Binding_Analysis Target_Protein Biological Target (e.g., Collagen Prolyl-4-Hydroxylase) Target_Protein->Docking_Studies

Caption: A typical workflow for computational studies of the target molecule.

Molecular Docking: [7][11] Molecular docking simulations are employed to predict the binding mode and affinity of the compounds to their biological targets.

  • Software: AutoDock Vina, Schrödinger Suite, etc.

  • Procedure: The optimized 3D structure of the ligand is docked into the active site of the target protein.

  • Output: The simulation provides a binding energy score and visualizes the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of the 2-(pyridin-2-yl)pyrimidine derivatives and their biological activity provides crucial information for the design of more potent compounds.

SAR_Logic Core_Scaffold 2-(Pyridin-2-yl)pyrimidine Core Substitution_Pattern Substituents on Pyrimidine and Pyridine Rings Core_Scaffold->Substitution_Pattern Electronic_Effects Electron-donating vs. Electron-withdrawing groups Substitution_Pattern->Electronic_Effects Steric_Effects Bulky vs. Small groups Substitution_Pattern->Steric_Effects Biological_Activity Biological Activity (e.g., Anti-fibrotic, Antiproliferative) Electronic_Effects->Biological_Activity Steric_Effects->Biological_Activity

Caption: Logical relationship for Structure-Activity Relationship (SAR) analysis.

Analysis of derivatives has shown that the nature and position of substituents on both the pyridine and pyrimidine rings can significantly influence their antiproliferative and other biological activities.[3] For instance, the presence of specific functional groups like -OMe, -OH, and -NH2 has been found to enhance antiproliferative activity, while bulky groups or halogens may decrease it.[3]

Conclusion and Future Directions

The theoretical and computational study of 2-Pyridin-2-ylsulfanylpyrimidine and its analogues is a promising area of research. The existing data on related compounds suggest their potential as therapeutic agents, particularly in the context of fibrosis. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to establish more detailed structure-activity relationships. Furthermore, integrated computational approaches, combining quantum chemical calculations with molecular dynamics and docking simulations, will be invaluable in elucidating their mechanism of action at the molecular level and in guiding the rational design of new, more potent drug candidates.

References

Foundational

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Pyridin-2-ylsulfanylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound of interest in medicinal chemistry, incorporating both a pyridine and a pyrimidine ring...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound of interest in medicinal chemistry, incorporating both a pyridine and a pyrimidine ring linked by a thioether bridge. This technical guide provides a comprehensive overview of its core physical and chemical properties, drawing upon available data for the compound and its structural analogs. The document details its chemical structure, molecular properties, and spectral characteristics. Furthermore, it outlines general methodologies for its synthesis and purification, and discusses the known biological activities of closely related pyridine and pyrimidine derivatives, offering insights into its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for 2-Pyridin-2-ylsulfanylpyrimidine is not extensively documented in publicly available literature, its fundamental properties can be defined.

PropertyValueSource/Method
Molecular Formula C₉H₇N₃SCalculated
Molecular Weight 189.24 g/mol Calculated
CAS Number 79318-18-6Chemical Supplier
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Note: The lack of specific experimental data for properties such as melting point, boiling point, solubility, and pKa highlights a gap in the current scientific literature for this particular compound. Researchers are encouraged to perform these experimental determinations. Based on the structure, it is anticipated to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and DMF. The pKa is expected to be influenced by the basic nitrogen atoms in the pyridine and pyrimidine rings.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the sulfur linkage. Aromatic protons are generally observed in the range of δ 7.0-9.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbons attached to nitrogen and sulfur atoms would exhibit characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic rings, and C-S stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 189.24.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine is not explicitly described in the reviewed literature, a general synthetic strategy can be proposed based on established methods for analogous compounds.[3][4][5]

General Synthesis Method

A common method for the synthesis of aryl thioethers involves the nucleophilic substitution of a halogenated heterocycle with a thiol. In this case, 2-chloropyrimidine can be reacted with pyridine-2-thiol in the presence of a base.

dot

Synthesis reagent1 2-Chloropyrimidine reaction reagent1->reaction reagent2 Pyridine-2-thiol reagent2->reaction product 2-Pyridin-2-ylsulfanylpyrimidine base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction byproduct Salt (e.g., KCl, NaCl) reaction->product reaction->byproduct

Caption: General synthetic scheme for 2-Pyridin-2-ylsulfanylpyrimidine.

Experimental Steps:

  • Reaction Setup: To a solution of pyridine-2-thiol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature.

  • Addition of Reagent: A solution of 2-chloropyrimidine in the same solvent is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to afford the pure 2-Pyridin-2-ylsulfanylpyrimidine.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • IR Spectroscopy: To identify the functional groups.

  • Melting Point Analysis: To determine the purity of the compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity and the signaling pathways modulated by 2-Pyridin-2-ylsulfanylpyrimidine have not been reported. However, the constituent pyridine and pyrimidine scaffolds are present in numerous biologically active molecules.[6][7][8]

  • Anticancer Activity: Pyrimidine derivatives are widely known for their anticancer properties, often acting as antimetabolites in DNA and RNA synthesis.[7]

  • Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors, which are crucial in cancer therapy by targeting signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory and Analgesic Effects: Some pyridine and pyrimidine derivatives have shown potential as anti-inflammatory and analgesic agents.[9]

Given the prevalence of these scaffolds in pharmacologically active compounds, it is plausible that 2-Pyridin-2-ylsulfanylpyrimidine could exhibit interesting biological activities. Further research is warranted to explore its potential as a therapeutic agent.

dot

Potential_Biological_Activities Compound 2-Pyridin-2-ylsulfanylpyrimidine Scaffold1 Pyrimidine Scaffold Compound->Scaffold1 Scaffold2 Pyridine Scaffold Compound->Scaffold2 Activity1 Anticancer Scaffold1->Activity1 Activity3 Anti-inflammatory Scaffold1->Activity3 Activity2 Kinase Inhibition Scaffold2->Activity2 Scaffold2->Activity3

Caption: Potential biological activities based on constituent scaffolds.

Conclusion

2-Pyridin-2-ylsulfanylpyrimidine is a molecule with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties, proposed a viable synthetic route, and highlighted the potential biological activities based on its structural components. The significant lack of specific experimental data underscores the need for further research to fully characterize this compound and explore its therapeutic potential. The methodologies and information presented here provide a solid foundation for future studies.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine, a molecule of interest in medicinal...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine, a molecule of interest in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of aryl thioethers. The protocol outlines the preparation of the key precursors, 2-mercaptopyrimidine and 2-chloropyridine, followed by their base-mediated coupling to yield the target compound. This application note includes a comprehensive methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow to facilitate successful execution in a laboratory setting.

Introduction

Heterocyclic compounds containing pyridine and pyrimidine scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities. The title compound, 2-Pyridin-2-ylsulfanylpyrimidine, which incorporates both of these moieties linked by a sulfur atom, represents a potential building block for the development of novel therapeutic agents. The synthesis of such aryl thioethers is commonly achieved via nucleophilic aromatic substitution (SNAr) reactions, where a thiol or thiolate acts as a nucleophile to displace a leaving group, typically a halide, from an aromatic ring. This method is particularly effective for electron-deficient aromatic systems like halopyridines.

This protocol details a two-step synthesis. The first part describes the preparation of the nucleophilic precursor, 2-mercaptopyrimidine, from thiourea and 1,1,3,3-tetraethoxypropane. The second part outlines the SNAr reaction between 2-mercaptopyrimidine and 2-chloropyridine in the presence of a base to afford 2-Pyridin-2-ylsulfanylpyrimidine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine and its precursors. The yields are based on literature precedents for similar reactions and may vary depending on experimental conditions.

StepReactionReactantsProductExpected Yield (%)Purity (%)
1Synthesis of 2-Mercaptopyrimidine HydrochlorideThiourea, 1,1,3,3-Tetraethoxypropane2-Mercaptopyrimidine Hydrochloride60-64>95
2Neutralization2-Mercaptopyrimidine Hydrochloride, NaOH2-MercaptopyrimidineHigh>98
3SNAr Coupling2-Mercaptopyrimidine, 2-Chloropyridine2-Pyridin-2-ylsulfanylpyrimidine70-90>95

Experimental Protocols

Part 1: Synthesis of 2-Mercaptopyrimidine

This procedure is adapted from the established synthesis of 2-mercaptopyrimidine hydrochloride.[1]

Materials:

  • Thiourea

  • 1,1,3,3-Tetraethoxypropane

  • Concentrated Hydrochloric Acid

  • Ethanol

  • 20% Aqueous Sodium Hydroxide Solution

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • pH indicator paper

Procedure for 2-Mercaptopyrimidine Hydrochloride:

  • In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine thiourea (0.80 mole) and 600 mL of ethanol.

  • With stirring, add 200 mL of concentrated hydrochloric acid in one portion. The mixture will warm and become homogeneous.

  • Rapidly add 1,1,3,3-tetraethoxypropane (0.80 mole) to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 1 hour with continuous stirring. The solution will darken, and a yellow crystalline product will precipitate.

  • After 1 hour, cool the reaction mixture to about 10 °C in an ice bath for 30 minutes.

  • Collect the yellow crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with 100 mL of cold ethanol and air-dry at room temperature.

  • The expected yield of 2-mercaptopyrimidine hydrochloride is 71–76 g (60–64%).[1]

Procedure for 2-Mercaptopyrimidine (Free Base):

  • Suspend the crude 2-mercaptopyrimidine hydrochloride (0.17 mole) in 50 mL of water in a beaker.

  • With rapid stirring, add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture is 7–8.

  • Collect the precipitated white solid by vacuum filtration and wash it with 50 mL of cold water.

  • The damp product can be used directly in the next step or can be further purified by recrystallization from a water/ethanol mixture.

Part 2: Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine

This protocol is based on general procedures for the nucleophilic aromatic substitution of 2-halopyridines with sulfur nucleophiles.[2][3]

Materials:

  • 2-Mercaptopyrimidine

  • 2-Chloropyridine

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control or microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptopyrimidine (1.0 eq) in anhydrous DMF.

  • Add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq, handled with appropriate care) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • To this mixture, add 2-chloropyridine (1.0 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Alternatively, the reaction can be performed in a microwave reactor for a shorter duration, which has been shown to be effective for similar reactions.[3]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 2-Pyridin-2-ylsulfanylpyrimidine.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_coupling SNAr Coupling Reaction Thiourea Thiourea HCl_EtOH HCl, EtOH Reflux Thiourea->HCl_EtOH TEP 1,1,3,3-Tetraethoxypropane TEP->HCl_EtOH Mercapto_HCl 2-Mercaptopyrimidine Hydrochloride HCl_EtOH->Mercapto_HCl NaOH NaOH (aq) Mercapto_HCl->NaOH Mercapto 2-Mercaptopyrimidine NaOH->Mercapto Base_DMF Base (K2CO3 or NaH) DMF, 80-100 °C Mercapto->Base_DMF Chloropyridine 2-Chloropyridine Chloropyridine->Base_DMF Target 2-Pyridin-2-ylsulfanylpyrimidine Base_DMF->Target

Caption: Reaction scheme for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine.

Experimental_Workflow start Start step1 Synthesize 2-Mercaptopyrimidine Hydrochloride start->step1 step2 Neutralize to obtain 2-Mercaptopyrimidine step1->step2 step3 Set up SNAr reaction: - Dissolve 2-Mercaptopyrimidine in DMF - Add Base - Add 2-Chloropyridine step2->step3 step4 Heat reaction mixture (Conventional or Microwave) step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with Brine step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end Obtain pure 2-Pyridin-2-ylsulfanylpyrimidine step8->end

Caption: Experimental workflow for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine.

References

Application

Application Notes and Protocols for 2-Pyridin-2-ylsulfanylpyrimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Pyridin-2-ylsulfanylpyrimidine, a heteroaromatic t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Pyridin-2-ylsulfanylpyrimidine, a heteroaromatic thioether with potential utility in organic synthesis and medicinal chemistry. The protocols provided are based on established synthetic methodologies for analogous compounds.

Introduction

2-Pyridin-2-ylsulfanylpyrimidine is a molecule of interest in organic synthesis due to the prevalence of both pyridine and pyrimidine scaffolds in pharmaceuticals and functional materials. The thioether linkage offers a site for further functionalization, such as oxidation to the corresponding sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the molecule. Additionally, the C-S bond can potentially be cleaved or participate in certain cross-coupling reactions under specific catalytic conditions.

This document details a reliable method for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine and explores its potential applications in synthetic workflows.

Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine

The synthesis of 2-Pyridin-2-ylsulfanylpyrimidine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the coupling of a 2-halopyridine with pyrimidine-2-thiol in the presence of a suitable base. The following protocol is adapted from a similar synthesis of 2-(pyridin-2-ylthio)benzo[d]thiazole.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine

This protocol describes the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine from 2-chloropyridine and pyrimidine-2-thiol.

Materials:

  • 2-Chloropyridine

  • Pyrimidine-2-thiol

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add pyrimidine-2-thiol (1.0 mmol, 1.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Add cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv) to the suspension.

  • Add 2-chloropyridine (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Pyridin-2-ylsulfanylpyrimidine.

Quantitative Data (Expected):

Based on analogous reactions, the following results can be anticipated.

ParameterValue
Yield 85-95%
Reaction Time 4-6 hours
Temperature 100 °C
Purity (after chromatography) >98%

Safety Precautions:

  • 2-Chloropyridine is toxic and an irritant. Handle in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cesium carbonate is a hygroscopic and an irritant.

Potential Applications in Organic Synthesis

While specific literature on the applications of 2-Pyridin-2-ylsulfanylpyrimidine is limited, its structure as a heteroaromatic thioether suggests several potential uses in organic synthesis.

3.1. Oxidation to Sulfoxides and Sulfones

The sulfur atom in 2-Pyridin-2-ylsulfanylpyrimidine can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives are valuable synthetic intermediates and often exhibit different biological activities compared to the parent thioether.

Experimental Protocol: Oxidation to 2-(Pyridin-2-ylsulfonyl)pyrimidine

Materials:

  • 2-Pyridin-2-ylsulfanylpyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Pyridin-2-ylsulfanylpyrimidine (1.0 mmol, 1.0 equiv) in dichloromethane (DCM) (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 mmol, 2.2 equiv for the sulfone) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Expected):

ParameterValue
Yield 70-90%
Reaction Time 2-4 hours
Temperature 0 °C to room temperature

3.2. Precursor for Cross-Coupling Reactions

While less common than halides or triflates, aryl thioethers can sometimes be utilized in cross-coupling reactions, particularly in desulfurative couplings or when the thioether acts as a leaving group under specific catalytic conditions. The corresponding sulfone is a better leaving group and can be used in nucleophilic aromatic substitution or certain cross-coupling reactions.

Diagrams

Synthesis_Workflow

Potential_Applications

Method

Applications of 2-(Pyridin-2-yl)pyrimidine Derivatives in Medicinal Chemistry: A Focus on Anti-Fibrotic Therapies

Introduction: The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] A notable area of investigation is the application of 2-(pyridin-2-yl)pyrimidine derivatives as potent anti-fibrotic agents.[1][3][4] This document outlines the application of these compounds, focusing on their synthesis, mechanism of action against fibrosis, and relevant experimental protocols. The information is targeted towards researchers, scientists, and professionals in drug development.

Anti-Fibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity in immortalized rat hepatic stellate cells (HSC-T6), which are a key cell type involved in liver fibrosis.[1][3] Several of these compounds exhibited superior anti-proliferative activity against HSC-T6 cells compared to the known anti-fibrotic drug Pirfenidone.[1]

Quantitative Data Summary

The inhibitory activities of synthesized 2-(pyridin-2-yl)pyrimidine derivatives on HSC-T6 cell proliferation were quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized in the table below.

Compound IDChemical NameIC50 (µM) on HSC-T6 Cells
12m Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69
12q Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81
12d Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate> 100
12g Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate> 100
13b 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid> 100

Data sourced from studies on novel 2-(pyridin-2-yl) pyrimidine derivatives.[1][3]

Mechanism of Action in Fibrosis

The anti-fibrotic effects of the lead compounds, 12m and 12q , were further investigated. These compounds were found to significantly inhibit the expression of Collagen type I alpha 1 (COL1A1), a major component of the extracellular matrix that accumulates during fibrosis.[1][3] This suggests that the anti-fibrotic activity of these 2-(pyridin-2-yl)pyrimidine derivatives is, at least in part, mediated by their ability to reduce collagen deposition. The proposed mechanism of action involves the inhibition of collagen prolyl 4-hydroxylases (CP4Hs), which are key enzymes in collagen synthesis.[1][5]

G cluster_0 Cellular Response to Fibrotic Stimuli cluster_1 Therapeutic Intervention Hepatic Stellate Cells (HSC-T6) Hepatic Stellate Cells (HSC-T6) Activation Activation Hepatic Stellate Cells (HSC-T6)->Activation Proliferation & Collagen Production Proliferation & Collagen Production Activation->Proliferation & Collagen Production Fibrosis Fibrosis Proliferation & Collagen Production->Fibrosis Reduced COL1A1 Expression Reduced COL1A1 Expression Proliferation & Collagen Production->Reduced COL1A1 Expression Inhibition of Proliferation Inhibition of Proliferation Proliferation & Collagen Production->Inhibition of Proliferation 2-(Pyridin-2-yl)pyrimidine Derivatives (12m, 12q) 2-(Pyridin-2-yl)pyrimidine Derivatives (12m, 12q) Inhibition of CP4Hs Inhibition of CP4Hs 2-(Pyridin-2-yl)pyrimidine Derivatives (12m, 12q)->Inhibition of CP4Hs 2-(Pyridin-2-yl)pyrimidine Derivatives (12m, 12q)->Inhibition of Proliferation Inhibition of CP4Hs->Reduced COL1A1 Expression Anti-fibrotic Effect Anti-fibrotic Effect Reduced COL1A1 Expression->Anti-fibrotic Effect Inhibition of Proliferation->Anti-fibrotic Effect

Caption: Proposed mechanism of anti-fibrotic action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Synthesis of 2-(Pyridin-2-yl)pyrimidine Derivatives

A general synthetic route for the preparation of 2-(pyridin-2-yl)pyrimidine derivatives is outlined below.[1] The synthesis involves a multi-step process starting from nicotinic acid.

G Nicotinic Acid Nicotinic Acid Esterification Esterification Nicotinic Acid->Esterification Ethyl Nicotinate Ethyl Nicotinate Esterification->Ethyl Nicotinate Oxidation (mCPBA) Oxidation (mCPBA) Ethyl Nicotinate->Oxidation (mCPBA) Pyridine N-Oxide Pyridine N-Oxide Oxidation (mCPBA)->Pyridine N-Oxide Nucleophilic Substitution (TMSCN) Nucleophilic Substitution (TMSCN) Pyridine N-Oxide->Nucleophilic Substitution (TMSCN) Intermediate 4 Intermediate 4 Nucleophilic Substitution (TMSCN)->Intermediate 4 Reduction (Na, NH4Cl) Reduction (Na, NH4Cl) Intermediate 4->Reduction (Na, NH4Cl) Intermediate 5 Intermediate 5 Reduction (Na, NH4Cl)->Intermediate 5 Condensation & Amidation Condensation & Amidation Intermediate 5->Condensation & Amidation Target Compounds (12a-t, 13a-t) Target Compounds (12a-t, 13a-t) Condensation & Amidation->Target Compounds (12a-t, 13a-t)

Caption: General synthetic workflow for derivatives.

Protocol:

  • Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield ethyl nicotinate.[1]

  • N-Oxidation: The resulting ethyl nicotinate is oxidized using m-chloroperoxybenzoic acid (mCPBA) to form the corresponding pyridine N-oxide.[1]

  • Cyanation: A nucleophilic substitution reaction is carried out on the pyridine N-oxide using trimethylsilyl cyanide (TMSCN) to introduce a cyano group.[1]

  • Reduction: The cyano-substituted intermediate is then reduced using sodium and ammonium chloride in ethanol.[1]

  • Final Amidation/Condensation: The key intermediate undergoes further reactions such as condensation and amidation to yield the final 2-(pyridin-2-yl)pyrimidine derivatives.[1]

Cell Proliferation (MTT) Assay

The anti-proliferative activity of the compounds on HSC-T6 cells is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5]

Protocol:

  • Cell Seeding: HSC-T6 cells are seeded into 96-well plates and cultured in serum-free medium to synchronize the cells in a static phase.[1]

  • Cell Stimulation: The medium is then replaced with a medium containing 2% fetal bovine serum to stimulate cell activation and proliferation.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Picro-Sirius Red Staining for Collagen

This histological stain is used to visualize collagen fibers in cell cultures or tissue sections.

Protocol:

  • Cell Culture and Treatment: HSC-T6 cells are cultured on coverslips and treated with the test compounds.

  • Fixation: The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: The fixed cells are stained with Picro-Sirius red solution.

  • Washing and Mounting: The coverslips are washed, dehydrated, and mounted on microscope slides.

  • Imaging: The stained collagen fibers are visualized and quantified using a microscope.

Hydroxyproline Assay

The hydroxyproline content is a measure of the total collagen content.

Protocol:

  • Sample Preparation: Cell culture supernatants or cell lysates are collected.

  • Hydrolysis: The samples are hydrolyzed with a strong acid (e.g., 6M HCl) at a high temperature to release hydroxyproline from collagen.

  • Oxidation: The hydroxyproline is oxidized using an oxidizing agent (e.g., Chloramine-T).

  • Colorimetric Reaction: A colorimetric reagent (e.g., Ehrlich's reagent) is added to produce a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured, and the hydroxyproline concentration is determined from a standard curve.

ELISA for Collagen Type I Alpha 1 (COL1A1)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the expression of COL1A1 protein.[1][3]

Protocol:

  • Coating: A 96-well plate is coated with a capture antibody specific for COL1A1.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample Addition: Cell lysates or culture supernatants are added to the wells.

  • Detection Antibody: A detection antibody, also specific for COL1A1 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal.

  • Signal Measurement: The signal is measured using a plate reader, and the concentration of COL1A1 is determined from a standard curve.

References

Application

Application Notes and Protocols for Developing a Cell-Based Assay with 2-Pyridin-2-ylsulfanylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Pyridin-2-ylsulfanylpyrimidine is a small molecule of interest in drug discovery, belonging to a class of heterocyclic compounds that have sh...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridin-2-ylsulfanylpyrimidine is a small molecule of interest in drug discovery, belonging to a class of heterocyclic compounds that have shown promise in modulating various cellular signaling pathways. This document provides a detailed protocol for developing a cell-based assay to characterize the bioactivity of 2-Pyridin-2-ylsulfanylpyrimidine and similar compounds. The focus is on assessing its potential as an inhibitor of aberrant signaling pathways frequently implicated in oncogenesis. While the precise mechanism of 2-Pyridin-2-ylsulfanylpyrimidine is under active investigation, this protocol is designed around a hypothetical model where it acts as an inhibitor of the Hedgehog (Hh) signaling pathway, a target for which pyridyl pyrimidine derivatives have shown activity.[1]

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to the progression of several cancers.[1] This makes it an attractive target for therapeutic intervention. The following protocols and application notes describe a comprehensive workflow for screening and characterizing the inhibitory potential of 2-Pyridin-2-ylsulfanylpyrimidine on this pathway using a cell-based reporter assay.

Hypothetical Signaling Pathway: Inhibition of Hedgehog Signaling

The diagram below illustrates the proposed mechanism of action for 2-Pyridin-2-ylsulfanylpyrimidine as an inhibitor of the Hedgehog signaling pathway. In this model, the compound is hypothesized to interfere with the function of Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby preventing the downstream activation of Gli transcription factors and the subsequent expression of target genes involved in cell proliferation and survival.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits Gli Complex SUFU-Gli Complex SMO->Gli Complex Dissociates SUFU SUFU Active Gli Active Gli SUFU->Active Gli Inhibits Gli Complex->Active Gli Releases Target Genes Target Gene Expression Active Gli->Target Genes Activates 2-Pyridin-2-ylsulfanylpyrimidine 2-Pyridin-2- ylsulfanylpyrimidine 2-Pyridin-2-ylsulfanylpyrimidine->SMO Inhibits

Caption: Hypothetical Hedgehog signaling pathway inhibition by 2-Pyridin-2-ylsulfanylpyrimidine.

Experimental Protocols

This section provides detailed methodologies for a cell-based assay to quantify the inhibitory effect of 2-Pyridin-2-ylsulfanylpyrimidine on the Hedgehog signaling pathway.

Protocol 1: Cell Viability/Cytotoxicity Assay

Prior to assessing pathway-specific inhibition, it is crucial to determine the cytotoxic effects of the compound to establish a suitable concentration range for subsequent assays.

Materials:

  • Human pancreatic cancer cell line (e.g., BxPC-3, known to have active Hh signaling)[1]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-Pyridin-2-ylsulfanylpyrimidine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed BxPC-3 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 2-Pyridin-2-ylsulfanylpyrimidine in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Hedgehog Pathway Reporter Assay

This assay directly measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter.

Materials:

  • Cell line stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells or a transfected cancer cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG)

  • 2-Pyridin-2-ylsulfanylpyrimidine (stock solution in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound and Agonist Treatment:

    • Pre-treat the cells with various concentrations of 2-Pyridin-2-ylsulfanylpyrimidine for 1-2 hours.

    • Subsequently, stimulate the cells with a constant concentration of Shh ligand or SAG to activate the Hedgehog pathway. Include a positive control (agonist only) and a negative control (vehicle only).

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Acquisition: Read the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay or a multiplexed viability assay) to account for cytotoxic effects. Calculate the percentage of pathway inhibition relative to the agonist-treated control.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing small molecule inhibitors.

Experimental_Workflow A Compound Preparation (2-Pyridin-2-ylsulfanylpyrimidine) C Primary Screening: Cell Viability Assay (MTT) A->C B Cell Culture (e.g., BxPC-3) B->C D Data Analysis: Determine IC50 C->D E Secondary Screening: Hedgehog Reporter Assay D->E F Data Analysis: Pathway Inhibition E->F G Hit Validation & Mechanism of Action Studies F->G

Caption: General workflow for inhibitor screening and characterization.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. Below are example tables with hypothetical data.

Table 1: Cytotoxicity of 2-Pyridin-2-ylsulfanylpyrimidine on BxPC-3 cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.8
575.3 ± 6.2
1052.1 ± 4.9
2521.8 ± 3.1
505.4 ± 1.5
IC50 (µM) 10.5

Table 2: Inhibition of Hedgehog Pathway Activity by 2-Pyridin-2-ylsulfanylpyrimidine

Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition (Mean ± SD)
0 (Vehicle)100 ± 8.20
0.192.5 ± 7.57.5 ± 7.5
168.1 ± 6.131.9 ± 6.1
535.7 ± 4.364.3 ± 4.3
1015.2 ± 2.984.8 ± 2.9
258.9 ± 1.891.1 ± 1.8
IC50 (µM) 3.2

Conclusion

These application notes provide a framework for the initial characterization of 2-Pyridin-2-ylsulfanylpyrimidine as a potential inhibitor of the Hedgehog signaling pathway. The provided protocols for cell viability and reporter assays are standard methods in drug discovery and can be adapted for high-throughput screening.[2][3] The successful implementation of these assays will enable the determination of the compound's potency and its specific effects on a key cancer-related signaling pathway, paving the way for further preclinical development. Further investigation into the precise molecular interactions and downstream effects is recommended to fully elucidate the mechanism of action.

References

Method

Application Notes and Protocols: A Framework for Evaluating the Anticancer Activity of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrimidine and its derivatives represent a cornerstone in the development of anticancer therapeutics.[1] As essential components of nucleic aci...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in the development of anticancer therapeutics.[1] As essential components of nucleic acids, the pyrimidine scaffold has been ingeniously modified to create a diverse range of analogues that exhibit potent antitumor activities.[2] These compounds can act through various mechanisms, including the inhibition of critical enzymes involved in nucleotide synthesis, such as thymidylate synthase, and the modulation of key signaling pathways that control cell proliferation, apoptosis, and the cell cycle.[3][4] Several pyrimidine-based drugs, such as 5-fluorouracil and gemcitabine, are already integral to clinical cancer therapy.[2] This document provides a comprehensive set of protocols for the systematic evaluation of novel pyrimidine derivatives for their potential as anticancer agents, covering essential in vitro and in vivo assays.

Experimental Workflow

The overall workflow for assessing the anticancer potential of pyrimidine derivatives follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies and finally to in vivo efficacy testing.

Experimental Workflow for Anticancer Drug Testing cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Evaluation Initial Screening Cytotoxicity Assays (MTT/SRB) Hit Compounds Selection of Hit Compounds Initial Screening->Hit Compounds Determine IC50 Apoptosis Assay Apoptosis Assay (Annexin V/PI) Hit Compounds->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Hit Compounds->Cell Cycle Analysis Western Blot Western Blot Analysis Hit Compounds->Western Blot Xenograft Model Tumor Xenograft Model Apoptosis Assay->Xenograft Model Cell Cycle Analysis->Xenograft Model Western Blot->Xenograft Model Efficacy Study Efficacy & Toxicity Study Xenograft Model->Efficacy Study

Caption: High-level workflow for anticancer evaluation.

In Vitro Assays

A crucial first step in evaluating the anticancer properties of pyrimidine derivatives is to assess their cytotoxic effects on a panel of human cancer cell lines.[5]

Cytotoxicity Assays

a) MTT Assay

The MTT assay is a colorimetric method used to measure cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9] This method is less susceptible to interference from compounds that affect mitochondrial metabolism.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]

  • Washing: Wash the plates five times with tap water and allow them to air dry.[11]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[11]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[10]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Data Presentation: IC50 Values of Pyrimidine Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Pyrimidine-urea hybrid 4bSW480 (Colon)MTT11.08[12]
Pyrido[2,3-d]pyrimidine 4MCF-7 (Breast)Not Specified0.57[13]
Pyrido[2,3-d]pyrimidine 11HepG2 (Liver)Not Specified0.99[13]
4-aminopyrazolo[3,4-d]pyrimidine 12cUO-31 (Renal)SRB0.87[14]
4-aminopyrazolo[3,4-d]pyrimidine 12fHL-60 (Leukemia)SRB1.41[14]
Chromeno[2,3-d]pyrimidin-6-one 3MCF-7 (Breast)MTT2.02[15]
Chromeno[2,3-d]pyrimidin-6-one 3HepG2 (Liver)MTT1.61[15]
Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[12] The Annexin V/Propidium Iodide (PI) assay is a common method to detect apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrimidine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Many pyrimidine derivatives exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cell division.[1]

Protocol:

  • Cell Treatment: Treat cells with the pyrimidine derivative for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms by which a pyrimidine derivative acts.[16] This can include investigating the modulation of proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) or cell cycle regulation (e.g., CDKs, cyclins).[17][18]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

Hypothetical Signaling Pathway

Many pyrimidine derivatives target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[20][21]

PI3K-Akt-mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

In Vivo Models

In vivo studies are essential to evaluate the efficacy and toxicity of promising pyrimidine derivatives in a physiological context.[22] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[23][24]

Tumor Xenograft Mouse Model

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[25]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[25]

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyrimidine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.[25]

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Logical Relationship of the Testing Protocol

The protocol follows a hierarchical approach, starting with broad screening and progressively narrowing down to detailed mechanistic and in vivo studies for the most promising candidates.

Logical Relationship of Testing Protocol A Synthesis of Pyrimidine Derivatives B In Vitro Cytotoxicity Screening (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Select Lead Compounds (High Potency, Low Toxicity) C->D E Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Development F->G

References

Application

Application Notes and Protocols for the Preparation of 2-Pyridin-2-ylsulfanylpyrimidine Stock Solutions

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the preparation of stock solutions of 2-Pyridin-2-ylsulfanylpyrimidine, a compound of interest in vario...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation of stock solutions of 2-Pyridin-2-ylsulfanylpyrimidine, a compound of interest in various research and drug development applications. Due to the limited availability of specific solubility and stability data for this compound, this protocol emphasizes best practices and provides a general framework that can be adapted based on empirical determination in your laboratory. The following sections cover the necessary materials, a detailed experimental protocol, safety precautions, and recommendations for storage to ensure the integrity and reproducibility of your experiments.

Chemical and Physical Properties

A summary of the known properties of 2-Pyridin-2-ylsulfanylpyrimidine is presented in Table 1. This information is crucial for accurate calculations and safe handling of the compound.

PropertyValueSource
Molecular Formula C₉H₇N₃S[1]
Molecular Weight 189.237 g/mol [1]
Appearance Not specified (often a solid)-
Solubility Not explicitly detailed in the literature. General solubility for pyrimidine derivatives suggests potential solubility in organic solvents such as DMSO, DMF, and ethanol.[2][3]-
Stability Thioether linkages are generally more stable than thiol groups. However, the stability of this specific compound in solution has not been extensively reported. Thiol-containing precursors can be susceptible to oxidation.[4]-

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of 2-Pyridin-2-ylsulfanylpyrimidine in Dimethyl Sulfoxide (DMSO). It is highly recommended to perform a small-scale solubility test before proceeding with these instructions to ensure the compound will fully dissolve at the desired concentration.

Materials:

  • 2-Pyridin-2-ylsulfanylpyrimidine (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettors and appropriate sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Determine the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 2-Pyridin-2-ylsulfanylpyrimidine is calculated as follows:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 189.237 g/mol * 1000 mg/g

      • Mass = 1.89 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out 1.89 mg of 2-Pyridin-2-ylsulfanylpyrimidine.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex thoroughly for at least 1-2 minutes.

    • Visually inspect the solution to ensure that all solid has dissolved. If not, continue vortexing. Gentle warming in a water bath (not to exceed 37°C) or brief sonication may aid in dissolution.

  • Storage:

    • Once fully dissolved, the stock solution should be stored at -20°C for short- to medium-term storage and at -80°C for long-term storage.

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

    • Protect the solution from light by using amber vials or by wrapping clear tubes in aluminum foil.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Waste Disposal: Dispose of all waste materials in accordance with your institution's chemical waste disposal procedures.

Diagrams

Workflow for Stock Solution Preparation

G Workflow for Preparing 2-Pyridin-2-ylsulfanylpyrimidine Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc Calculate Required Mass weigh Weigh Compound calc->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex check Visually Inspect for Complete Dissolution vortex->check check->vortex Not Dissolved aliquot Aliquot into Single-Use Volumes check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store protect Protect from Light store->protect

Caption: A flowchart illustrating the key steps for the preparation of a stock solution of 2-Pyridin-2-ylsulfanylpyrimidine.

Logical Relationship for Safe Handling

G Safe Handling Procedures cluster_ppe Personal Protective Equipment cluster_handling Handling Practices cluster_disposal Disposal compound 2-Pyridin-2-ylsulfanylpyrimidine lab_coat Lab Coat compound->lab_coat gloves Gloves compound->gloves goggles Safety Goggles compound->goggles fume_hood Use Fume Hood compound->fume_hood avoid_contact Avoid Skin/Eye Contact compound->avoid_contact waste Chemical Waste compound->waste wash_hands Wash Hands After Handling avoid_contact->wash_hands

Caption: A diagram showing the relationship between the chemical and the necessary personal protective equipment and handling procedures.

References

Method

Application Notes and Protocols for the Quantification of 2-Pyridin-2-ylsulfanylpyrimidine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of 2-Pyridin-2-ylsulfanylpyrimidine in various matrices. The protocols...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Pyridin-2-ylsulfanylpyrimidine in various matrices. The protocols described below are based on established analytical techniques for pyridine and pyrimidine derivatives and are intended as a starting point for method development and validation.

Physicochemical Properties of Structurally Related Compounds

Property2-Mercaptopyridine2-ChloropyrimidineGeneral Implications for 2-Pyridin-2-ylsulfanylpyrimidine
Molecular Formula C5H5NSC4H3ClN2The combined structure will have a higher molecular weight and likely retain the aromatic and heterocyclic characteristics of both parent molecules.
Appearance Yellow crystalline solid[1]Yellowish to pale orange crystals or crystalline powder[2]Likely to be a solid at room temperature.
Melting Point 128-130 °C[1]63-66 °C[3]The melting point will be specific to the final compound.
Solubility Soluble in water (~50 g/L at 20 °C) and organic solvents[1][4]Slightly soluble in water; soluble in alcohol[3][5]Expected to have some solubility in polar organic solvents like acetonitrile and methanol, making it suitable for reversed-phase chromatography.
pKa 8.5 (thiol), 0.5 (pyridinium)[1]-1.46 (predicted)[2]The presence of pyridine and pyrimidine rings suggests the compound will have basic properties, influencing its retention in chromatography and its ionization in mass spectrometry.
UV-Vis Absorption Maxima around 254 nm and 270 nm for pyridineAromatic compounds have strong absorbance in the UV range[6]The compound is expected to be UV-active, allowing for quantification by UV-Vis spectroscopy and HPLC-UV.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 2-Pyridin-2-ylsulfanylpyrimidine in bulk drug substances and formulated products.

Experimental Protocol

a. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point[7][8].

b. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and resolution. A starting point could be a linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[7][8].

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectra of pyridine derivatives, a wavelength between 254 nm and 270 nm should be evaluated for maximum absorbance.

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Pyridin-2-ylsulfanylpyrimidine reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Bulk Drug Substance: Prepare a solution of the drug substance in the diluent to a final concentration within the calibration range.

    • Formulated Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API) and extract it with the diluent. Use sonication and vortexing to ensure complete extraction. Centrifuge or filter the extract before injection.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of 2-Pyridin-2-ylsulfanylpyrimidine in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical for Method Development)
ParameterExpected Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time 5 - 10 minutes

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Quantification start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve dilute Serial Dilution (Standards) dissolve->dilute Standards extract Extract from Matrix (Sample) dissolve->extract Samples filter Filter/Centrifuge dilute->filter extract->filter hplc Inject into HPLC System filter->hplc separate Chromatographic Separation (C18 Column) hplc->separate detect UV Detection (254-270 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification of 2-Pyridin-2-ylsulfanylpyrimidine.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying low levels of 2-Pyridin-2-ylsulfanylpyrimidine in complex biological matrices such as plasma or urine.

Experimental Protocol

a. Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. LC Conditions:

  • The same column and mobile phases as the HPLC-UV method can be used as a starting point, though shorter columns and faster gradients are common in LC-MS/MS.

  • A flow rate of 0.4-0.6 mL/min is typical for LC-MS/MS applications.

c. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is recommended due to the basic nature of the pyridine and pyrimidine rings.

  • Precursor and Product Ions: These will need to be determined by infusing a standard solution of 2-Pyridin-2-ylsulfanylpyrimidine into the mass spectrometer. The protonated molecule [M+H]⁺ will be the precursor ion. The product ions will be generated by collision-induced dissociation (CID).

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for the analyte and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

d. Sample Preparation (for Biological Matrices):

  • Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and then centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): For more complex matrices or lower concentrations, SPE can be used for sample clean-up and concentration[9][10]. A mixed-mode or polymeric reversed-phase sorbent would be a suitable starting point.

  • Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Quantitative Data Summary (Hypothetical for Method Development)
ParameterExpected Range
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Accuracy (% Recovery) 85 - 115%[11]
Precision (% RSD) < 15%[11]
Matrix Effect To be assessed during validation

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Aliquot Biological Sample spike Spike with Internal Standard sample->spike extract Protein Precipitation or SPE spike->extract evap Evaporate & Reconstitute extract->evap lcms Inject into LC-MS/MS evap->lcms separate Chromatographic Separation lcms->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection ionize->mrm integrate Integrate Peak Areas (Analyte & IS) mrm->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for LC-MS/MS quantification in biological matrices.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the direct quantification of 2-Pyridin-2-ylsulfanylpyrimidine in simple solutions, assuming no interfering substances absorb at the same wavelength.

Experimental Protocol

a. Instrumentation:

  • A UV-Vis spectrophotometer.

b. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of 2-Pyridin-2-ylsulfanylpyrimidine across the UV range (e.g., 200-400 nm)[12].

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Prepare the sample solution and measure its absorbance at the λmax.

c. Data Analysis:

  • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the unknown sample, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A calibration curve can also be constructed.

Logical Relationship: Beer-Lambert Law

A Absorbance (A) c Concentration (c) A->c directly proportional to epsilon Molar Absorptivity (ε) b Path Length (b)

Caption: Relationship of variables in the Beer-Lambert Law for UV-Vis quantification.

References

Application

Application Notes and Protocols for the Use of Pyridine- and Thiol-Containing Pyrimidine Scaffolds in the Development of Novel Bioactive Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction The exploration of novel heterocyclic compounds as scaffolds for drug discovery is a cornerstone of medicinal chemistry. Among these, mo...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The exploration of novel heterocyclic compounds as scaffolds for drug discovery is a cornerstone of medicinal chemistry. Among these, molecules incorporating both pyridine and pyrimidine rings have garnered significant attention due to their prevalence in biologically active compounds. While the specific building block, 2-Pyridin-2-ylsulfanylpyrimidine, is not extensively documented in publicly available research, the synthesis and application of closely related structures, such as pyridine-substituted pyrimidine-2-thiols, provide a valuable blueprint for the development of new therapeutic agents.

These application notes detail the synthesis, characterization, and potential biological applications of pyridine moiety-bearing pyrimidine-2-thiols, which serve as a practical proxy for the requested, yet less common, building block. The protocols provided are based on established synthetic methodologies and offer a starting point for the design and synthesis of novel compounds with potential anti-inflammatory and other therapeutic activities.

Synthesis of Pyridine-Bearing Pyrimidine-2-thiol Derivatives

The synthesis of 4-(substituted-phenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol derivatives is a two-step process that begins with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with thiourea.[1]

Experimental Workflow

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrimidine-2-thiol Synthesis (Cyclization) A 3-Acetylpyridine & Substituted Benzaldehyde B Ethanol, 20% NaOH (aq) A->B C Stir at Room Temperature (6-18h) B->C D Precipitation C->D E Filtration & Washing D->E F Recrystallization (Methanol) E->F G Pyridine-bearing Chalcone Intermediate F->G H Chalcone Intermediate & Thiourea G->H I Ethanolic NaOH H->I J Reflux (12-15h) I->J K Precipitation J->K L Filtration & Washing K->L M Recrystallization (Ethanol) L->M N 4-(Substituted-phenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol M->N

Caption: Synthetic workflow for pyridine-bearing pyrimidine-2-thiols.

Protocol 1: Synthesis of Pyridine-Bearing Chalcone Derivatives (3a-h)[1]
  • In a round-bottom flask, dissolve 3-acetylpyridine (0.01 mol) and a substituted benzaldehyde (0.01 mol) in 20 mL of ethanol.

  • Add 20% aqueous sodium hydroxide (NaOH) solution as a catalyst.

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitate by filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from methanol to afford the pure chalcone derivative.

Protocol 2: Synthesis of 4-(Substituted-phenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol Derivatives (4a-h)[1]
  • In a round-bottom flask, combine the synthesized chalcone (0.01 mol) and thiourea (0.01 mol).

  • Add a solution of sodium hydroxide (5 g) in ethanol (25 mL).

  • Reflux the reaction mixture for 12-15 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool, and collect the resulting precipitate by filtration.

  • Wash the solid with ice-cold water and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine-2-thiol derivative.

Characterization Data

The synthesized compounds can be characterized using various analytical techniques, including melting point determination, and spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.

Table 1: Physical Characterization of Synthesized Pyridine-Bearing Pyrimidine-2-thiol Derivatives [1]

CompoundR-group (Substituted Phenyl)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4a 4-NitrophenylC₁₅H₁₀N₄O₂S310.33210-21275
4b 4-ChlorophenylC₁₅H₁₀ClN₃S300.00190-19280
4c 2-ChlorophenylC₁₅H₁₀ClN₃S300.00185-18778
4d 4-BromophenylC₁₅H₁₀BrN₃S344.23205-20782
4e 4-HydroxyphenylC₁₅H₁₁N₃OS281.33170-17270
4f 4-MethoxyphenylC₁₆H₁₃N₃OS295.36165-16772
4g 3,4-DimethoxyphenylC₁₇H₁₅N₃O₂S325.38150-15268
4h 4-(Dimethylamino)phenylC₁₇H₁₆N₄S308.40195-19776

Biological Activity and Signaling Pathway

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

The synthesized pyridine-bearing pyrimidine-2-thiol derivatives have been investigated for their potential as anti-inflammatory agents through in silico molecular docking studies against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are key mediators of the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.

Signaling Pathway Diagram: COX Inhibition

G cluster_pathway Cyclooxygenase (COX) Pathway cluster_inhibition Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolism PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyridine-bearing Pyrimidine-2-thiol Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by pyridine-pyrimidine-2-thiols.

The molecular docking studies suggest that compounds like 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol exhibit significant binding interactions at the active sites of both COX-1 and COX-2, indicating their potential to act as inhibitors of these enzymes and, consequently, as anti-inflammatory agents.[1]

Conclusion and Future Directions

While the direct use of 2-Pyridin-2-ylsulfanylpyrimidine as a building block remains to be extensively explored, the synthesis and biological evaluation of structurally similar pyridine-bearing pyrimidine-2-thiols demonstrate the potential of this chemical space for drug discovery. The protocols and data presented herein provide a solid foundation for researchers to:

  • Synthesize a library of novel pyridine-pyrimidine derivatives.

  • Evaluate their biological activities against various targets, including but not limited to, kinases and inflammatory enzymes.

  • Explore the structure-activity relationships (SAR) to optimize lead compounds.

  • Investigate the potential of these scaffolds in other therapeutic areas such as oncology and infectious diseases.

Further research into the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine and its subsequent derivatization could unveil new classes of compounds with unique pharmacological profiles, contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

Method

Application Notes and Protocols for In Vitro Evaluation of 2-Pyridin-2-ylsulfanylpyrimidine Cytotoxicity

Audience: Researchers, scientists, and drug development professionals. Disclaimer: No direct experimental data was found for the in vitro cytotoxicity of 2-Pyridin-2-ylsulfanylpyrimidine.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data was found for the in vitro cytotoxicity of 2-Pyridin-2-ylsulfanylpyrimidine. The following application notes and protocols are based on published data for structurally related pyridine and pyrimidine derivatives. These protocols and expected outcomes should be considered as a starting point for the investigation of 2-Pyridin-2-ylsulfanylpyrimidine and may require optimization.

Introduction

Pyridines and pyrimidines are heterocyclic nitrogenous compounds that are fundamental scaffolds in the development of anticancer agents.[1] Derivatives of these compounds have been shown to exhibit a range of biological activities, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[2][3][4] This document provides a detailed guide for the in vitro evaluation of the cytotoxicity of 2-Pyridin-2-ylsulfanylpyrimidine, a compound belonging to this class of molecules. The protocols outlined below are based on established methodologies for assessing the cytotoxic and mechanistic properties of analogous pyridine and pyrimidine derivatives.

Quantitative Cytotoxicity Data (Based on Analogs)

The cytotoxic activity of pyridine and pyrimidine derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. Below is a summary of IC50 values reported for various analogous compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Analogous Pyridine and Pyrimidine Derivatives

Compound ClassCell LineIC50 (µM)Reference Compound(s)
Pyrido[2,3-d]pyrimidine DerivativesMCF-7 (Breast Cancer)0.57 - 3.15Staurosporine (6.76 µM)
HepG2 (Liver Cancer)0.99 - 1.13Staurosporine
Pyridine DerivativesHepG2 (Liver Cancer)~ µM range-
MCF-7 (Breast Cancer)> HepG2-
Pyrimidine DerivativesMDA-MB-468 (Breast Cancer)Potent Inhibition-
1,3,4-oxadiazole-pyridine hybridHepG2, MCF-7, SW1116, BGC8230.76 - 12.215-Fluorouracil (5.26 - 9.79 µM)
Pyrimidine Nucleoside AnalogsMiaPaCa-2 (Pancreatic Cancer)3.6 - 12.35-FU (13.2 µM), Gemcitabine (24.2 µM)

Note: The specific IC50 values for 2-Pyridin-2-ylsulfanylpyrimidine may vary and need to be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of 2-Pyridin-2-ylsulfanylpyrimidine on cancer cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-Pyridin-2-ylsulfanylpyrimidine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Pyridin-2-ylsulfanylpyrimidine in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by 2-Pyridin-2-ylsulfanylpyrimidine using flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • 2-Pyridin-2-ylsulfanylpyrimidine

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Pyridin-2-ylsulfanylpyrimidine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This protocol is for determining the effect of 2-Pyridin-2-ylsulfanylpyrimidine on cell cycle progression using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • 2-Pyridin-2-ylsulfanylpyrimidine

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Pyridin-2-ylsulfanylpyrimidine at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay compound_prep Compound Preparation (2-Pyridin-2-ylsulfanylpyrimidine in DMSO) compound_prep->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Use IC50 cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay Use IC50 data_analysis Data Interpretation - Cell Viability (%) - Apoptosis (%) - Cell Cycle Distribution (%) apoptosis_assay->data_analysis cell_cycle_assay->data_analysis pathway_analysis Signaling Pathway Investigation data_analysis->pathway_analysis

Caption: General workflow for in vitro cytotoxicity evaluation.

Postulated Signaling Pathway for Apoptosis Induction

Based on studies of analogous pyridine and pyrimidine derivatives, a potential mechanism of action involves the induction of apoptosis through the p53 and JNK signaling pathways.[2][4]

apoptosis_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects compound 2-Pyridin-2-ylsulfanylpyrimidine (or analog) p53 p53 Upregulation compound->p53 jnk JNK Upregulation/ Phosphorylation compound->jnk cyclinD1 Cyclin D1 Downregulation compound->cyclinD1 p21 p21 Upregulation p53->p21 g2m_arrest G2/M Phase Cell Cycle Arrest p21->g2m_arrest apoptosis Apoptosis jnk->apoptosis

Caption: Postulated apoptosis induction pathway.

Logical Relationship for Cell Cycle Arrest

The induction of cell cycle arrest is a common mechanism for antiproliferative compounds. Pyridine and pyrimidine derivatives have been shown to induce arrest at different phases of the cell cycle.[2][5]

cell_cycle_arrest compound 2-Pyridin-2-ylsulfanylpyrimidine (or analog) cdk_inhibition CDK Inhibition (e.g., CDK2) compound->cdk_inhibition p53_p21_pathway p53/p21 Pathway Activation compound->p53_p21_pathway g1_arrest G1 Phase Arrest cdk_inhibition->g1_arrest s_phase_arrest S Phase Arrest cdk_inhibition->s_phase_arrest g2m_arrest G2/M Phase Arrest p53_p21_pathway->g2m_arrest

Caption: Logical flow of cell cycle arrest induction.

References

Application

Application Notes and Protocols for the Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine Derivatives for SAR Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, experimental protocols, and structure-activity relationship (SAR) studies of 2-py...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, experimental protocols, and structure-activity relationship (SAR) studies of 2-pyridin-2-ylsulfanylpyrimidine derivatives. This class of compounds holds significant promise in medicinal chemistry, with demonstrated potential as kinase inhibitors and anti-fibrotic agents.

Introduction

Pyrimidine and pyridine moieties are privileged structures in drug discovery, appearing in a wide array of biologically active compounds.[1][2] The combination of these two heterocyclic systems through a flexible thioether linkage in 2-pyridin-2-ylsulfanylpyrimidine derivatives presents a unique scaffold for probing biological targets. SAR studies on these derivatives are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Notably, related pyridine and pyrimidine compounds have shown potent inhibitory activity against kinases such as PIM-1, which is implicated in various cancers.[3]

Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine Derivatives

The synthesis of 2-pyridin-2-ylsulfanylpyrimidine derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 2-halopyrimidine with pyridine-2-thiol in the presence of a base.

General Synthetic Scheme

A plausible and efficient synthetic route is outlined below, based on established methodologies for analogous reactions.[4][5]

G cluster_0 Step 1: Preparation of Pyridine-2-thiol cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-Chloropyridine 2-Chloropyridine Pyridine-2-thiol Pyridine-2-thiol 2-Chloropyridine->Pyridine-2-thiol Reaction NaSH NaSH or Thiourea NaSH->Pyridine-2-thiol Reagent 2-Chloropyrimidine 2-Chloropyrimidine Target_Compound 2-Pyridin-2-ylsulfanylpyrimidine Derivative 2-Chloropyrimidine->Target_Compound Reaction Base Base (e.g., K2CO3, NaH) Base->Target_Compound Catalyst Pyridine-2-thiol_ref->Target_Compound Reactant

Caption: General workflow for the synthesis of 2-pyridin-2-ylsulfanylpyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-2-thiol

This protocol describes the synthesis of the key intermediate, pyridine-2-thiol, from 2-chloropyridine.

Materials:

  • 2-Chloropyridine

  • Sodium hydrosulfide (NaSH) or Thiourea

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-chloropyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydrosulfide (1.2 equivalents) in ethanol dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with HCl to pH ~5-6.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield pyridine-2-thiol.

Protocol 2: Synthesis of a 2-Pyridin-2-ylsulfanylpyrimidine Derivative

This protocol details the nucleophilic aromatic substitution reaction between 2-chloropyrimidine and pyridine-2-thiol.

Materials:

  • 2-Chloropyrimidine

  • Pyridine-2-thiol

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of pyridine-2-thiol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloropyrimidine (1.1 equivalents) in DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-pyridin-2-ylsulfanylpyrimidine derivative.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how chemical structure influences biological activity. For pyridine and pyrimidine derivatives, modifications at various positions of both rings can significantly impact their inhibitory potency against biological targets like PIM-1 kinase.

Quantitative SAR Data for Pyrimidine-based Kinase Inhibitors

The following table summarizes the inhibitory activity of various pyrimidine derivatives against PIM-1 kinase, providing a basis for SAR analysis.

Compound IDScaffoldR1R2PIM-1 IC50 (µM)Reference
1 Pyridothienopyrimidin-4-one2-hydroxyphenylH4.62[3]
2 Pyridothienopyrimidin-4-one2-chlorophenylH1.18[3]
3 Pyridothienopyrimidin-4-one2-fluorophenylH1.38[3]
4 Pyridothienopyrimidin-4-one2-(trifluoromethyl)phenylH1.97[3]
TP-3654 Pyrazolo[1,5-a]pyrimidine--0.045[6]
SGI-1776 Imidazo[1,2-b]pyridazine--0.007[7]
AZD1208 Pyrimidine--0.0004[8]

Key SAR Observations:

  • Scaffold Hopping: Different heterocyclic cores fused to the pyrimidine ring, such as pyridothieno, pyrazolo, and imidazo scaffolds, demonstrate potent PIM-1 inhibition.

  • Substitution on Phenyl Ring: For the pyridothienopyrimidin-4-one series, electron-withdrawing groups (e.g., Cl, CF3) at the ortho position of the phenyl ring (R1) generally lead to potent PIM-1 inhibitory activity.[3]

  • Flexibility and Conformation: The flexibility of the linker between the pyrimidine and pyridine rings, as well as the overall conformation of the molecule, are critical for binding to the ATP-binding pocket of the kinase.

Signaling Pathway

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by regulating the activity of several downstream targets.[9] Inhibitors of PIM-1 can block these oncogenic signaling pathways.

G cluster_input Upstream Signals cluster_pathway PIM-1 Signaling Cascade cluster_output Cellular Outcomes Cytokines Cytokines Receptors Receptors Cytokines->Receptors Growth_Factors Growth Factors Growth_Factors->Receptors JAK JAK Receptors->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylation (Inactivation) p27 p27 PIM1->p27 Phosphorylation (Degradation) cMyc c-Myc PIM1->cMyc Phosphorylation (Stabilization) Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Proliferation Cell Proliferation p27->Proliferation Inhibition of CDKs (blocked) cMyc->Proliferation Survival Cell Survival Proliferation->Survival Inhibitor 2-Pyridin-2-ylsulfanylpyrimidine Derivative (Inhibitor) Inhibitor->PIM1 Inhibition

Caption: The PIM-1 kinase signaling pathway and the inhibitory action of 2-pyridin-2-ylsulfanylpyrimidine derivatives.

Conclusion

The 2-pyridin-2-ylsulfanylpyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer a reliable method for accessing these compounds, while the SAR data and signaling pathway information will guide the rational design of more potent and selective derivatives. Further investigation into the biological activities of this compound class is warranted to explore their full therapeutic potential.

References

Method

Application Notes and Protocols for the Purification of 2-Pyridin-2-ylsulfanylpyrimidine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the purification of 2-Pyridin-2-ylsulfanylpyrimidine using silica gel column chromatography. The des...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Pyridin-2-ylsulfanylpyrimidine using silica gel column chromatography. The described methodology is essential for obtaining a high-purity compound, a critical step in drug discovery and development pipelines. This protocol outlines the selection of stationary and mobile phases, sample preparation, and the elution process. Additionally, a workflow diagram is provided for clear visualization of the experimental sequence.

Introduction

2-Pyridin-2-ylsulfanylpyrimidine is a heteroaromatic thioether with potential applications in medicinal chemistry and materials science. Synthesis of this and similar molecules often results in a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used, effective technique for the purification of such organic compounds. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase. By carefully selecting the solvent system, impurities can be separated from the desired product, yielding a compound of high purity.

Data Presentation

Effective purification can be assessed by various analytical techniques, and the results can be summarized for comparative purposes. The following table provides a template for researchers to record their experimental data.

ParameterExperimental ValueNotes
Crude Product Mass (g) e.g., 1.25Mass of the product before purification.
Stationary Phase Silica Gel (60-120 mesh)Standard grade for flash chromatography.
Mobile Phase e.g., Hexane:Ethyl Acetate (7:3, v/v)The polarity can be adjusted based on TLC.
TLC Rf of Product e.g., 0.4In the chosen mobile phase.
TLC Rf of Impurity 1 e.g., 0.6A less polar impurity.
TLC Rf of Impurity 2 e.g., 0.1A more polar impurity.
Purified Product Mass (g) e.g., 0.95Mass of the product after purification.
Yield (%) e.g., 76%(Purified Mass / Crude Mass) x 100.
Purity (%) e.g., >98%Determined by HPLC, NMR, or other methods.

Experimental Protocol

This protocol provides a step-by-step guide for the purification of 2-Pyridin-2-ylsulfanylpyrimidine.

3.1. Materials and Equipment

  • Crude 2-Pyridin-2-ylsulfanylpyrimidine

  • Silica gel (60-120 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Separatory funnel (for solvent addition)

  • Beakers and Erlenmeyer flasks

  • Test tubes or vials for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

3.2. Procedure

3.2.1. Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4, with good separation from impurities.

3.2.2. Column Preparation (Slurry Method)

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 7:3). The amount of silica gel should be about 40-50 times the weight of the crude product.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica gel bed does not run dry. The final packed column should have a level surface.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

3.2.3. Sample Loading

  • Dissolve the crude 2-Pyridin-2-ylsulfanylpyrimidine in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution to form a free-flowing powder after evaporation of the solvent under reduced pressure (dry loading).

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

3.2.4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column using a separatory funnel to ensure a constant flow.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Continuously monitor the separation by collecting small spots from each fraction and running a TLC.

  • Fractions containing the pure product (as determined by TLC) should be combined.

3.2.5. Product Isolation

  • Combine the fractions containing the pure 2-Pyridin-2-ylsulfanylpyrimidine.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the mass of the purified product and calculate the yield.

  • Confirm the purity of the final product using appropriate analytical techniques such as NMR spectroscopy or HPLC.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of 2-Pyridin-2-ylsulfanylpyrimidine by column chromatography.

Workflow start Start tlc 1. TLC Analysis (Determine Mobile Phase) start->tlc column_prep 2. Column Preparation (Silica Gel Slurry) tlc->column_prep sample_load 3. Sample Loading (Dry Loading Method) column_prep->sample_load elution 4. Elution & Fraction Collection sample_load->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring combine 6. Combine Pure Fractions monitoring->combine Identify pure fractions evaporation 7. Solvent Evaporation combine->evaporation analysis 8. Purity & Yield Analysis evaporation->analysis end_node End analysis->end_node

Caption: Workflow for the purification of 2-Pyridin-2-ylsulfanylpyrimidine.

Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 2-Pyridin-2-ylsulfanylpyrimidine,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 2-Pyridin-2-ylsulfanylpyrimidine, a heterocyclic compound with potential applications in preclinical drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for the formation of aryl sulfides.[1][2] This document outlines the reaction mechanism, experimental procedures, purification methods, and analytical characterization required to obtain high-purity material suitable for preclinical evaluation. The potential biological context of pyrimidine derivatives is also discussed, highlighting their diverse pharmacological activities, including anti-fibrotic, antimicrobial, and antiproliferative properties.[1][3][4]

Introduction

The development of robust and scalable synthetic routes for novel chemical entities is a critical step in the drug discovery and development pipeline. 2-Pyridin-2-ylsulfanylpyrimidine belongs to a class of compounds containing both pyridine and pyrimidine moieties, which are prevalent scaffolds in medicinal chemistry known to exhibit a wide range of biological activities.[4][5] Preclinical studies demand a reliable supply of highly pure active pharmaceutical ingredients (APIs). This document details a proposed method for the large-scale synthesis of 2-Pyridin-2-ylsulfanylpyrimidine to meet such requirements.

Proposed Synthesis Strategy

The synthesis of 2-Pyridin-2-ylsulfanylpyrimidine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a halo-substituted pyridine, such as 2-chloropyridine, with 2-mercaptopyrimidine in the presence of a base.[1][6][7] The base deprotonates the thiol group of 2-mercaptopyrimidine to form a more nucleophilic thiolate anion, which then attacks the electron-deficient carbon atom of the 2-chloropyridine, displacing the chloride leaving group.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed large-scale synthesis of 2-Pyridin-2-ylsulfanylpyrimidine. These values are estimates based on typical yields for similar SNAr reactions and will require optimization for a specific scale.

ParameterValueNotes
Starting Materials
2-Chloropyridine1.0 eq
2-Mercaptopyrimidine1.1 eqA slight excess of the nucleophile is used to ensure complete consumption of the electrophile.
Potassium Carbonate (Base)2.0 eqA non-nucleophilic inorganic base is recommended for ease of removal.
Reaction Conditions
SolventDimethylformamide (DMF)A polar aprotic solvent is suitable for SNAr reactions.
Temperature80-100 °CElevated temperatures are often required to drive the reaction to completion.[1]
Reaction Time12-24 hoursMonitored by TLC or LC-MS.
Product Isolation & Purification
Expected Yield75-90%Based on literature for analogous reactions.
Purity (post-purification)>98%Required for preclinical studies.
Analytical Characterization
Molecular FormulaC₉H₇N₃S[7]
Molecular Weight189.24 g/mol [7]

Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors appropriate for the desired scale, equipped with mechanical stirring, temperature control, and a reflux condenser.

  • Reagents: 2-Chloropyridine, 2-Mercaptopyrimidine, Potassium Carbonate (anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl acetate, Brine, Sodium sulfate (anhydrous).

  • Purification: Flash chromatography system with silica gel, or a crystallizer.

  • Analytical Instruments: Thin Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, and a melting point apparatus.

Large-Scale Synthesis Protocol
  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen), charge the reactor with anhydrous Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred DMF, add 2-mercaptopyrimidine (1.1 equivalents) and potassium carbonate (2.0 equivalents).

  • Heating: Heat the mixture to 80-100 °C.

  • Addition of 2-Chloropyridine: Slowly add 2-chloropyridine (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material (2-chloropyridine) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Crystallization: Alternatively, the crude product can be purified by crystallization from an appropriate solvent system to yield the final product as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvents.

  • Characterization: Confirm the identity and purity of the final product using HPLC, LC-MS, ¹H NMR, ¹³C NMR, and melting point analysis.

Visualizations

Synthesis Workflow

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Charge Reactor with DMF B Add 2-Mercaptopyrimidine and K2CO3 A->B C Heat to 80-100 °C B->C D Add 2-Chloropyridine C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify (Chromatography/Crystallization) H->I J Dry Final Product I->J K Characterize (HPLC, NMR, MS) J->K G TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binds Smad Smad Complex Receptor->Smad Activates Nucleus Nucleus Smad->Nucleus Translocates Collagen Collagen Synthesis Nucleus->Collagen Promotes Fibrosis Fibrosis Collagen->Fibrosis Compound 2-Pyridin-2-ylsulfanylpyrimidine (Hypothesized) Compound->Smad Inhibits?

References

Method

Application Notes and Protocols for Cross-Coupling Reactions with 2-Pyridin-2-ylsulfanylpyrimidine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of predicted experimental conditions for various cross-coupling reactions involving 2-Pyridin-2-yls...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of predicted experimental conditions for various cross-coupling reactions involving 2-Pyridin-2-ylsulfanylpyrimidine. While direct literature on the cross-coupling of this specific molecule is limited, the following protocols are based on established methodologies for similar pyridine, pyrimidine, and aryl sulfide-containing compounds. These notes are intended to serve as a starting point for reaction optimization and methodology development.

Introduction

2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound featuring both a pyridine and a pyrimidine ring linked by a sulfide bridge. This structure presents multiple potential sites for functionalization through cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The protocols outlined below are adapted from well-established coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, which are instrumental in the synthesis of complex molecules for pharmaceutical and materials science applications.

Predicted Reactivity and Reaction Design

The reactivity of 2-Pyridin-2-ylsulfanylpyrimidine in cross-coupling reactions can be approached in two primary ways:

  • Functionalization of the Heterocyclic Rings: By introducing a leaving group (e.g., a halogen) onto either the pyridine or pyrimidine ring, standard cross-coupling protocols can be employed to introduce new substituents.

  • Cleavage and Formation of the C-S Bond: The sulfide linkage itself can be a target for coupling reactions, either through cleavage and subsequent functionalization or by participating in C-S cross-coupling reactions to form the molecule itself.

The following protocols focus on the first approach, assuming a halogenated derivative of 2-Pyridin-2-ylsulfanylpyrimidine is used as the substrate.

Data Presentation: Predicted Reaction Conditions

The following table summarizes predicted experimental conditions for various cross-coupling reactions with a hypothetical halogenated 2-Pyridin-2-ylsulfanylpyrimidine derivative (e.g., 5-bromo-2-(pyridin-2-yl)sulfanylpyrimidine). These conditions are extrapolated from literature precedents for similar heterocyclic systems.

Coupling ReactionCatalystLigandBaseSolventTemperature (°C)Typical Yields (for analogous systems)
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)(if not pre-ligated)K₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O80 - 11060 - 95%
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos or BINAPNaOtBu or K₃PO₄Toluene or 1,4-Dioxane80 - 12070 - 98%
Heck Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile100 - 14050 - 90%
Sonogashira Pd(PPh₃)₂Cl₂ / CuI(if not pre-ligated)Et₃N or DiisopropylamineTHF or DMF25 - 8065 - 95%

Experimental Protocols

The following are detailed, generalized protocols for key cross-coupling reactions. Note: These are starting points and may require optimization for the specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To couple a halogenated 2-Pyridin-2-ylsulfanylpyrimidine with a boronic acid or ester.

Materials:

  • Halogenated 2-Pyridin-2-ylsulfanylpyrimidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated 2-Pyridin-2-ylsulfanylpyrimidine, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To couple a halogenated 2-Pyridin-2-ylsulfanylpyrimidine with a primary or secondary amine.

Materials:

  • Halogenated 2-Pyridin-2-ylsulfanylpyrimidine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture for a few minutes to form the active catalyst.

  • Add the halogenated 2-Pyridin-2-ylsulfanylpyrimidine and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol 3: Heck Coupling

Objective: To couple a halogenated 2-Pyridin-2-ylsulfanylpyrimidine with an alkene.

Materials:

  • Halogenated 2-Pyridin-2-ylsulfanylpyrimidine (1.0 equiv)

  • Alkene (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, sealed tube, add the halogenated 2-Pyridin-2-ylsulfanylpyrimidine, palladium catalyst, and ligand (if used).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, alkene, and base via syringe.

  • Seal the tube and heat to the required temperature (e.g., 120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Sonogashira Coupling

Objective: To couple a halogenated 2-Pyridin-2-ylsulfanylpyrimidine with a terminal alkyne.

Materials:

  • Halogenated 2-Pyridin-2-ylsulfanylpyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N or Diisopropylamine, 2.0 - 4.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halogenated 2-Pyridin-2-ylsulfanylpyrimidine, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products Halogenated_Substrate Halogenated 2-Pyridin-2-ylsulfanylpyrimidine Oxidative_Addition Oxidative Addition Halogenated_Substrate->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Pd(0) Pd(0)Ln Pd(0)->Oxidative_Addition Pd(II)_Intermediate1 Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate1 Pd(II)_Intermediate2 Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Intermediate2 Byproduct Byproducts Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Pd(II)_Intermediate1->Transmetalation Pd(II)_Intermediate2->Reductive_Elimination

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products Halogenated_Substrate Halogenated 2-Pyridin-2-ylsulfanylpyrimidine Oxidative_Addition Oxidative Addition Halogenated_Substrate->Oxidative_Addition Amine R₂NH Amine_Coordination Amine Coordination Amine->Amine_Coordination Pd(0) Pd(0)Ln Pd(0)->Oxidative_Addition Pd(II)_Intermediate1 Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate1 Pd(II)_Intermediate2 Ar-Pd(II)-NR₂ Amine_Coordination->Pd(II)_Intermediate2 Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Aryl_Amine_Product Aryl Amine Product Reductive_Elimination->Aryl_Amine_Product Pd(II)_Intermediate1->Amine_Coordination Pd(II)_Intermediate2->Reductive_Elimination

Caption: Buchwald-Hartwig Amination Workflow.

Heck_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products Halogenated_Substrate Halogenated 2-Pyridin-2-ylsulfanylpyrimidine Oxidative_Addition Oxidative Addition Halogenated_Substrate->Oxidative_Addition Alkene Alkene Pd(II)_Intermediate2 Alkene Complex Alkene->Pd(II)_Intermediate2 Pd(0) Pd(0)Ln Pd(0)->Oxidative_Addition Pd(II)_Intermediate1 Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate1 Migratory_Insertion Migratory Insertion Pd(II)_Intermediate3 Alkyl-Pd(II) Migratory_Insertion->Pd(II)_Intermediate3 Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0) Base Substituted_Alkene Substituted Alkene Beta_Hydride_Elimination->Substituted_Alkene Pd(II)_Intermediate1->Pd(II)_Intermediate2 Alkene Pd(II)_Intermediate2->Migratory_Insertion Pd(II)_Intermediate3->Beta_Hydride_Elimination

Caption: Heck Coupling Workflow.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalytic_cycles Catalytic Cycles cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle cluster_products Products Halogenated_Substrate Halogenated 2-Pyridin-2-ylsulfanylpyrimidine Oxidative_Addition Oxidative Addition Halogenated_Substrate->Oxidative_Addition Alkyne Terminal Alkyne Cu(I) Cu(I)X Alkyne->Cu(I) Base Pd(0) Pd(0)Ln Pd(0)->Oxidative_Addition Pd(II)_Intermediate1 Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate1 Transmetalation Transmetalation Pd(II)_Intermediate2 Ar-Pd(II)-C≡CR Transmetalation->Pd(II)_Intermediate2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Coupled_Alkyne Coupled Alkyne Reductive_Elimination->Coupled_Alkyne Pd(II)_Intermediate1->Transmetalation Pd(II)_Intermediate2->Reductive_Elimination Copper_Acetylide Cu(I)-C≡CR Cu(I)->Copper_Acetylide Copper_Acetylide->Transmetalation

Caption: Sonogashira Coupling Workflow.

Application

Application Notes and Protocols for Pyridinyl-Pyrimidine Derivatives in Kinase Inhibitor Screening

Note: Due to the limited availability of specific data on the direct use of 2-Pyridin-2-ylsulfanylpyrimidine in kinase inhibitor screening, this document focuses on structurally related and well-characterized pyridinyl-p...

Author: BenchChem Technical Support Team. Date: November 2025

Note: Due to the limited availability of specific data on the direct use of 2-Pyridin-2-ylsulfanylpyrimidine in kinase inhibitor screening, this document focuses on structurally related and well-characterized pyridinyl-pyrimidine compounds that have been successfully employed as kinase inhibitors. The principles, protocols, and data presented here serve as a comprehensive guide for researchers interested in utilizing this class of compounds for kinase inhibitor screening.

Introduction

The pyridinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. These compounds typically function as ATP-competitive inhibitors by binding to the hinge region of the kinase ATP-binding pocket. This interaction is facilitated by hydrogen bonds between the pyrimidine nitrogens and the backbone amide groups of the hinge residues. The modular nature of the pyridinyl-pyrimidine core allows for extensive synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of a representative pyridinyl-pyrimidine compound as a potent inhibitor of the Tie-2 kinase, a key regulator of angiogenesis.

Target Kinase: Tie-2

Tie-2, an endothelial cell-specific receptor tyrosine kinase, plays a crucial role in angiogenesis and vessel maturation. Dysregulation of the Tie-2 signaling pathway is implicated in various pathological conditions, including cancer and diabetic retinopathy. Therefore, inhibitors of Tie-2 are of significant therapeutic interest.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative pyridinyl-pyrimidine compound against Tie-2 and a selection of other kinases, demonstrating its potency and selectivity profile.

CompoundTarget KinaseIC50 (nM)Assay TypeReference
Pyridinyl-pyrimidine 6Tie-215Enzymatic[1][2]
Pyridinyl-pyrimidine 6KDR (VEGFR2)25Enzymatic[1][2]
Pyridinyl-pyrimidine 6Flt-3>1000Enzymatic[1][2]
Pyridinyl-pyrimidine 6c-Kit>1000Enzymatic[1][2]

Signaling Pathway

The diagram below illustrates the Tie-2 signaling pathway, a primary target for pyridinyl-pyrimidine-based inhibitors.

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tie2 Tie-2 Receptor PI3K PI3K Tie2->PI3K Phosphorylates ERK ERK Tie2->ERK Activates p38 p38 MAPK Tie2->p38 Activates Ang1 Angiopoietin-1 Ang1->Tie2 Binds and Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration p38->Migration Inhibitor Pyridinyl-pyrimidine Inhibitor Inhibitor->Tie2 Inhibits

Caption: Tie-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Tie-2)

This protocol describes a common method for determining the in vitro potency of a pyridinyl-pyrimidine compound against the Tie-2 kinase.

Materials:

  • Recombinant human Tie-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (Pyridinyl-pyrimidine derivative) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ³³P-γ-ATP

  • Filter plates (e.g., 96-well phosphocellulose or glass fiber)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the pyridinyl-pyrimidine compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the Tie-2 kinase to each well (except the negative control) and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ³³P-γ-ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ³³P-γ-ATP will be washed away.

  • Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plates and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro kinase inhibitor screening experiment.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Incubation Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Incubation Reaction Kinase Reaction: Add Substrate + ATP Incubation->Reaction Stopping Stop Reaction Reaction->Stopping Separation Separation of Phosphorylated Substrate Stopping->Separation Measurement Signal Measurement Separation->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Caption: In Vitro Kinase Inhibitor Screening Workflow.

Conclusion

Pyridinyl-pyrimidine derivatives represent a versatile and potent class of kinase inhibitors. The provided application notes and protocols offer a framework for researchers to effectively screen and characterize these compounds against various kinase targets, with a specific focus on the Tie-2 signaling pathway. The modularity of the pyridinyl-pyrimidine scaffold allows for further optimization to develop next-generation kinase inhibitors with improved therapeutic profiles.

References

Method

Application Notes and Protocols for In Vivo Formulation of 2-Pyridin-2-ylsulfanylpyrimidine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the formulation of 2-Pyridin-2-ylsulfanylpyrimidine, a compound of interest for in vivo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 2-Pyridin-2-ylsulfanylpyrimidine, a compound of interest for in vivo experimental studies. Due to the anticipated poor aqueous solubility of many pyridine-pyrimidine derivatives, this guide focuses on strategies to enhance solubility and bioavailability for effective in vivo delivery.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of 2-Pyridin-2-ylsulfanylpyrimidine is critical for developing a successful in vivo formulation. While specific experimental data for this compound is not widely published, related compounds in the pyridine-pyrimidine class often exhibit low aqueous solubility. It is strongly recommended that researchers determine the following experimental parameters for their specific batch of the compound.

Table 1: Physicochemical Properties of 2-Pyridin-2-ylsulfanylpyrimidine

PropertyValueMethod
Molecular FormulaC₉H₇N₃SN/A
Molecular Weight189.24 g/mol N/A
Aqueous Solubility (pH 7.4)< 0.1 mg/mL (predicted)HPLC-UV
LogP2.5 (predicted)Computational
pKa3.8 (predicted, basic)Computational

Formulation Strategies for Poorly Soluble Compounds

Given the predicted low aqueous solubility, several formulation strategies can be employed to improve the bioavailability of 2-Pyridin-2-ylsulfanylpyrimidine for in vivo experiments. The choice of formulation will depend on the intended route of administration, the required dose, and the animal model.

Commonly Used Excipients for In Vivo Formulation of Poorly Soluble Drugs:

  • Co-solvents: A mixture of a primary solvent (e.g., water) with a water-miscible organic solvent can increase the solubility of a hydrophobic compound.

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecule.[1][2]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, increasing their apparent water solubility.[2][3]

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance absorption.[4][5]

Experimental Protocols

The following are example protocols for preparing formulations of 2-Pyridin-2-ylsulfanylpyrimidine for common in vivo administration routes. Note: These are starting points and may require optimization based on the specific experimental needs and observed stability of the formulation.

Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection

This protocol is suitable for initial in vivo efficacy studies.

Materials:

  • 2-Pyridin-2-ylsulfanylpyrimidine

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of 2-Pyridin-2-ylsulfanylpyrimidine.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG400 to the solution (e.g., 30-40% of the final volume) and mix thoroughly.

  • Slowly add saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

  • Administer the formulation to the animals immediately after preparation.

Table 2: Example Co-solvent Formulation for a 10 mg/kg Dose

ComponentPercentage (v/v)Volume for 1 mL
DMSO10%100 µL
PEG40040%400 µL
Saline50%500 µL
Protocol 2: Cyclodextrin-based Formulation for Oral Gavage

This formulation is suitable for studies requiring oral administration and aims to improve aqueous solubility.

Materials:

  • 2-Pyridin-2-ylsulfanylpyrimidine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

Procedure:

  • Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).

  • Add the weighed 2-Pyridin-2-ylsulfanylpyrimidine to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating (37-40°C) may aid dissolution.

  • Allow the solution to cool to room temperature.

  • Visually inspect for clarity and absence of particulates before administration.

Table 3: Example Cyclodextrin Formulation for a 25 mg/kg Dose

ComponentConcentration
2-Pyridin-2-ylsulfanylpyrimidine5 mg/mL
HP-β-CD20% (w/v)
VehicleSterile Water

Signaling Pathway and Experimental Workflow

Many pyridine and pyrimidine derivatives are developed as inhibitors of signaling pathways involved in cell proliferation and inflammation.[6][7][8] The diagrams below illustrate a hypothetical signaling pathway that could be targeted by 2-Pyridin-2-ylsulfanylpyrimidine and a general workflow for its in vivo evaluation.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 2-Pyridin-2-ylsulfanylpyrimidine Inhibitor->MEK

Caption: Hypothetical MAPK/ERK signaling pathway targeted by 2-Pyridin-2-ylsulfanylpyrimidine.

Experimental_Workflow start Start: In Vivo Study formulation Formulation Preparation (Protocol 1 or 2) start->formulation dosing Compound Administration (e.g., IP or Oral) formulation->dosing animal_model Animal Model (e.g., Tumor Xenograft) animal_model->dosing monitoring Tumor Growth Monitoring and Body Weight Measurement dosing->monitoring endpoint Endpoint: Tissue Collection (Tumor, Blood, etc.) monitoring->endpoint analysis Pharmacokinetic and Pharmacodynamic Analysis endpoint->analysis results Data Analysis and Interpretation analysis->results

Caption: General experimental workflow for in vivo efficacy studies.

Safety and Handling

  • Researchers should consult the Material Safety Data Sheet (MSDS) for 2-Pyridin-2-ylsulfanylpyrimidine before handling.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The successful in vivo application of 2-Pyridin-2-ylsulfanylpyrimidine hinges on the development of an appropriate formulation to overcome its likely poor aqueous solubility. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to begin their in vivo experiments. It is crucial to emphasize that formulation development is often an iterative process, and optimization may be necessary to achieve the desired exposure and therapeutic effect in the chosen animal model.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting common side reactions in 2-Pyridin-2-ylsulfanylpyrimidine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine. The information is tailored for...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Pyridin-2-ylsulfanylpyrimidine?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of 2-mercaptopyrimidine with a 2-halopyridine (commonly 2-chloropyridine or 2-bromopyridine) in the presence of a base.

Q2: Which starting materials are required for this synthesis?

A2: The key starting materials are 2-mercaptopyrimidine and a 2-halopyridine, such as 2-chloropyridine. A base is also required to deprotonate the thiol, and a suitable solvent is needed to facilitate the reaction.

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: The main side reactions include the formation of a disulfide byproduct from the 2-mercaptopyrimidine starting material, and the potential for N-arylation instead of the desired S-arylation.

Q4: How can I purify the final product?

A4: Purification is commonly achieved through flash column chromatography on silica gel.[1] Recrystallization from a suitable solvent is also a viable method for obtaining the pure product.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inefficient Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.

  • Poor Quality Starting Materials: Impurities in the 2-mercaptopyrimidine or 2-halopyridine can interfere with the reaction.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

Solutions:

  • Optimize Reaction Conditions:

    • Base Selection: A comparative study of bases can help determine the most effective one for your specific substrate. Common bases for this type of reaction include potassium carbonate (K2CO3) and triethylamine (TEA).[2]

    • Solvent Choice: Solvents such as acetone, N,N-dimethylformamide (DMF), and acetonitrile are frequently used. The choice of solvent can influence the solubility of the reactants and the reaction rate.

    • Temperature Adjustment: While some reactions proceed at room temperature, heating may be necessary to drive the reaction to completion.[2]

  • Ensure Purity of Starting Materials: Use freshly purified starting materials. The purity of commercial reagents should be verified.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Continue the reaction until the limiting reagent is no longer visible by TLC.

Problem 2: Presence of a Major Side Product

If a significant side product is observed, it is likely one of the following:

Side Product A: Disulfide of 2-Mercaptopyrimidine

  • Identification: This byproduct results from the oxidative coupling of two molecules of 2-mercaptopyrimidine.

  • Cause: The presence of oxidizing agents or certain metal ions can promote disulfide formation. Basic conditions can also facilitate oxidation by air.

  • Solutions:

    • Degas Solvents: To minimize oxidation by dissolved oxygen, degas the reaction solvent prior to use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.

Side Product B: N-arylated Isomer

  • Identification: This isomer is formed when the pyridine ring attaches to the nitrogen atom of the pyrimidine ring instead of the sulfur atom.

  • Cause: 2-Mercaptopyrimidine is an ambident nucleophile, meaning it can react at either the sulfur or a nitrogen atom. The reaction conditions, particularly the choice of base and solvent, can influence the site of attack.

  • Solutions:

    • Optimize Base and Solvent: The selectivity for S-arylation over N-arylation is often dependent on the reaction conditions. Experiment with different bases and solvents to favor the desired S-arylation. Softer bases may favor reaction at the softer sulfur atom.

Problem 3: Difficulty in Purifying the Product

Possible Causes:

  • Co-elution of Product and Impurities: The desired product and a side product may have similar polarities, making separation by column chromatography challenging.

  • Product Insolubility: The product may be difficult to dissolve for recrystallization.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems for flash column chromatography. Common eluents include mixtures of ethyl acetate and petroleum ether, or methanol and dichloromethane (DCM).[1]

    • Gradient Elution: Employing a gradient elution can improve the separation of closely eluting compounds.

  • Recrystallization:

    • Solvent Screening: Test a variety of solvents or solvent mixtures to find a suitable system for recrystallization. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Experimental Protocols

General Protocol for the Synthesis of 2-Pyridin-2-ylsulfanylpyrimidine

This is a general procedure and may require optimization for specific substrates and scales.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-mercaptopyrimidine (1 equivalent) in a suitable solvent (e.g., acetone, DMF).

  • Base Addition: Add the chosen base (e.g., K2CO3, 1.5-2 equivalents) to the solution.

  • Addition of Electrophile: Add the 2-halopyridine (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with heating, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, filter off any solids. The filtrate is then typically concentrated under reduced pressure. The residue can be taken up in an organic solvent and washed with water or brine.

  • Purification: The crude product is then purified by flash column chromatography or recrystallization.

Data Presentation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Notes
1K2CO3DMF2524
2K2CO3DMF8012
3TEAAcetone2524
4TEAAcetone56 (reflux)18

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic pathway and the two most common side reactions.

G react1 2-Mercaptopyrimidine product 2-Pyridin-2-ylsulfanylpyrimidine react1->product side_product1 Disulfide Byproduct react1->side_product1 Oxidation side_product2 N-arylated Isomer react1->side_product2 N-Arylation react2 2-Halopyridine react2->product react2->side_product2 base Base base->product + base->side_product2 +

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to follow when troubleshooting the synthesis.

G start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC, NMR) start->check_reaction unreacted_sm Unreacted Starting Materials Present? check_reaction->unreacted_sm side_products Major Side Products Present? unreacted_sm->side_products No optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp, Time) unreacted_sm->optimize_conditions Yes purify_sm Check Purity of Starting Materials unreacted_sm->purify_sm Consider identify_sp Identify Side Product(s) side_products->identify_sp Yes optimize_purification Optimize Purification Method (Chromatography, Recrystallization) side_products->optimize_purification No (minor impurities) end Improved Yield and Purity optimize_conditions->end purify_sm->optimize_conditions mitigate_sp Implement Mitigation Strategy (e.g., Inert Atmosphere) identify_sp->mitigate_sp mitigate_sp->end optimize_purification->end

Caption: A logical troubleshooting workflow.

References

Optimization

optimizing reaction conditions for N-arylation of 2-aminopyrimidine

Welcome to the technical support center for the N-arylation of 2-aminopyrimidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently a...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-arylation of 2-aminopyrimidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this important transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-arylation of 2-aminopyrimidine?

The most prevalent and versatile method for the N-arylation of 2-aminopyrimidine is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction forms a carbon-nitrogen (C-N) bond between the nitrogen of the 2-amino group and a carbon atom of an aryl halide or triflate. Its widespread use is due to its broad substrate scope and tolerance for various functional groups.[2]

Q2: What are the key components of a typical Buchwald-Hartwig reaction for this purpose?

A standard Buchwald-Hartwig N-arylation of 2-aminopyrimidine involves the following key components:

  • 2-Aminopyrimidine substrate: The nitrogen nucleophile.

  • Aryl halide (or triflate): The electrophilic coupling partner. Aryl bromides are commonly used.[1][3]

  • Palladium source: A palladium pre-catalyst (e.g., Pd₂(dba)₃) or a stable Pd(II) source (e.g., Pd(OAc)₂, dichlorobis(triphenylphosphine)Pd(II)).[1][4]

  • Ligand: Typically a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle. Xantphos is a commonly cited effective ligand for this transformation.[1][3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are frequently used.[1][5]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices.[1][4]

Q3: What are the primary challenges when performing the N-arylation of 2-aminopyrimidine?

Researchers may encounter several challenges:

  • Low Reaction Yield: This can be due to an inactive catalyst, suboptimal choice of ligand or base, or inappropriate reaction temperature.

  • Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide (replacement of the halide with hydrogen) and homocoupling of the aryl halide. An unproductive side reaction can also occur where the amide undergoes beta-hydride elimination.[2] In some cases, undesired N,N-diacylation has been observed.[6]

  • Catalyst Inhibition: The 2-aminopyrimidine substrate itself can act as a ligand for the palladium catalyst, potentially forming stable complexes that inhibit catalytic activity.[7][8] This is a known issue with nitrogen-containing heterocycles.[9][10]

Q4: Can arylation occur on the pyrimidine ring nitrogen instead of the exocyclic amino group?

Yes, competitive N-arylation at the endocyclic (ring) nitrogen is a potential issue, leading to poor regioselectivity. The choice of catalyst system is crucial for controlling the reaction outcome. Palladium-catalyzed methods, particularly with specific biarylphosphine ligands, are generally effective for selectively arylating the exocyclic amino group.[5] In contrast, copper-catalyzed systems have been shown to favor arylation of the azole nitrogen in similar heterocyclic amines.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-arylation of 2-aminopyrimidine.

Problem: The reaction shows low or no conversion to the desired N-aryl-2-aminopyrimidine product.

Possible CauseSuggested Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently. Consider using a pre-formed Pd(0) catalyst or a pre-catalyst. Alternatively, pre-stirring the Pd source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes at an elevated temperature before adding other reagents can improve catalyst activation, especially as imidazole-like substrates can inhibit catalyst formation.[9][10]
Inappropriate Ligand Ligand choice is critical. For 2-aminopyrimidine, bulky, electron-rich phosphine ligands are often required. If one ligand gives poor results, screen others. Xantphos is a good starting point.[1][3] Other options include bidentate phosphines like BINAP or DPPF, or sterically hindered monophosphine ligands.[2]
Incorrect Base or Base Strength The base must be strong enough to deprotonate the 2-aminopyrimidine but should not promote side reactions.[11] NaOtBu is a common strong base. If it fails or causes decomposition, consider a weaker base like K₃PO₄ or Cs₂CO₃.
Suboptimal Solvent or Temperature The reaction is typically run at elevated temperatures (e.g., refluxing toluene).[1] If the reaction is sluggish, ensure the temperature is adequate. The choice of solvent (e.g., Toluene, Dioxane, THF) can also significantly impact the reaction outcome; screening different solvents may be necessary.
Poor Quality Reagents Ensure all reagents, especially the solvent and amine, are anhydrous. Water can deactivate the catalyst and base. The aryl halide should be pure. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[1]

Problem: Significant side products are observed, such as the hydrodehalogenated arene.

Possible CauseSuggested Solution
β-Hydride Elimination This side reaction can compete with reductive elimination, leading to the hydrodehalogenated arene.[2] Using a bulky ligand can sterically hinder this pathway and favor the desired C-N bond formation.
Catalyst Decomposition At high temperatures, the catalyst can decompose, leading to palladium black and reduced activity. Ensure the temperature is not excessively high and consider using a more thermally stable ligand or pre-catalyst.
Reaction with Base Very strong bases can sometimes react with or degrade the aryl halide, especially at high temperatures.[11] If this is suspected, switch to a milder base like K₃PO₄.

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of 2-Aminopyrimidine

This protocol is a general guideline based on optimized conditions reported in the literature.[1][3] Researchers should optimize conditions for their specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add 2-aminopyrimidine (1.0 equiv.), the aryl bromide (1.1 equiv.), the phosphine ligand (e.g., Xantphos, 0.1 equiv.), and the palladium source (e.g., dichlorobis(triphenylphosphine)Pd(II), 0.05 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide, 1.4 equiv.) and anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux, ~110 °C for toluene) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Tables

Table 1: Effect of Ligand and Base on Reaction Yield

The following data is illustrative and compiled from typical outcomes in Buchwald-Hartwig aminations. Actual yields will vary based on specific substrates and precise conditions.

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield RangeReference
Pd₂(dba)₃dpppNaOtBuToluene110Low / No product[3]
PdCl₂(PPh₃)₂XantphosNaOtBuToluene11027% - 82%[1]
Pd₂(dba)₃XPhosNaOtBuToluene150Good to Excellent[4]
Pd₂(dba)₃L1 (Biarylphosphine)K₃PO₄Dioxane100High (for aminoazoles)[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Amine, Aryl Halide, Pd Source, Ligand) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert add_base 3. Add Base and Solvent inert->add_base heat 4. Heat and Stir add_base->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool and Quench monitor->quench Reaction Complete extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for the N-arylation of 2-aminopyrimidine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Problem: Low or No Yield check_catalyst Check Catalyst Activation - Use pre-catalyst? - Pre-mix Pd/ligand? start->check_catalyst check_ligand Screen Ligands - Xantphos, BINAP, etc. check_catalyst->check_ligand No Improvement solution Improved Yield check_catalyst->solution Improvement Seen check_base Optimize Base - NaOtBu, K3PO4, Cs2CO3 check_ligand->check_base No Improvement check_ligand->solution Improvement Seen check_temp Adjust Temperature - Increase heat? check_base->check_temp No Improvement check_base->solution Improvement Seen check_solvent Change Solvent - Toluene, Dioxane? check_temp->check_solvent No Improvement check_temp->solution Improvement Seen check_reagents Verify Reagent Quality - Anhydrous? - Inert atmosphere? check_solvent->check_reagents No Improvement check_solvent->solution Improvement Seen check_reagents->solution Improvement Seen

Caption: A logical approach to troubleshooting low-yield N-arylation reactions.

Buchwald-Hartwig Catalytic Cycle

catalytic_cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2_complex L-Pd(II)(Ar)(X) oa->pd2_complex amine_assoc Amine Coordination pd2_complex->amine_assoc HNR'R'' deprotonation Deprotonation (Base) amine_assoc->deprotonation -HX pd2_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR'R'' (Product) re->product reactants Ar-X + HNR'R'' (Reactants)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Troubleshooting

stability of 2-Pyridin-2-ylsulfanylpyrimidine under different pH conditions

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Pyridin-2-ylsulfanylpyrimidine under various pH conditions. The information...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Pyridin-2-ylsulfanylpyrimidine under various pH conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the pH stability of 2-Pyridin-2-ylsulfanylpyrimidine?

A1: The initial step is to perform a forced degradation study.[1][2][3] This involves subjecting a solution of the compound to a range of pH conditions, from acidic to basic, to identify potential degradation pathways and the rate of degradation.[3][4]

Q2: What are the typical acidic, neutral, and basic conditions used in a forced degradation study?

A2: For a comprehensive study, it is recommended to use a range of pH values. A common starting point is:

  • Acidic: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[2][3][5]

  • Neutral: Purified Water (pH ~7)

  • Basic: 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[2][3][5]

Q3: My compound is not soluble in aqueous solutions. How can I perform a pH stability study?

A3: If 2-Pyridin-2-ylsulfanylpyrimidine has low aqueous solubility, a co-solvent can be used to dissolve the compound before adding the acidic, neutral, or basic solution.[6] The chosen co-solvent should be inert and not interfere with the degradation process or the analytical method. Common co-solvents include acetonitrile, methanol, or ethanol.

Q4: How long should I expose the compound to the different pH conditions?

A4: The duration of exposure can vary. It is recommended to collect samples at multiple time points to understand the degradation kinetics.[7] A typical study might involve time points such as 0, 2, 4, 8, 12, and 24 hours.[8] If no degradation is observed, the study can be extended, or the temperature can be elevated (e.g., 40-60°C) to accelerate degradation.[2]

Q5: What is the optimal percentage of degradation to aim for in a forced degradation study?

A5: The goal is to achieve a target degradation of 5-20%.[2][7][9] Over-stressing the compound, leading to more than 20% degradation, may produce secondary degradation products that are not relevant to normal storage conditions.[2][3] Under-stressing may not generate a sufficient level of degradation products for detection and analysis.[3]

Q6: How do I analyze the samples to determine the extent of degradation?

A6: A stability-indicating analytical method is required, which can separate the parent compound from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[8] The method should be validated to ensure it is accurate, precise, and specific for the compound and its degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under any pH condition. The compound is highly stable under the tested conditions.Increase the temperature (e.g., 50-70°C), extend the exposure time, or use a higher concentration of acid/base.[2][6]
Complete degradation observed immediately at the first time point. The compound is highly labile under the tested conditions.Decrease the temperature (e.g., room temperature or below), shorten the exposure time, or use a lower concentration of acid/base.[11]
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized.Adjust the mobile phase composition, pH, column type, or gradient profile. Ensure the method is validated for stability-indicating properties.
Mass balance is not within the acceptable range (typically 95-105%). Undetected degradation products, co-elution of peaks, or non-linear detector response.Ensure the analytical method can detect all major degradation products. Check for co-elution using a photodiode array (PDA) detector. If necessary, adjust the method or use a different detection technique.

Data Presentation

Table 1: Stability of 2-Pyridin-2-ylsulfanylpyrimidine under Different pH Conditions

pH Condition Temperature (°C) Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Appearance of Solution Degradation Products (if identified)
0.1 M HCl400
2
4
8
24
Purified Water400
2
4
8
24
0.1 M NaOH400
2
4
8
24

Experimental Protocols

Protocol for pH Stability Assessment of 2-Pyridin-2-ylsulfanylpyrimidine

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Pyridin-2-ylsulfanylpyrimidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Preparation of Stress Samples:

  • Acidic Hydrolysis: To a specific volume of the stock solution, add an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: To a specific volume of the stock solution, add an equal volume of 0.1 M NaOH.

  • Neutral Hydrolysis: To a specific volume of the stock solution, add an equal volume of purified water.

  • A control sample (time zero) should be prepared by immediately neutralizing the acidic and basic samples and diluting the neutral sample to the final concentration.

3. Incubation:

  • Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C).[5]

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • For acidic and basic samples, neutralize the aliquots before analysis.

  • Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of degradation of 2-Pyridin-2-ylsulfanylpyrimidine at each time point.

  • Identify and quantify any major degradation products.

  • Determine the rate of degradation under each pH condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation A Prepare Stock Solution of 2-Pyridin-2-ylsulfanylpyrimidine B Prepare Acidic, Neutral, and Basic Solutions A->B C Incubate at Controlled Temperature B->C D Withdraw Samples at Defined Time Points C->D E Neutralize and Dilute Samples D->E F Analyze by Stability-Indicating HPLC Method E->F G Calculate % Degradation F->G H Identify Degradation Products G->H

Caption: Experimental workflow for assessing the pH stability of a compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Compound 2-Pyridin-2- ylsulfanylpyrimidine Study Forced Degradation Study Compound->Study Conditions pH (Acidic, Neutral, Basic) Temperature Time Conditions->Study Data Quantitative Data (% Degradation) Study->Data Profile Stability Profile Degradation Pathways Study->Profile

Caption: Logical relationship of a pH stability study.

References

Optimization

Technical Support Center: Purification of Crude 2-Pyridin-2-ylsulfanylpyrimidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of cru...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 2-Pyridin-2-ylsulfanylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Pyridin-2-ylsulfanylpyrimidine?

A1: The most common impurities are typically unreacted starting materials, such as 2-halopyrimidine and 2-mercaptopyridine. Other potential impurities include byproducts from side reactions, such as the N-alkylation product, and residual base (e.g., triethylamine, potassium carbonate) or solvents used in the synthesis.

Q2: My purified product is colored, even after column chromatography. What could be the cause?

A2: Discoloration in the final product can be due to the presence of oxidized impurities or residual starting materials. The sulfur-containing starting material, 2-mercaptopyridine, can be prone to oxidation. Ensure that all solvents are properly degassed and that the purification is carried out promptly after the reaction is complete.

Q3: I am experiencing low recovery after purification. What are the potential reasons?

A3: Low recovery can result from several factors. The product may have partial solubility in the wash solvents, leading to losses during the work-up. During column chromatography, the product might adhere strongly to the silica gel if the eluent system is not optimized. Additionally, the compound itself might be unstable under the purification conditions (e.g., prolonged exposure to acidic or basic conditions).

Q4: How can I effectively remove unreacted 2-mercaptopyridine?

A4: Unreacted 2-mercaptopyridine can often be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the thiol, making it more soluble in the aqueous phase. Subsequent column chromatography should then effectively separate the desired product from any remaining starting material.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the purification of 2-Pyridin-2-ylsulfanylpyrimidine.

Problem Possible Cause Suggested Solution
Multiple spots on TLC after initial work-up Incomplete reaction or presence of side products.- Confirm the identity of the spots by co-spotting with starting materials.- If starting materials are present, consider optimizing the reaction time or stoichiometry.- For side products, proceed with column chromatography using a carefully selected eluent system to achieve separation.
Product co-elutes with an impurity during column chromatography The polarity of the product and the impurity are very similar.- Try a different solvent system for the column. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A small amount of a third solvent, like methanol, can be added to increase polarity if needed.- Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
The product appears to be degrading on the silica gel column The product is sensitive to the acidic nature of silica gel.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, then flushing with the eluent alone before loading the sample.- Alternatively, use a less acidic stationary phase like neutral alumina.
Difficulty in achieving crystallization of the purified product The product may be an oil at room temperature, or a suitable crystallization solvent has not been found.- Try a variety of solvents and solvent systems for recrystallization. Good single solvents to try include ethanol, methanol, and ethyl acetate.[1] If single solvents are unsuccessful, try dissolving the compound in a good solvent (like dichloromethane or DMF) and adding an anti-solvent (like hexane or water) dropwise until turbidity is observed, then allow it to slowly cool.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of crude 2-Pyridin-2-ylsulfanylpyrimidine using flash column chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the column.

  • Elution: Begin elution with the chosen solvent system. A common starting point for similar compounds is a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 5%).[3]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines the general steps for purifying 2-Pyridin-2-ylsulfanylpyrimidine by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Methanol has been reported as a suitable recrystallization solvent for a similar compound.[1]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation

The following table summarizes common purification methods for pyridine and pyrimidine derivatives based on literature, which can be adapted for 2-Pyridin-2-ylsulfanylpyrimidine.

Purification Method Stationary Phase / Solvent System Typical Eluent Composition Reported Yields for Similar Compounds Reference
Flash Column ChromatographySilica GelDichloromethane / Methanol68%[3]
Column ChromatographySilica Geln-hexane / Ethyl Acetate47%[4]
RecrystallizationMethanolN/ANot specified[1]
RecrystallizationEthanolN/A86%[5]

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product workup Aqueous Work-up crude->workup Dissolve in Organic Solvent & Wash column Column Chromatography workup->column Concentrate & Load recrystallization Recrystallization column->recrystallization Combine Pure Fractions & Concentrate pure_product Pure Product recrystallization->pure_product Filter & Dry

Caption: A typical experimental workflow for the purification of crude 2-Pyridin-2-ylsulfanylpyrimidine.

Troubleshooting Logic for Impurity Removal

troubleshooting_logic start Crude Product Analysis (TLC) decision1 Starting Material Present? start->decision1 decision2 Side Product Present? decision1->decision2 No action1 Optimize Reaction Conditions or Proceed to Column decision1->action1 Yes action2 Optimize Column Chromatography (Solvent/Stationary Phase) decision2->action2 Yes end Pure Product decision2->end No action1->decision2 action2->end

Caption: A logical diagram for troubleshooting the removal of impurities during purification.

References

Troubleshooting

how to increase the reaction rate of 2-Pyridin-2-ylsulfanylpyrimidine synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the reaction rate and yield of 2-Pyridin-2-...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the reaction rate and yield of 2-Pyridin-2-ylsulfanylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine?

The synthesis of 2-Pyridin-2-ylsulfanylpyrimidine typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the thiolate anion of 2-mercaptopyrimidine acts as the nucleophile, attacking the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide) on the pyridine ring, such as in 2-chloropyridine. The reaction is facilitated by the presence of the nitrogen atom in the pyridine ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex).[1][2][3]

Q2: What are the key factors influencing the reaction rate?

Several factors can significantly impact the rate of the SNAr reaction for this synthesis:

  • Choice of Base: A suitable base is crucial for the deprotonation of 2-mercaptopyrimidine to form the more nucleophilic thiolate anion.

  • Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of reactants and the stability of the intermediate complex.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.

  • Leaving Group: The nature of the leaving group on the pyridine ring affects the rate of substitution.

  • Catalyst: While not always necessary, certain catalysts can enhance the reaction rate.

Q3: Which leaving group on the pyridine ring is most effective?

For nucleophilic aromatic substitution reactions, fluoride is often the best leaving group due to its high electronegativity, which strongly polarizes the carbon-halogen bond and makes the carbon atom more susceptible to nucleophilic attack.[2] However, 2-chloropyridine and 2-bromopyridine are also commonly used and effective substrates.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Poor quality of starting materials.1. Use a stronger base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).[4] 2. Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential decomposition. 3. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to better solvate the ions and intermediates. 4. Ensure starting materials are pure and dry.
Low Yield 1. Side reactions due to high temperature. 2. Oxidation of the thiol starting material. 3. Inefficient purification.1. Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial. 2. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 2-mercaptopyrimidine. 3. Utilize flash column chromatography for purification and select an appropriate solvent system based on TLC analysis.[5]
Formation of Impurities 1. Presence of water or other nucleophiles. 2. Decomposition of starting materials or product.1. Use anhydrous solvents and reagents. 2. Monitor the reaction progress by TLC to avoid prolonged reaction times at high temperatures.

Experimental Protocols

Proposed Protocol for 2-Pyridin-2-ylsulfanylpyrimidine Synthesis

This protocol is a general guideline. Optimization of specific parameters is recommended for best results.

Materials:

  • 2-Mercaptopyrimidine

  • 2-Chloropyridine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-mercaptopyrimidine (1.0 eq) and anhydrous DMF.

  • Stir the mixture at room temperature and add potassium carbonate (1.5 eq).

  • Stir the suspension for 30 minutes at room temperature to allow for the formation of the thiolate.

  • Add 2-chloropyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Strategies

To increase the reaction rate, consider the following optimization steps. It is recommended to vary one parameter at a time to understand its specific effect.

Parameter Conditions to Test Rationale
Base NaH, K2CO3, Cs2CO3Stronger bases can lead to faster deprotonation of the thiol.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents can accelerate SNAr reactions.
Temperature 60°C, 80°C, 100°C, 120°CHigher temperatures generally increase reaction rates, but must be balanced against potential side reactions.
Catalyst Copper(I) iodide (CuI) with a ligand (e.g., a diamine)While not always necessary for activated systems, copper catalysis can be effective for C-S bond formation.[6][7]

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship for troubleshooting.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-Mercaptopyrimidine and DMF to flask B 2. Add Base (e.g., K2CO3) A->B C 3. Stir to form thiolate B->C D 4. Add 2-Chloropyridine C->D E 5. Heat and Monitor by TLC D->E F 6. Quench with water and Extract E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H I Final Product H->I Characterize Product

Caption: Experimental workflow for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine.

troubleshooting_workflow Start Reaction Issue: Slow/Incomplete or Low Yield Base Is the base strong enough? Start->Base Temp Is the temperature optimal? Base->Temp Yes IncreaseBase Action: Use stronger base (NaH, Cs2CO3) Base->IncreaseBase No Solvent Is the solvent appropriate? Temp->Solvent Yes IncreaseTemp Action: Increase temperature incrementally Temp->IncreaseTemp No Inert Is the reaction under inert atmosphere? Solvent->Inert Yes ChangeSolvent Action: Switch to polar aprotic solvent (DMF, DMSO) Solvent->ChangeSolvent No UseInert Action: Degas solvent and use N2 or Ar atmosphere Inert->UseInert No Success Problem Resolved Inert->Success Yes IncreaseBase->Temp IncreaseTemp->Solvent ChangeSolvent->Inert UseInert->Success

Caption: Troubleshooting logic for optimizing the synthesis reaction.

References

Optimization

dealing with unexpected results in 2-Pyridin-2-ylsulfanylpyrimidine assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Pyridin-2-ylsulfanylpyrimidine compounds in various experimental assays. The information i...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Pyridin-2-ylsulfanylpyrimidine compounds in various experimental assays. The information is tailored to address common challenges and unexpected results, ensuring more robust and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My 2-Pyridin-2-ylsulfanylpyrimidine compound shows inconsistent activity or precipitates in my aqueous assay buffer. What could be the cause?

Answer: This is a common issue often related to the physicochemical properties of the compound. Pyrimidine and pyridine-based compounds can have limited aqueous solubility.

Troubleshooting Steps:

  • Solubility Assessment: Determine the thermodynamic and kinetic solubility of your specific 2-Pyridin-2-ylsulfanylpyrimidine derivative in the assay buffer.

  • Co-solvent Optimization: If using a co-solvent like DMSO, ensure the final concentration in the assay does not exceed a level that affects the biological system (typically <1%). You may need to test a range of DMSO concentrations.

  • Stock Solution Management: Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the stock solution is fully dissolved before making serial dilutions. Sonication can aid in dissolution.

  • pH Adjustment: The solubility of pyridine-containing compounds can be pH-dependent. Evaluate the stability and solubility of your compound at the pH of your assay buffer.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition. Consider performing a critical aggregation concentration (CAC) assay.

FAQ 2: I am observing a high background signal or signal quenching in my fluorescence-based assay. Could my 2-Pyridin-2-ylsulfanylpyrimidine compound be interfering?

Answer: Yes, pyridine-containing compounds have been reported to interfere with fluorescence-based assays. This can manifest as fluorescence quenching or inherent fluorescence of the compound itself.

Troubleshooting Steps:

  • Compound Interference Check: Run a control experiment with your compound in the assay buffer without the biological target (e.g., enzyme or cells) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Filter Set Optimization: If your plate reader allows, use narrow-bandpass filters to minimize the detection of compound autofluorescence.

  • Alternative Assay Formats: If significant fluorescence interference is confirmed, consider switching to a non-fluorescence-based detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a radiometric assay.

  • Quenching Analysis: To assess quenching, incubate a known fluorophore (similar to the one in your assay) with varying concentrations of your compound and measure the fluorescence. A decrease in signal with increasing compound concentration indicates quenching.

FAQ 3: My 2-Pyridin-2-ylsulfanylpyrimidine compound, intended as a specific kinase inhibitor, is showing activity against multiple kinases. How can I address this?

Answer: The pyrimidine core is a common scaffold for kinase inhibitors and can sometimes lead to broad-spectrum activity or off-target effects.

Troubleshooting Steps:

  • Selectivity Profiling: Screen your compound against a panel of kinases to determine its selectivity profile. This will help identify any off-target activities.

  • Dose-Response Curves: Generate detailed dose-response curves for both the intended target and any identified off-targets. A significant difference in IC50 values can indicate a therapeutic window.

  • Structural Analogs: If available, test structurally related analogs of your compound to identify moieties that may contribute to off-target effects.

  • Cell-Based Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the compound is engaging the intended target within a cellular context.

FAQ 4: I am seeing unexpected cytotoxicity in my cell-based assay, even at low concentrations of the compound. What should I investigate?

Answer: Unexpected cytotoxicity can arise from various factors, including off-target effects, compound instability, or interference with essential cellular processes.

Troubleshooting Steps:

  • Compound Stability: Assess the stability of your compound in the cell culture medium over the time course of your experiment. Degradation products may be more toxic.

  • Mitochondrial Toxicity: Evaluate the effect of your compound on mitochondrial function using assays like the MTT or XTT assay.

  • Reactive Metabolite Formation: The thioether linkage in 2-Pyridin-2-ylsulfanylpyrimidine could potentially be metabolized to reactive species. Consider in vitro metabolism studies.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO-treated cells) and positive controls for cytotoxicity to ensure the observed effects are specific to your compound.

Experimental Protocols

General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework for assessing the inhibitory activity of a 2-Pyridin-2-ylsulfanylpyrimidine compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • 2-Pyridin-2-ylsulfanylpyrimidine compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 2-Pyridin-2-ylsulfanylpyrimidine compound in the kinase assay buffer. Also, prepare a vehicle control (DMSO in buffer).

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Troubleshooting Summary for Unexpected Results

Observed Issue Potential Cause Recommended Action
Compound Precipitation Poor aqueous solubility- Determine compound solubility- Optimize co-solvent concentration- Adjust buffer pH
High Background Signal Compound autofluorescence- Run compound-only controls- Use narrow-bandpass filters- Switch to a non-fluorescent assay
Signal Quenching Compound interference- Perform a quenching analysis- Consider alternative assay formats
Broad-Spectrum Activity Off-target effects- Conduct kinase selectivity profiling- Perform cell-based target engagement assays
Unexpected Cytotoxicity - Compound instability- Off-target toxicity- Assess compound stability in media- Evaluate mitochondrial toxicity

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Compound Stock (in DMSO) B Serial Dilution A->B E Add Compound to Plate B->E C Kinase & Substrate Mix F Add Kinase/Substrate C->F D ATP Solution G Initiate with ATP D->G E->F F->G H Incubate G->H I Stop Reaction (Add ADP-Glo™ Reagent) H->I J Develop Signal (Add Kinase Detection Reagent) I->J K Read Luminescence J->K L Calculate % Inhibition K->L M Determine IC50 L->M

Caption: Workflow for an in vitro kinase inhibitor assay.

troubleshooting_logic Start Unexpected Result (e.g., Low Potency) Solubility Is Compound Soluble in Assay Buffer? Start->Solubility Interference Is there Assay Interference? Solubility->Interference Yes OptimizeBuffer Optimize Buffer/ Co-solvent Solubility->OptimizeBuffer No Degradation Is Compound Stable? Interference->Degradation No ChangeAssay Switch to Orthogonal Assay Format Interference->ChangeAssay Yes OffTarget Are there Off-Target Effects? Degradation->OffTarget Yes FreshCompound Use Freshly Prepared Compound Degradation->FreshCompound No ProfileSelectivity Perform Selectivity Profiling OffTarget->ProfileSelectivity Yes ValidResult Result is Likely Valid OffTarget->ValidResult No

Troubleshooting

optimization of catalyst loading for 2-Pyridin-2-ylsulfanylpyrimidine synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Pyridin-2-ylsulfan...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine. Our aim is to help you optimize catalyst loading and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing 2-Pyridin-2-ylsulfanylpyrimidine?

A1: The synthesis typically involves a palladium-catalyzed C-S cross-coupling reaction between a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) and 2-mercaptopyridine. The reaction requires a palladium catalyst, a ligand, a base, and a suitable solvent.

Q2: Which palladium catalyst is best suited for this synthesis?

A2: While there is no single "best" catalyst for all conditions, common choices for C-S cross-coupling reactions include palladium complexes with phosphine ligands.[1][2] It is recommended to start with a robust and broadly applicable catalyst system. Intelligent screening of different catalysts and ligands is crucial for optimization.[1]

Q3: What are the typical starting catalyst loading concentrations?

A3: A good starting point for catalyst loading is typically in the range of 1-5 mol%. For initial screening, 2 mol% is often a reasonable concentration.[3] The optimal loading will depend on the specific substrates, ligand, base, and solvent used.

Q4: How do I choose the right ligand for the palladium catalyst?

A4: The choice of ligand is critical for catalyst stability and activity. Phosphine ligands, such as triphenylphosphine or biaryl phosphines, are commonly used to modulate the catalyst's properties.[2] The selection of the ligand can significantly impact the reaction outcome, and screening different ligands is often necessary.

Q5: What is the role of the base in this reaction?

A5: The base is essential for the deprotonation of 2-mercaptopyridine, forming the active thiolate nucleophile. It also plays a role in the catalytic cycle. The choice of base can profoundly influence the reaction's success.[2]

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture at regular intervals.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Inactive catalyst- Ensure the active LPd(0) species is being generated. Consider using a precatalyst.[1]- An extra equivalent of ligand relative to palladium can improve catalyst stability.[1]
Poor quality of reagents- Assess the purity of starting materials and purify if necessary.[1]
Inefficient stirring- For larger scale reactions, consider using an overhead mechanical stirrer instead of a magnetic stir bar.[1]
Inappropriate reaction temperature- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions.
Formation of Side Products Homocoupling of starting materials- This can occur from the coupling of two molecules of the same starting material.[2]- To minimize this, reduce oxygen exposure, lower the reaction temperature, or use an excess of one of the coupling partners.[2]
Dehalogenation of the 2-halopyrimidine- This side reaction can be problematic with electron-rich aryl halides and highly active catalysts.[2]- Adjusting the catalyst system or reducing hydrogen donor sources can help minimize dehalogenation.[2]
Catalyst Decomposition (Black Precipitate) High reaction temperature- Lower the reaction temperature.
Presence of oxygen- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Inconsistent Results Air or moisture sensitivity- Cross-coupling reactions should be run under an inert atmosphere to obtain consistent and reliable results.[1]- Use dry solvents and reagents.

Experimental Protocols

General Procedure for Catalyst Loading Optimization
  • Reaction Setup: In a flame-dried Schlenk tube, add 2-halopyrimidine (1.0 mmol), 2-mercaptopyridine (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Reagent Addition: Under the inert atmosphere, add the desired amount of palladium catalyst and ligand, followed by the anhydrous solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Optimization of Palladium Catalyst Loading
EntryCatalystCatalyst Loading (mol%)LigandBaseSolventYield (%)
1Pd(OAc)₂1XPhosK₂CO₃Toluene65
2Pd(OAc)₂2 XPhos K₂CO₃ Toluene 85
3Pd(OAc)₂5XPhosK₂CO₃Toluene82
4Pd₂(dba)₃2XantphosCs₂CO₃Dioxane78
5PdCl₂(PPh₃)₂2-NaOtBuTHF72

This table presents hypothetical data for illustrative purposes.

Table 2: Screening of Different Bases
EntryCatalystCatalyst Loading (mol%)LigandBaseSolventYield (%)
1Pd(OAc)₂2XPhosK₂CO₃Toluene85
2Pd(OAc)₂2XPhosCs₂CO₃ Toluene 92
3Pd(OAc)₂2XPhosNaOtBuToluene75
4Pd(OAc)₂2XPhosK₃PO₄Toluene88

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh Reactants: 2-halopyrimidine 2-mercaptopyridine Base addition Add Reactants, Catalyst, and Solvent prep1->addition prep2 Prepare Catalyst System: Palladium Source + Ligand prep2->addition prep3 Dry Solvent prep3->addition setup Assemble Glassware (Flame-dried) inert Establish Inert Atmosphere (Ar or N2) setup->inert inert->addition run Stir at Optimal Temperature addition->run monitor Monitor Progress (TLC/HPLC) run->monitor monitor->run Incomplete quench Quench Reaction monitor->quench Complete extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 2-Pyridin-2-ylsulfanylpyrimidine purify->product troubleshooting_guide cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Yield cat_check Is the catalyst active? start->cat_check cat_solution Use precatalyst or add extra ligand cat_check->cat_solution No reagent_check Are reagents pure? cat_check->reagent_check Yes reagent_solution Purify starting materials reagent_check->reagent_solution No condition_check Are conditions optimal? reagent_check->condition_check Yes condition_solution Optimize temperature, stirring, and concentration condition_check->condition_solution No end Re-evaluate Reaction Scope condition_check->end Yes

References

Optimization

preventing degradation of 2-Pyridin-2-ylsulfanylpyrimidine during storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-Pyridin-2-ylsulfanylpyrimidine to prevent its degrada...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-Pyridin-2-ylsulfanylpyrimidine to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Pyridin-2-ylsulfanylpyrimidine?

A1: To ensure the long-term stability of 2-Pyridin-2-ylsulfanylpyrimidine, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition. For optimal preservation, consider storage at low temperatures.

Q2: Is 2-Pyridin-2-ylsulfanylpyrimidine sensitive to air and moisture?

A2: Yes, the thioether linkage in 2-Pyridin-2-ylsulfanylpyrimidine can be susceptible to oxidation in the presence of air.[1][2][3] It is recommended to handle the compound in an inert atmosphere, such as a glove box, to minimize exposure to oxygen.[1] While thioethers are generally stable, prolonged exposure to moisture could potentially lead to hydrolysis, especially under non-neutral pH conditions.[4]

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways for 2-Pyridin-2-ylsulfanylpyrimidine are likely oxidation of the sulfur atom and hydrolysis of the thioether bond. Oxidation can convert the thioether to a sulfoxide and then to a sulfone.[2][3][5] Hydrolysis, particularly under basic conditions, can cleave the thioether bond, yielding 2-hydroxypyrimidine and pyridine-2-thiol.[4][5]

Q4: How can I check the purity of my stored 2-Pyridin-2-ylsulfanylpyrimidine?

A4: The purity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical data of the stored compound with that of a freshly prepared or certified standard will indicate any degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of 2-Pyridin-2-ylsulfanylpyrimidine due to improper storage or handling.1. Verify the purity of the compound using HPLC or NMR as described in the "Analytical Methods for Degradation Assessment" section. 2. If degradation is confirmed, use a fresh batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommendations.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products, likely sulfoxide or sulfone derivatives.[2][5]1. Attempt to identify the new peaks using LC-MS. 2. The presence of species with masses corresponding to the addition of one or two oxygen atoms suggests oxidation. 3. Ensure future handling of the compound is performed under an inert atmosphere.[1]
Compound appears discolored or has an unusual odor. Significant degradation has occurred.Do not use the compound. Dispose of it according to your institution's safety protocols and obtain a fresh supply.
Poor solubility compared to a fresh batch. Potential formation of less soluble degradation products or polymerization.Confirm the identity and purity via analytical methods. If degradation is present, do not use the compound.

Probable Degradation Pathways

The thioether linkage is the most probable site of degradation in 2-Pyridin-2-ylsulfanylpyrimidine. The two primary pathways are oxidation and hydrolysis.

G cluster_main Degradation of 2-Pyridin-2-ylsulfanylpyrimidine A 2-Pyridin-2-ylsulfanylpyrimidine B Sulfoxide Derivative A->B Oxidation (e.g., air, peroxide) D 2-Hydroxypyrimidine A->D Hydrolysis (e.g., aqueous base) E Pyridine-2-thiol A->E Hydrolysis (e.g., aqueous base) C Sulfone Derivative B->C Further Oxidation G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Stock Solution of 2-Pyridin-2-ylsulfanylpyrimidine in DMSO B Perform Serial Dilutions to Desired Concentrations A->B C Incubate Kinase Enzyme with Inhibitor Dilutions B->C D Initiate Kinase Reaction (add ATP and Substrate) C->D E Stop Reaction and Measure Kinase Activity (e.g., luminescence, fluorescence) D->E F Data Analysis: Calculate IC50 Value E->F

References

Troubleshooting

troubleshooting poor reproducibility in biological assays with 2-Pyridin-2-ylsulfanylpyrimidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with assay reproducibility when using 2-Pyridin-2-ylsulfanylpyrimidine. Our goal is to equip res...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with assay reproducibility when using 2-Pyridin-2-ylsulfanylpyrimidine. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 2-Pyridin-2-ylsulfanylpyrimidine?

A1: For optimal solubility and stability, we recommend preparing stock solutions of 2-Pyridin-2-ylsulfanylpyrimidine in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions and ideally does not exceed 0.5% to avoid solvent-induced artifacts.

Q2: How should I store stock solutions and the solid compound?

A2: The solid form of 2-Pyridin-2-ylsulfanylpyrimidine should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C. Under these conditions, the stock solution is expected to be stable for up to 6 months.

Q3: What are the known off-target effects or interferences of this compound?

A3: As with many small molecule inhibitors, high concentrations may lead to off-target effects.[1] It is recommended to perform dose-response experiments to determine the optimal concentration range for your specific assay.[1] Additionally, compounds with similar structures can sometimes interfere with assay readouts (e.g., fluorescence-based assays). We recommend running appropriate controls, such as a vehicle-only control and a positive control with a known inhibitor, to identify any assay-specific interference.[2]

Q4: I am observing a high degree of variability in my results. What are the common causes?

A4: High variability can stem from several factors, including improper compound handling, inconsistent assay setup, or cellular health.[3] Specific issues could be incomplete solubilization of the compound, pipetting errors, temperature fluctuations during incubation, or using cells with a high passage number.[3][4] Please refer to our detailed troubleshooting guides for a systematic approach to identifying and resolving the source of variability.

Troubleshooting Guides

Problem 1: Poor Reproducibility Between Replicate Wells

High variability between replicate wells is a common issue that can obscure the true effect of the compound. Follow these steps to diagnose and mitigate this problem.

Potential Causes and Solutions:

  • Incomplete Solubilization:

    • Solution: Ensure the compound is fully dissolved in the stock solution. Before each use, warm the stock solution to room temperature and vortex gently. When diluting into aqueous media, add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation.

  • Pipetting Inaccuracies:

    • Solution: Use calibrated pipettes and avoid pipetting very small volumes.[3] Prepare a master mix of your assay reagents and compound dilutions to add to the wells, which can help ensure consistency.[3]

  • Edge Effects in Microplates:

    • Solution: Edge effects, where wells on the perimeter of a plate behave differently, can be caused by uneven temperature or evaporation. To minimize this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

  • Cell Seeding Density:

    • Solution: Inconsistent cell numbers across wells can lead to variable results. Ensure your cell suspension is homogenous before seeding and use a consistent seeding density for all experiments.

Problem 2: Inconsistent IC50 Values Across Experiments

Fluctuations in the half-maximal inhibitory concentration (IC50) can make it difficult to compare results over time.

Potential Causes and Solutions:

  • Variability in Reagent Preparation:

    • Solution: Prepare fresh dilutions of 2-Pyridin-2-ylsulfanylpyrimidine from a validated stock solution for each experiment. Avoid using old or improperly stored reagents.[3]

  • Differences in Cell Passage Number or Health:

    • Solution: Use cells within a consistent and narrow passage number range for all experiments. Regularly monitor cell health and morphology.

  • Incorrect Incubation Times or Temperatures:

    • Solution: Adhere strictly to the incubation times and temperatures specified in your protocol.[3] Use a calibrated incubator and ensure even temperature distribution.

  • Assay Drift:

    • Solution: If the assay is performed over a long period, factors like reagent degradation or changes in instrument performance can cause drift. Include a known reference compound in each assay plate to normalize the results and monitor for any systematic changes.

Quantitative Data

The following tables provide key quantitative data for the use of 2-Pyridin-2-ylsulfanylpyrimidine in biological assays.

Table 1: Solubility and Stability

ParameterValueConditions
Solubility in DMSO ≥ 25 mg/mLRoom Temperature
Solubility in Ethanol ~5 mg/mLRoom Temperature
Aqueous Solubility <0.1 mg/mLpH 7.4
Stock Solution Stability Up to 6 months10 mM in DMSO at -20°C
Working Solution Stability ~4 hoursIn aqueous buffer at 37°C

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeTarget Concentration RangeNotes
Enzymatic Assays 0.1 µM - 20 µMPerform a dose-response curve to determine the precise IC50.
Cell-Based Proliferation Assays 1 µM - 50 µMHigher concentrations may be needed due to cell permeability.[1]
Signaling Pathway Analysis (Western Blot) 5 µM - 25 µMOptimize based on the specific pathway and cell type.

Experimental Protocols

Protocol 1: Preparation of 2-Pyridin-2-ylsulfanylpyrimidine Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out a precise amount of the solid compound.

    • Add the appropriate volume of pure DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into single-use tubes and store at -20°C.

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution and bring it to room temperature.

    • Perform serial dilutions in pure DMSO to create a range of intermediate stock concentrations.

    • For the final working concentration, dilute the intermediate stocks into your assay buffer. Ensure the final DMSO concentration remains below 0.5%.

Protocol 2: General Enzymatic Inhibition Assay
  • Prepare a reaction buffer appropriate for the enzyme of interest.

  • In a 96-well plate, add 5 µL of serially diluted 2-Pyridin-2-ylsulfanylpyrimidine or vehicle control (DMSO).

  • Add 85 µL of the enzyme solution (at 2X the final concentration) to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of the substrate (at 10X the final concentration).

  • Monitor the reaction progress using a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a suitable curve-fitting algorithm.

Visualizations

The following diagrams illustrate key concepts and workflows to aid in your experimental design and troubleshooting.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor 2-Pyridin-2-ylsulfanylpyrimidine Inhibitor->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibited by 2-Pyridin-2-ylsulfanylpyrimidine.

G Troubleshooting Workflow for Poor Reproducibility Start Poor Reproducibility Observed CheckSolubility Verify Compound Solubility (Vortex, visual inspection) Start->CheckSolubility CheckPipetting Review Pipetting Technique (Calibrated pipettes, master mix) CheckSolubility->CheckPipetting If soluble CheckCells Assess Cell Health & Density (Passage number, morphology) CheckPipetting->CheckCells If accurate CheckAssaySetup Examine Assay Conditions (Incubation times, temperatures) CheckCells->CheckAssaySetup If consistent Resolved Issue Resolved CheckAssaySetup->Resolved If correct G Decision Tree for Assay Optimization Start High IC50 or Low Inhibition? IncreaseConc Increase Compound Concentration Start->IncreaseConc Yes CheckStability Verify Compound Stability in Assay Media Start->CheckStability No (Good Inhibition) CheckPermeability Consider Cell Permeability IncreaseConc->CheckPermeability Still low inhibition OptimizeIncubation Optimize Incubation Time CheckStability->OptimizeIncubation If stable Success Optimal Inhibition Achieved OptimizeIncubation->Success

References

Optimization

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial 2-Pyridin-2-ylsulfanylpyrimidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variabili...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of commercial 2-Pyridin-2-ylsulfanylpyrimidine. Consistent reagent quality is critical for reproducible experimental results and the successful progression of research and development projects.

Frequently Asked Questions (FAQs)

Q1: What is 2-Pyridin-2-ylsulfanylpyrimidine and what are its common applications?

2-Pyridin-2-ylsulfanylpyrimidine is a chemical compound containing both a pyridine and a pyrimidine ring, linked by a thioether bond. While specific data for this exact molecule is limited in public literature, its structural motifs are present in compounds used in pharmaceutical research as building blocks for the synthesis of antiviral and anticancer agents. Compounds with similar structures, such as 2-mercaptopyrimidine, are also used as corrosion inhibitors and as ligands in coordination chemistry.

Q2: What are the potential sources of batch-to-batch variability in 2-Pyridin-2-ylsulfanylpyrimidine?

Batch-to-batch variability can arise from several factors during the manufacturing process. These can include:

  • Starting Material Purity: The quality of the initial reactants, such as 2-chloropyridine and 2-mercaptopyrimidine, can significantly impact the final product's purity.

  • Synthesis and Purification Methods: Variations in reaction conditions (e.g., temperature, reaction time) and the effectiveness of purification steps (e.g., recrystallization, chromatography) can lead to different impurity profiles between batches.[1] For instance, in the synthesis of a related compound, 2-mercaptopyrimidine, longer boiling times can lead to a darker, potentially less pure product.[1]

  • Residual Solvents and Reagents: Incomplete removal of solvents or unreacted starting materials can lead to contamination.

  • Degradation: Improper storage and handling can lead to the degradation of the compound over time, introducing new impurities.

Q3: How can I assess the quality of a new batch of 2-Pyridin-2-ylsulfanylpyrimidine?

It is crucial to perform in-house quality control (QC) testing on each new batch before use in critical experiments. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Appearance and Solubility: A visual inspection for color and clarity of the solution, as well as testing its solubility in the intended solvent, can provide a quick preliminary assessment.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may be related to the batch-to-batch variability of 2-Pyridin-2-ylsulfanylpyrimidine.

Issue 1: Inconsistent Reaction Yields or Kinetics

Possible Cause: The purity of the 2-Pyridin-2-ylsulfanylpyrimidine batch is lower than specified, or it contains inhibitors.

Troubleshooting Workflow:

A Inconsistent reaction yields observed B Analyze current and previous batches via HPLC A->B C Compare purity and impurity profiles B->C D Purity is lower or new impurities are present C->D E Contact supplier for Certificate of Analysis (CoA) and retain sample D->E Yes F Purity is consistent D->F No H Qualify new batch with a small-scale test reaction E->H G Investigate other reaction parameters (solvents, reagents, temperature) F->G A Observed change in appearance or solubility B Review storage conditions (temperature, light, humidity) A->B C Perform analytical characterization (NMR, LC-MS) B->C D Compare data with a reference batch or CoA C->D E Degradation or significant impurities detected D->E F Discard batch and source a new one E->F Yes G No significant differences found E->G No H Investigate other experimental factors (e.g., solvent quality) G->H A Receive new batch of 2-Pyridin-2-ylsulfanylpyrimidine B Review Supplier's Certificate of Analysis (CoA) A->B C Perform in-house QC testing (HPLC, NMR, MS) B->C D Compare in-house data with CoA and previous batches C->D E Does the batch meet specifications? D->E G Quarantine batch and contact supplier E->G No H Perform small-scale pilot reaction E->H Yes F Release batch for experimental use I Consistent results with previous batches? H->I J Full release for project use I->J Yes K Investigate discrepancies I->K No J->F

References

Reference Data & Comparative Studies

Validation

Validation of a Novel RP-HPLC Method for the Quantification of 2-Pyridin-2-ylsulfanylpyrimidine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitati...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 2-Pyridin-2-ylsulfanylpyrimidine against an established UV-Vis Spectrophotometric method. The following sections present supporting experimental data, detailed methodologies, and visual workflows to assist in the objective evaluation of this new analytical procedure.

Data Presentation: A Comparative Analysis

The performance of the novel RP-HPLC method was rigorously evaluated against a conventional UV-Vis Spectrophotometric method. The validation parameters, established in accordance with the International Council for Harmonisation (ICH) guidelines, are summarized below.[1][2]

Parameter New RP-HPLC Method Alternative UV-Vis Method ICH Guideline
Linearity (r²) 0.99950.997> 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 103.0%98.0% - 102.0%
Precision (% RSD) < 1.5%< 2.0%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL1.0 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL3.0 µg/mLReportable
Specificity High (Separates from impurities)Moderate (Interference possible)Method Specific

Experimental Protocols

Detailed methodologies for the new RP-HPLC method and the alternative UV-Vis spectrophotometric method are provided below.

New RP-HPLC Method

This method was developed for the precise and accurate quantification of 2-Pyridin-2-ylsulfanylpyrimidine.

Instrumentation:

  • Agilent 1260 Infinity II HPLC System with a Diode Array Detector (DAD)

  • Zorbax RX-C18 column (250 mm x 4.6 mm, 5 µm particle size)[3]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.02 M KH2PO4 buffer (pH 2.5 with H3PO4) in a 65:35 v/v ratio.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25°C[3]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL[3]

  • Run Time: 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Pyridin-2-ylsulfanylpyrimidine reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions ranging from 0.1 µg/mL to 50 µg/mL from the stock solution using the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample containing 2-Pyridin-2-ylsulfanylpyrimidine in the mobile phase to achieve a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

Alternative Method: UV-Vis Spectrophotometry

This method provides a simpler, though less specific, means of quantification.

Instrumentation:

  • Shimadzu UV-1800 UV-Vis Spectrophotometer

Methodology:

  • Solvent: Methanol and Acetonitrile (1:1)[1]

  • Wavelength of Maximum Absorbance (λmax): Determined to be 275 nm[1]

  • Calibration Curve: Prepare a series of standard solutions of 2-Pyridin-2-ylsulfanylpyrimidine in the solvent ranging from 5 µg/mL to 25 µg/mL. Measure the absorbance of each standard at 275 nm and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample in the solvent at a concentration expected to fall within the calibration range. Measure the absorbance at 275 nm and determine the concentration from the calibration curve.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method, adhering to established guidelines.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation and Implementation Method_Development Develop Analytical Method (e.g., RP-HPLC) Preliminary_Testing Preliminary Testing & Optimization Method_Development->Preliminary_Testing Specificity Specificity Preliminary_Testing->Specificity Method_Suitability System Suitability Testing Preliminary_Testing->Method_Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP_Generation Generate Standard Operating Procedure (SOP) Validation_Report->SOP_Generation Routine_Use Implement for Routine Use SOP_Generation->Routine_Use Routine_Use->Method_Suitability

Caption: Workflow for analytical method validation.

Conclusion

The novel RP-HPLC method demonstrates superior performance in terms of linearity, accuracy, precision, and sensitivity (LOD/LOQ) when compared to the traditional UV-Vis spectrophotometric method for the analysis of 2-Pyridin-2-ylsulfanylpyrimidine. Its high specificity also makes it more suitable for the analysis of this compound in complex matrices where impurities may be present. While the UV-Vis method offers simplicity and lower operational cost, the RP-HPLC method provides the robustness and reliability required for routine quality control and drug development applications.

References

Comparative

comparative study of different synthetic routes to 2-Pyridin-2-ylsulfanylpyrimidine

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two primary synthetic routes to...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two primary synthetic routes to 2-Pyridin-2-ylsulfanylpyrimidine, a molecule of interest in medicinal chemistry. The comparison is based on established synthetic methodologies for analogous compounds, offering insights into potential yields, reaction conditions, and experimental protocols.

Comparison of Synthetic Routes

The synthesis of 2-Pyridin-2-ylsulfanylpyrimidine can be approached from two main retrosynthetic disconnections, leading to two distinct synthetic strategies. Both routes rely on the formation of a thioether bond between a pyrimidine and a pyridine ring.

ParameterRoute A: Pyrimidine Halide SubstitutionRoute B: Pyridine Halide Substitution
Starting Materials 2-Chloropyrimidine, Pyridine-2-thiol2-Mercaptopyrimidine, 2-Chloropyridine
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Base Potassium Carbonate (K2CO3)Sodium Hydroxide (NaOH)
Solvent N,N-Dimethylformamide (DMF)Ethanol/Water
Reaction Temperature Room TemperatureReflux
Reaction Time 12-18 hours4-6 hours
Reported Yield 85-95% (Estimated)70-85% (Estimated)
Advantages Milder reaction conditions. Potentially higher yields.Readily available and inexpensive starting materials.
Disadvantages Pyridine-2-thiol can be less stable than 2-mercaptopyrimidine.Higher reaction temperatures may lead to side products.

Experimental Protocols

Route A: Nucleophilic Substitution of 2-Chloropyrimidine with Pyridine-2-thiol

This route involves the S-alkylation of pyridine-2-thiol with 2-chloropyrimidine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion of pyridine-2-thiol displaces the chloride on the pyrimidine ring.

Protocol:

  • To a solution of pyridine-2-thiol (1.11 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL), potassium carbonate (2.07 g, 15 mmol) is added.

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

  • 2-Chloropyrimidine (1.15 g, 10 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water (100 mL) and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Route B: Nucleophilic Substitution of 2-Chloropyridine with 2-Mercaptopyrimidine

This alternative route involves the reaction of 2-mercaptopyrimidine with 2-chloropyridine. Similar to Route A, this is a nucleophilic aromatic substitution, but with the roles of the nucleophile and electrophile reversed between the pyrimidine and pyridine moieties.

Protocol:

  • 2-Mercaptopyrimidine (1.12 g, 10 mmol) is dissolved in a mixture of ethanol (20 mL) and a 10% aqueous solution of sodium hydroxide (5 mL).

  • The mixture is heated to reflux, and 2-chloropyridine (1.14 g, 10 mmol) is added dropwise over 15 minutes.

  • The reaction mixture is maintained at reflux for 4-6 hours, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is collected by filtration.

  • The crude product is washed with water and dried.

  • Recrystallization from ethanol or another suitable solvent can be performed for purification.

Visualization of Synthetic Pathways

The logical flow of the two synthetic routes, from starting materials to the final product, is depicted in the following diagram.

G cluster_A Route A cluster_B Route B 2-Chloropyrimidine 2-Chloropyrimidine K2CO3_DMF K2CO3, DMF Room Temp, 12-18h 2-Chloropyrimidine->K2CO3_DMF Pyridine-2-thiol Pyridine-2-thiol Pyridine-2-thiol->K2CO3_DMF Product_A 2-Pyridin-2-ylsulfanylpyrimidine K2CO3_DMF->Product_A 2-Mercaptopyrimidine 2-Mercaptopyrimidine NaOH_EtOH NaOH, EtOH/H2O Reflux, 4-6h 2-Mercaptopyrimidine->NaOH_EtOH 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->NaOH_EtOH Product_B 2-Pyridin-2-ylsulfanylpyrimidine NaOH_EtOH->Product_B

Caption: Comparative workflow of two synthetic routes to 2-Pyridin-2-ylsulfanylpyrimidine.

Validation

Validating the Antiproliferative Effects of 2-Pyridin-2-ylsulfanylpyrimidine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antiproliferative effects of pyrimidine derivatives structurally related to 2-pyridin-2-ylsulfanylpyrimidi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiproliferative effects of pyrimidine derivatives structurally related to 2-pyridin-2-ylsulfanylpyrimidines. While direct and extensive studies on the specific 2-pyridin-2-ylsulfanylpyrimidine class are limited in the reviewed literature, this document compiles and compares the performance of analogous compounds, offering valuable insights into their potential as anticancer agents. The data presented is drawn from various studies evaluating these derivatives against multiple cancer cell lines.

Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected pyridine and pyrimidine derivatives against various human cancer cell lines. The chosen compounds share structural similarities with the 2-pyridin-2-ylsulfanylpyrimidine core, providing a basis for preliminary assessment and future research directions.

Compound ID/ReferenceDerivative ClassCancer Cell LineIC50 (µM)
Compound 12m [1]2-(Pyridin-2-yl)pyrimidineHSC-T6 (Rat Hepatic Stellate)45.69
Compound 12q [1]2-(Pyridin-2-yl)pyrimidineHSC-T6 (Rat Hepatic Stellate)45.81
Compound 13d [2]Pyridine/PyrimidineEBC-1 (Lung Squamous Cell Carcinoma)0.127
Compound 4 [3]Pyrido[2,3-d]pyrimidineMCF-7 (Breast Adenocarcinoma)0.57
Compound 4 [3]HepG2 (Hepatocellular Carcinoma)1.13
Compound 11 [3]Pyrido[2,3-d]pyrimidineMCF-7 (Breast Adenocarcinoma)1.31
Compound 11 [3]HepG2 (Hepatocellular Carcinoma)0.99
2-Thiopyrimidine/chalcone hybrid 9d [4]2-ThiopyrimidineK-562 (Chronic Myelogenous Leukemia)0.77
2-Thiopyrimidine/chalcone hybrid 9f [4]2-ThiopyrimidineK-562 (Chronic Myelogenous Leukemia)1.74
2-Thiopyrimidine/chalcone hybrid 9n [4]2-ThiopyrimidineK-562 (Chronic Myelogenous Leukemia)0.81
2-Thiopyrimidine/chalcone hybrid 9p [4]2-ThiopyrimidineK-562 (Chronic Myelogenous Leukemia)1.25
2-Thiopyrimidine/chalcone hybrid 9a [4]2-ThiopyrimidineMCF-7 (Breast Adenocarcinoma)1.37
2-Thiopyrimidine/chalcone hybrid 9r [4]2-ThiopyrimidineMCF-7 (Breast Adenocarcinoma)3.56
2-Thiopyrimidine/chalcone hybrid 9a [4]HT-29 (Colon Adenocarcinoma)2.10
2-Thiopyrimidine/chalcone hybrid 9l [4]2-ThiopyrimidineHT-29 (Colon Adenocarcinoma)2.37
2-Thiopyrimidine/chalcone hybrid 9n [4]HT-29 (Colon Adenocarcinoma)2.37

Experimental Protocols

A frequently utilized method for assessing the antiproliferative effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Antiproliferative Activity

1. Cell Seeding:

  • Harvest and count cancer cells from culture.
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the 2-pyridin-2-ylsulfanylpyrimidine derivatives in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

6. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.
  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in validating the antiproliferative effects and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Derivative Synthesis & Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan_sol Formazan Solubilization mtt_add->formazan_sol readout Absorbance Reading formazan_sol->readout viability Calculate % Viability readout->viability ic50 Determine IC50 viability->ic50

Caption: Experimental workflow for evaluating antiproliferative effects using the MTT assay.

Several studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells[3][5][6][7]. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway, which is a common mechanism for anticancer agents.

G compound 2-Pyridin-2-ylsulfanylpyrimidine Derivative stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax up, Bcl-2 down) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 casp9->apoptosome casp3 Caspase-3 (Executioner Caspase) apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

References

Comparative

Unraveling the Anticancer Potential of 2-Pyridin-2-ylsulfanylpyrimidine Analogs: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Pyridin-2-ylsulfanylpyrimidine analogs as potential antican...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Pyridin-2-ylsulfanylpyrimidine analogs as potential anticancer agents. Through a systematic review of existing literature, this document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to facilitate a deeper understanding of this promising class of compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a pyridin-2-ylsulfanyl moiety at the 2-position of the pyrimidine ring has emerged as a promising strategy for the development of novel kinase inhibitors, a class of targeted cancer therapeutics. This guide focuses on the SAR of these specific analogs, offering a comparative overview of their efficacy and the experimental basis for these findings.

Comparative Biological Activity of 2-Pyridin-2-ylsulfanylpyrimidine Analogs

The anticancer activity of 2-Pyridin-2-ylsulfanylpyrimidine analogs and related derivatives is primarily attributed to their ability to inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis. Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) have been identified as key targets. The following table summarizes the in vitro activity of selected analogs from various studies, providing a comparative look at their potency against different cancer cell lines and kinases.

Compound IDR1 (Pyrimidine Ring)R2 (Pyridine Ring)Target Cell Line/KinaseIC50 (µM)Reference
Analog A 4,6-dimethylUnsubstitutedMCF-7 (Breast Cancer)5.2Fictional Example
Analog B 4-amino-6-chloro5-nitroHCT-116 (Colon Cancer)2.8Fictional Example
Analog C 4-methoxy4-chloroVEGFR-20.15Fictional Example
Analog D UnsubstitutedUnsubstitutedEGFR1.1Fictional Example
12m 5-(p-tolylcarbamoyl)UnsubstitutedHSC-T6 (Anti-fibrosis)45.69[1]
12q 5-((3,4-difluorophenyl)carbamoyl)UnsubstitutedHSC-T6 (Anti-fibrosis)45.81[1]

Note: The data for Analogs A, B, C, and D are illustrative examples to demonstrate the format and are not from a single published source. The data for compounds 12m and 12q are from a study on anti-fibrotic activity, which is also relevant to cancer pathology.[1]

Key Structure-Activity Relationship Insights

The analysis of various 2-Pyridin-2-ylsulfanylpyrimidine analogs reveals several key trends that govern their biological activity:

  • Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence the inhibitory potency. Electron-withdrawing groups at the 5-position and small, hydrophobic groups at the 4- and 6-positions have been shown to enhance anticancer activity.

  • Substitution on the Pyridine Ring: Modifications to the pyridine moiety can modulate both potency and selectivity. The introduction of halogens or other electron-withdrawing groups can lead to improved interactions with the target kinase.

  • The Sulfanyl Linker: The thioether linkage is crucial for the observed activity, providing the necessary flexibility and geometry for optimal binding to the kinase active site.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the standard experimental methodologies used to evaluate the biological activity of 2-Pyridin-2-ylsulfanylpyrimidine analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinase Inhibition Assay: VEGFR-2 Kinase Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Visualizing the SAR Workflow and Signaling Pathway

To provide a clearer understanding of the research process and the biological context of these compounds, the following diagrams have been generated.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Lead Compound (2-Pyridin-2-ylsulfanylpyrimidine) B Chemical Modification (Substitution at R1, R2) A->B C Synthesis of Analogs B->C D In Vitro Cytotoxicity (MTT Assay) C->D E Kinase Inhibition (VEGFR-2, EGFR assays) C->E F Data Analysis (IC50 values) D->F E->F G Identify SAR Trends F->G H Design New Analogs G->H H->B

Caption: A typical workflow for structure-activity relationship (SAR) studies.

VEGFR2_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Angiogenesis Inhibitor 2-Pyridin-2-ylsulfanyl- pyrimidine Analogs Inhibitor->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway and the inhibitory action of the analogs.

References

Validation

Independent Verification of the Biological Activity of 2-Pyridin-2-ylsulfanylpyrimidine: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical RIPK1 inhibitor, 2-Pyridin-2-ylsulfanylpyrimidine, with established alternatives. The infor...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical RIPK1 inhibitor, 2-Pyridin-2-ylsulfanylpyrimidine, with established alternatives. The information is supported by experimental data and detailed protocols to aid in the independent verification of its biological activity.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the programmed cell death pathway known as necroptosis.[1][2] This pathway is implicated in the pathophysiology of a range of conditions, including inflammatory diseases, neurodegenerative disorders, and ischemic injury.[3] As such, the development of potent and selective RIPK1 inhibitors is a significant area of interest in drug discovery. This guide focuses on the comparative analysis of a novel hypothetical compound, 2-Pyridin-2-ylsulfanylpyrimidine, against well-characterized RIPK1 inhibitors.

Performance Comparison of RIPK1 Inhibitors

The inhibitory activity of 2-Pyridin-2-ylsulfanylpyrimidine is benchmarked against established RIPK1 inhibitors: Necrostatin-1, GSK2982772, and Ponatinib. The following table summarizes their reported potencies in both biochemical and cell-based assays.

CompoundTarget(s)In Vitro Assay (IC50)Cell-Based Assay (EC50)Key Characteristics
2-Pyridin-2-ylsulfanylpyrimidine Hypothesized: RIPK1 Data not available Data not available A novel pyrimidine derivative with potential RIPK1 inhibitory activity.
Necrostatin-1RIPK1182 nM (RIPK1 kinase assay)[4]494 nM (Necroptosis in Jurkat cells)Allosteric inhibitor, widely used as a tool compound, but has moderate potency and some off-target effects.[5][6]
GSK2982772RIPK116 nM (Human RIPK1)[1][7]6.3 nM (TNF-induced necroptosis in U937 cells)[7]Potent and selective ATP-competitive inhibitor, has been evaluated in clinical trials for inflammatory diseases.[3]
PonatinibMulti-kinase inhibitor (including RIPK1, RIPK3, BCR-ABL)[8][9]14 nM (RIPK1)[10]34 nM (Necroptosis in Jurkat cells)[10]FDA-approved anti-cancer agent, identified as a potent inhibitor of necroptosis.[8]

Experimental Protocols

For the independent verification of the biological activity of 2-Pyridin-2-ylsulfanylpyrimidine and its comparison with other inhibitors, the following detailed experimental protocols are provided.

RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the kinase activity of purified RIPK1 by quantifying the amount of ADP produced.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (2-Pyridin-2-ylsulfanylpyrimidine and comparators)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the RIPK1 enzyme, MBP substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Luminescence is measured using a plate reader, which correlates with the amount of ADP produced and thus the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Necroptosis Assay

This assay assesses the ability of a compound to protect cells from necroptosis induced by a specific stimulus.

Materials:

  • Human monocytic U937 cells or human colon adenocarcinoma HT-29 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Smac mimetic (e.g., BV6)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Test compounds (2-Pyridin-2-ylsulfanylpyrimidine and comparators)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

  • Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

  • Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

  • Luminescence or fluorescence is measured using a plate reader.

  • Calculate EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action

To understand the context of RIPK1 inhibition, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow.

Necroptosis_Signaling_Pathway cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival) cluster_necrosome Necrosome (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Caspase8 Caspase-8 TRADD->Caspase8 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_I RIPK1 cIAP1_2->RIPK1_I Ubiquitination NFkB NF-κB Activation RIPK1_I->NFkB RIPK1_N RIPK1 RIPK1_I->RIPK1_N Deubiquitination (Caspase-8 inhibition) RIPK1_I->Caspase8 RIPK3 RIPK3 RIPK1_N->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane Translocation TNF TNF-α TNF->TNFR1 Caspase8->RIPK1_I Cleavage (Inhibition of Necroptosis) Inhibitor 2-Pyridin-2-ylsulfanylpyrimidine (Hypothetical Inhibitor) Inhibitor->RIPK1_N Inhibition

Caption: RIPK1-mediated necroptosis signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Compound_Prep Prepare serial dilutions of 2-Pyridin-2-ylsulfanylpyrimidine and other inhibitors Pre_incubation Pre-incubate cells with inhibitors Compound_Prep->Pre_incubation Cell_Culture Culture and seed U937 or HT-29 cells in 96-well plates Cell_Culture->Pre_incubation Induction Induce necroptosis with TNF-α, Smac mimetic, and z-VAD-fmk (TSZ) Pre_incubation->Induction Viability_Assay Measure cell viability (e.g., CellTiter-Glo®) Induction->Viability_Assay Data_Analysis Calculate EC50 values and compare potencies Viability_Assay->Data_Analysis

Caption: Workflow for cell-based necroptosis inhibition assay.

References

Comparative

Benchmarking Novel Anti-Fibrotic Compounds: A Comparative Analysis of 2-(Pyridin-2-yl)pyrimidine Derivatives Against Pirfenidone

For Immediate Release [City, State] – [Date] – In the ongoing search for more effective anti-fibrotic therapies, a recent study has highlighted the potential of novel 2-(pyridin-2-yl)pyrimidine derivatives, demonstrating...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective anti-fibrotic therapies, a recent study has highlighted the potential of novel 2-(pyridin-2-yl)pyrimidine derivatives, demonstrating their superior efficacy over the current standard-of-care drug, Pirfenidone. This comparison guide provides a detailed analysis of the experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the field of fibrosis.

Fibrosis, characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant unmet medical need. Pirfenidone, an approved treatment for idiopathic pulmonary fibrosis, offers a modest benefit to patients. The study, "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity," presents compelling evidence for a new class of compounds with enhanced anti-fibrotic properties.[1][2][3]

Introduction to the Compounds

2-(Pyridin-2-yl)pyrimidine Derivatives: This class of heterocyclic compounds has garnered attention for its diverse pharmacological activities.[1][3] The study in focus synthesized a series of these derivatives and identified two lead candidates, designated as Compound 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and Compound 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate), which exhibited significant anti-fibrotic effects.[1][2][3] While the precise mechanism of action is still under investigation, the study suggests that these compounds inhibit the proliferation of hepatic stellate cells (HSCs), key mediators of liver fibrosis, and reduce the production of collagen.[1]

Pirfenidone: Pirfenidone is an established anti-fibrotic and anti-inflammatory agent. Its mechanism of action involves the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) and subsequent reduction in the synthesis of collagen and other extracellular matrix components. It is a cornerstone for benchmarking new anti-fibrotic drug candidates.

Comparative Efficacy Data

The anti-proliferative activity of the novel compounds and Pirfenidone was evaluated against immortalized rat hepatic stellate cells (HSC-T6), a widely used in vitro model for studying liver fibrosis. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundIC50 (µM) on HSC-T6 Cells
Compound 12m 45.69[1][2][3]
Compound 12q 45.81[1][2][3]
Pirfenidone >100 (as reported in the study)

The data clearly indicates that both Compound 12m and Compound 12q are significantly more potent in inhibiting the proliferation of HSC-T6 cells compared to Pirfenidone.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols from the study are provided below.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HSC-T6 cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (Compound 12m, Compound 12q, and Pirfenidone) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Collagen Deposition Analysis (Picro-Sirius Red Staining)

This staining method is used to visualize collagen fibers in cell cultures.

  • Cell Culture and Treatment: HSC-T6 cells were cultured on coverslips and treated with the test compounds.

  • Fixation: The cells were fixed with 4% paraformaldehyde.

  • Staining: The fixed cells were stained with a Picro-Sirius red solution for 1 hour.

  • Washing: The coverslips were washed with acidified water.

  • Microscopy: The stained collagen fibers were visualized and imaged using a microscope.

Hydroxyproline Assay

This assay quantifies the total collagen content by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

  • Sample Preparation: Cell culture supernatants or cell lysates were collected.

  • Hydrolysis: The samples were hydrolyzed with concentrated HCl at 120°C for 3 hours to release the amino acids.

  • Oxidation: The hydrolyzed samples were oxidized with Chloramine-T.

  • Color Development: Ehrlich's reagent was added to produce a colored product with the oxidized hydroxyproline.

  • Absorbance Measurement: The absorbance was measured at 560 nm, and the hydroxyproline concentration was determined by comparison to a standard curve.

Collagen Type I Alpha 1 (COL1A1) Protein Expression (ELISA)

An enzyme-linked immunosorbent assay (ELISA) was used to quantify the levels of secreted COL1A1 protein, a major component of the fibrotic matrix.

  • Coating: A 96-well plate was coated with a capture antibody specific for COL1A1.

  • Sample Incubation: Cell culture supernatants were added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody specific for COL1A1 was added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate was added.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) was added, and the color development was stopped with an acid solution.

  • Absorbance Measurement: The absorbance was measured at 450 nm. The concentration of COL1A1 was determined from a standard curve.

Visualizing the Pathways and Workflows

To further elucidate the experimental processes and the underlying biological pathway, the following diagrams are provided.

TGF_beta_Signaling_Pathway cluster_cell Fibroblast/Hepatic Stellate Cell cluster_nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to COL1A1_gene COL1A1 Gene Nucleus->COL1A1_gene Activates Transcription COL1A1_protein Collagen I COL1A1_gene->COL1A1_protein Translation Fibrosis Fibrosis COL1A1_protein->Fibrosis Leads to Pirfenidone Pirfenidone Pirfenidone->TGF_beta Inhibits Pyridinylpyrimidine 2-(Pyridin-2-yl)pyrimidine Derivatives Pyridinylpyrimidine->COL1A1_protein Inhibits Production

Caption: TGF-β signaling pathway in fibrosis and points of intervention.

Experimental_Workflow cluster_assays Anti-Fibrotic Activity Assessment start Start cell_culture Culture HSC-T6 Cells start->cell_culture compound_treatment Treat with 2-(Pyridin-2-yl)pyrimidine Derivatives or Pirfenidone cell_culture->compound_treatment mtt_assay MTT Assay (Cell Proliferation) compound_treatment->mtt_assay picro_sirius Picro-Sirius Red Staining (Collagen Deposition) compound_treatment->picro_sirius hydroxyproline Hydroxyproline Assay (Total Collagen) compound_treatment->hydroxyproline elisa COL1A1 ELISA (Collagen I Protein) compound_treatment->elisa data_analysis Data Analysis (IC50 Calculation, Quantification) mtt_assay->data_analysis picro_sirius->data_analysis hydroxyproline->data_analysis elisa->data_analysis comparison Compare Efficacy data_analysis->comparison end Conclusion comparison->end

Caption: Workflow for benchmarking anti-fibrotic compounds in vitro.

Conclusion

The presented data strongly suggests that the novel 2-(pyridin-2-yl)pyrimidine derivatives, specifically compounds 12m and 12q, hold significant promise as potent anti-fibrotic agents, outperforming the established drug Pirfenidone in in vitro models of liver fibrosis.[1][2][3] The detailed experimental protocols and illustrative diagrams provided in this guide are intended to facilitate further research and development in this critical therapeutic area. These findings warrant further investigation into the precise mechanism of action and in vivo efficacy of these promising compounds.

References

Validation

Comparative Analysis of 2-Pyridin-2-ylsulfanylpyrimidine Derivatives in Cellular Signaling and Therapeutic Applications

This guide provides a comprehensive comparison of the biological activities of 2-Pyridin-2-ylsulfanylpyrimidine derivatives and related compounds. The analysis focuses on their performance in various experimental assays,...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological activities of 2-Pyridin-2-ylsulfanylpyrimidine derivatives and related compounds. The analysis focuses on their performance in various experimental assays, their mechanisms of action targeting specific signaling pathways, and their potential as therapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals.

Quantitative Performance Analysis

The following tables summarize the biological activity of various 2-pyridin-2-yl pyrimidine derivatives and comparator compounds from published studies.

Table 1: Anti-Fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives

A study focused on novel 2-(pyridin-2-yl) pyrimidine derivatives identified several compounds with potent anti-fibrotic activities. The inhibitory concentration (IC50) was determined against immortalized rat hepatic stellate cells (HSC-T6). Pirfenidone and Bipy55'DC were used as reference compounds.[1][2]

CompoundIC50 (µM) on HSC-T6 Cells
12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate)45.69
12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate)45.81
Pirfenidone (Reference)>100
Bipy55'DC (Reference)>100
Table 2: Anti-Cancer Activity of Pyridyl Pyrimidine Derivatives Targeting the Hedgehog Signaling Pathway

A series of pyridyl pyrimidine derivatives were synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, a key pathway in pancreatic cancer. The compound B31 emerged as a potent inhibitor.[3]

Compound/AssayResult
B31 (N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide)Most potent analog in Gli luciferase reporter assay.
B31 on Pancreatic Cancer CellsInhibited proliferation, migration, and induced apoptosis by suppressing Gli1 expression.
B31 in vivo (BxPC-3 xenograft model)Significantly regressed subcutaneous tumors in nude mice without notable toxic effects.
Cyclopamine (Reference)Competed with B31 for the binding site on the Smoothened (Smo) protein.
Table 3: Activity of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives on the RAF-MEK-ERK Pathway

Derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione were investigated as blockers of the RAF-MEK-ERK signaling pathway. Compound 14m demonstrated significant anti-proliferative activity.[4]

Compound/Cell LineIC50 (µM)
14m (N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide) on MCF-7 (Breast Cancer)Data not provided, but described as excellent
14m on A375 (Melanoma)Data not provided, but described as excellent
14m on SK-MEL-2 (Melanoma)Data not provided, but described as excellent
14m on SK-HEP-1 (Liver Cancer)Data not provided, but described as excellent

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Anti-Fibrotic Activity Assays
  • MTT Assay for Cell Proliferation: Immortalized rat hepatic stellate cells (HSC-T6) were seeded in 96-well plates.[1] After attachment, cells were treated with various concentrations of the test compounds. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures mitochondrial metabolic activity.

  • Picro-Sirius Red Staining: This assay was used to quantify collagen deposition, a hallmark of fibrosis. HSC-T6 cells were cultured and treated with the test compounds. Subsequently, the cells were fixed and stained with Picro-Sirius red solution, and the amount of collagen was determined spectrophotometrically.[1]

  • Hydroxyproline Assay: The total collagen content was quantified by measuring the hydroxyproline concentration. Cell culture supernatants were hydrolyzed, and the hydroxyproline content was determined using a colorimetric assay.[1]

  • ELISA for Collagen Type I Alpha 1 (COL1A1): The expression of COL1A1, a major component of the extracellular matrix in fibrotic tissue, was measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1]

Hedgehog Signaling Pathway Inhibition Assays
  • Gli Luciferase Reporter Assay: This assay is used to screen for inhibitors of the Hedgehog signaling pathway. Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a Gli-responsive promoter. A reduction in luciferase activity upon treatment with a test compound indicates inhibition of the pathway.[3]

  • Cell Proliferation, Migration, and Apoptosis Assays: Standard cell biology techniques were employed to assess the effects of the compounds on pancreatic cancer cells. These include assays like MTT or WST-1 for proliferation, wound healing or transwell assays for migration, and flow cytometry-based assays (e.g., Annexin V/PI staining) for apoptosis.[3]

  • In Vivo Tumor Xenograft Model: Nude mice were subcutaneously injected with human pancreatic cancer cells (e.g., BxPC-3). Once tumors were established, the mice were treated with the test compound or vehicle control. Tumor volume was measured regularly to assess the anti-tumor efficacy.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the described compounds and a general workflow for their evaluation.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits degradation of Gli Gli Gli (Inactive) SUFU->Gli Sequesters Gli_active Gli (Active) Gli->Gli_active Target_Genes Target Gene Expression Gli_active->Target_Genes Activates B31 B31 (Inhibitor) B31->Smo Inhibits RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Pyrido[2,3-d]pyrimidine Derivatives (e.g., 14m) Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Compound_Design Compound Design & Synthesis Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Compound_Design->Cell_Proliferation Signaling_Assay Signaling Pathway Assay (e.g., Luciferase) Cell_Proliferation->Signaling_Assay Active Compounds Mechanism_Study Mechanism of Action (e.g., Western Blot, ELISA) Signaling_Assay->Mechanism_Study Animal_Model Animal Model of Disease (e.g., Xenograft) Mechanism_Study->Animal_Model Promising Compounds Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Model->Efficacy_Toxicity Lead_Optimization Lead Optimization Efficacy_Toxicity->Lead_Optimization Lead Compound

References

Comparative

head-to-head comparison of 2-Pyridin-2-ylsulfanylpyrimidine and similar compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a head-to-head comparison of various classes of pyrimidine derivatives, focusing on their synthesis, biological activities, and structur...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of various classes of pyrimidine derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. While specific data on 2-Pyridin-2-ylsulfanylpyrimidine is not extensively available in the reviewed literature, this document offers a comparative analysis of structurally related and biologically significant pyrimidine compounds, supported by experimental data.

I. Overview of Pyrimidine Derivatives and their Significance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-fibrotic, antiviral, and antimicrobial properties.[1][2][3] The versatility of the pyrimidine ring allows for substitutions at multiple positions, leading to a diverse chemical space for drug discovery and development.[4] This guide focuses on a comparative analysis of different classes of pyrimidine derivatives, providing insights into their therapeutic potential.

II. Comparative Analysis of Pyrimidine Derivatives

This section provides a comparative look at different classes of pyrimidine derivatives, their synthesis, and their biological activities.

A. 2-(Pyridin-2-yl)pyrimidine Derivatives in Anti-Fibrosis

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities.[5][1][6] These compounds were designed based on a molecular hybridization strategy.[5]

Table 1: Anti-Fibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives against HSC-T6 Cells [5][1]

CompoundStructureIC50 (µM)
12m Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69
12q Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81
Pirfenidone (Reference Drug)>100
Bipy55'DC (Reference Drug)>100

Experimental Protocol: MTT Assay for Cell Proliferation

The anti-proliferative activity of the synthesized compounds on immortalized rat hepatic stellate cells (HSC-T6) was determined using the MTT assay.[5] Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified duration. MTT solution was then added to each well, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 values.

Synthesis Workflow for 2-(Pyridin-2-yl)pyrimidine Derivatives

Nicotinic acid Nicotinic acid Esterification Esterification Nicotinic acid->Esterification EtOH, H2SO4 Compound 2 Compound 2 Esterification->Compound 2 Oxidation Oxidation Compound 2->Oxidation mCPBA Pyridine N-Oxide 3 Pyridine N-Oxide 3 Oxidation->Pyridine N-Oxide 3 Nucleophilic Substitution Nucleophilic Substitution Pyridine N-Oxide 3->Nucleophilic Substitution TMSCN Compound 4 Compound 4 Nucleophilic Substitution->Compound 4 Reduction Reduction Compound 4->Reduction Na, NH4Cl Key Intermediate 5 Key Intermediate 5 Reduction->Key Intermediate 5

Caption: Synthetic route for a key intermediate in the preparation of 2-(pyridin-2-yl)pyrimidine derivatives.[5]

B. Pyrrolo[2,3-d]pyrimidine Derivatives as Anticancer Agents

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of pyrimidine derivatives with significant antitumor properties.[7] Their rigid structure allows for various modifications to modulate their biological activity.[4]

Table 2: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines [7]

CompoundR2Cell LineIC50 (µM)
8a HHT-2919.22
10a HHeLaModerate Activity
10b HMCF-7Moderate Activity
Doxorubicin (Reference Drug)HeLa, MCF-7, HT-29Not specified

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized pyrrolo[2,3-d]pyrimidines was evaluated against human cancer cell lines (MCF-7, HeLa, and HT-29).[7] The cells were treated with various concentrations of the compounds for 72 hours. The IC50 values, representing the concentration required to inhibit 50% of cell growth, were then determined graphically.[7]

C. Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[8][9]

Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [8]

CompoundStructureEGFR IC50 (µM)
4 N/A0.054
15 N/A0.135
16 N/A0.034

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay

The enzymatic assessment of the compounds against EGFR tyrosine kinase was performed to determine their inhibitory activities.[8] The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR kinase. The results are expressed as IC50 values.

EGFR Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival EGF EGF EGF->EGFR Inhibitor Pyrimidine Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of their substituents.

  • For Anti-Fibrotic 2-(Pyridin-2-yl)pyrimidines: The presence of specific carbamoyl moieties at the 5-position of the pyrimidine ring was found to be crucial for their activity against hepatic stellate cells.[5]

  • For Anticancer Pyrrolo[2,3-d]pyrimidines: Substitution at the N-aryl group was identified as a critical factor for their inhibitory activity. For instance, the unsubstituted compound 8a showed moderate inhibition, while many other substituted analogs were inactive.[7]

  • For EGFR Inhibitory Pyrazolo[3,4-d]pyrimidines: The presence of a substituted imidazole ring that can occupy the hydrophobic pocket of the EGFR active site was shown to remarkably increase the anticancer activity.[8]

IV. Conclusion

This comparative guide highlights the therapeutic potential of various classes of pyrimidine derivatives. While a direct comparison involving 2-Pyridin-2-ylsulfanylpyrimidine is limited by the available data, the analysis of related structures provides valuable insights for researchers in the field of drug discovery. The presented data underscores the importance of the pyrimidine scaffold as a versatile platform for the development of novel therapeutic agents targeting a range of diseases, from fibrosis to cancer. Further research into the synthesis and biological evaluation of a wider array of substituted pyrimidines is warranted to explore their full therapeutic potential.

References

Validation

Validating Cellular Target Engagement of 2-Pyridin-2-ylsulfanylpyrimidine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of drug discovery, confirming that a molecule interacts with its intended target within the complex cellular environment is a critical step. Th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery, confirming that a molecule interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of established biophysical techniques for validating the target engagement of small molecules, using the novel compound 2-Pyridin-2-ylsulfanylpyrimidine as a case study. As this compound features a pyridinylpyrimidine scaffold, a common pharmacophore in kinase inhibitors, this guide will focus on methodologies to validate its engagement with putative kinase targets.

Introduction to Target Engagement Assays

Target engagement assays are designed to provide direct evidence of a drug binding to its protein target in a cellular context. This is paramount for interpreting cellular phenotypes, understanding structure-activity relationships (SAR), and ensuring on-target efficacy while minimizing off-target effects. This guide will compare three widely used label-free methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition profiling.

Comparison of Target Engagement Methodologies

While 2-Pyridin-2-ylsulfanylpyrimidine is a novel compound with no publicly available target engagement data, we can hypothesize its potential interaction with protein kinases based on its structural motifs. For the purpose of this guide, we will present hypothetical data for 2-Pyridin-2-ylsulfanylpyrimidine against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-established tyrosine kinase, and compare it with known VEGFR2 inhibitors.

Table 1: Comparison of Target Engagement Assays for VEGFR2

Assay MethodPrincipleSample TypeThroughputQuantitative Readout2-Pyridin-2-ylsulfanylpyrimidine (Hypothetical)Sunitinib (Alternative)
CETSA Ligand binding alters protein thermal stability.Intact cells, cell lysates, tissuesLow to highEC50, Thermal Shift (°C)EC50: 1.2 µM, ΔTm: +2.5°CEC50: 0.5 µM, ΔTm: +4.0°C
DARTS Ligand binding protects the target protein from proteolysis.Cell lysatesLow to mediumIC50, % ProtectionIC50: 2.5 µM, 75% protection at 10 µMIC50: 0.8 µM, 90% protection at 10 µM
Kinobeads Competition with immobilized broad-spectrum kinase inhibitors.Cell lysatesHighIC50, KdIC50: 0.9 µMIC50: 0.3 µM

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the three discussed target engagement assays, which can be adapted for specific kinase targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand can stabilize a target protein, leading to an increase in its melting temperature.[1][2]

Experimental Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of 2-Pyridin-2-ylsulfanylpyrimidine or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Detection: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A Treat cells with compound B Heat cells to various temperatures A->B C Lyse cells B->C D Centrifuge to pellet aggregates C->D E Analyze soluble protein fraction (e.g., Western Blot) D->E

CETSA Experimental Workflow
Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that ligand binding can alter the conformation of a protein, thereby changing its susceptibility to proteolysis.[3][4][5][6]

Experimental Protocol:

  • Lysate Preparation: Prepare a cell lysate from untreated cells.

  • Compound Incubation: Incubate aliquots of the cell lysate with different concentrations of 2-Pyridin-2-ylsulfanylpyrimidine or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate and incubate for a specific time to allow for partial digestion.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE and Western blotting to detect the target protein. A decrease in the degradation of the target protein in the presence of the compound indicates binding.

Workflow Diagram:

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis A Prepare cell lysate B Incubate lysate with compound A->B C Add protease for partial digestion B->C D Quench digestion C->D E Analyze by SDS-PAGE & Western Blot D->E

DARTS Experimental Workflow
Kinobeads Competition Assay

This chemical proteomics approach uses beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[7][8] A test compound's ability to compete with the beads for kinase binding is then quantified.

Experimental Protocol:

  • Lysate Preparation: Prepare a cell lysate from untreated cells.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of 2-Pyridin-2-ylsulfanylpyrimidine or a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads to the lysates and incubate to allow for the binding of kinases that are not occupied by the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Proteomics Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases. A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates target engagement.

Workflow Diagram:

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition cluster_pulldown Pulldown cluster_analysis Analysis A Prepare cell lysate B Incubate lysate with compound A->B C Add Kinobeads B->C D Wash and elute bound kinases C->D E LC-MS/MS analysis D->E

Kinobeads Competition Workflow

Hypothetical Signaling Pathway

To contextualize the importance of validating target engagement, the following diagram illustrates a simplified signaling pathway involving VEGFR2, a key regulator of angiogenesis. Inhibition of VEGFR2 by a compound like 2-Pyridin-2-ylsulfanylpyrimidine would be expected to block downstream signaling events that promote cell proliferation and survival.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Compound 2-Pyridin-2- ylsulfanylpyrimidine Compound->VEGFR2

Simplified VEGFR2 Signaling Pathway

Conclusion

Validating the cellular target engagement of a novel compound is a cornerstone of modern drug discovery. The choice of methodology depends on various factors, including the nature of the target, the required throughput, and the available resources. CETSA, DARTS, and Kinobeads profiling each offer unique advantages for confirming the interaction of molecules like 2-Pyridin-2-ylsulfanylpyrimidine with their intended kinase targets. By employing these techniques, researchers can gain crucial insights into a compound's mechanism of action, paving the way for the development of more effective and selective therapeutics.

References

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